molecular formula C59H106N3O17PS B15546401 DSPE-PEG(2000)-Mannose

DSPE-PEG(2000)-Mannose

Katalognummer: B15546401
Molekulargewicht: 1192.5 g/mol
InChI-Schlüssel: HCFNARVABOJEGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DSPE-PEG(2000)-Mannose is a useful research compound. Its molecular formula is C59H106N3O17PS and its molecular weight is 1192.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C59H106N3O17PS

Molekulargewicht

1192.5 g/mol

IUPAC-Name

[3-[hydroxy-[2-[2-[2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]carbamothioylamino]ethoxy]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C59H106N3O17PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(64)74-46-50(77-53(65)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-76-80(70,71)75-42-40-61-59(69)73-44-43-72-41-39-60-58(81)62-48-35-37-49(38-36-48)78-57-56(68)55(67)54(66)51(45-63)79-57/h35-38,50-51,54-57,63,66-68H,3-34,39-47H2,1-2H3,(H,61,69)(H,70,71)(H2,60,62,81)

InChI-Schlüssel

HCFNARVABOJEGU-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DSPE-PEG(2000)-Mannose: Structure, Properties, and Applications in Targeted Drug Delivery

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-Mannose (this compound), a functionalized lipid essential for targeted drug delivery. This document details its chemical structure, physicochemical properties, and its role in targeting mannose receptors on various cell types. Furthermore, it includes detailed experimental protocols for its synthesis and characterization, alongside graphical representations of its mechanism of action and experimental workflows.

Core Concepts: Chemical Structure and Function

This compound is a phospholipid-polymer conjugate designed to enhance the delivery of therapeutic agents to specific cells. Its structure is tripartite, with each component serving a distinct function:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that acts as a hydrophobic anchor.[1] This lipid moiety readily integrates into the lipid bilayer of nanoparticles, such as liposomes, providing stable incorporation of the conjugate.[1]

  • Polyethylene Glycol (PEG) 2000: A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG chain serves as a flexible spacer, extending the mannose ligand away from the nanoparticle surface. This "stealth" characteristic also helps to reduce non-specific uptake by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[1][2]

  • Mannose: A C-2 epimer of glucose that functions as a targeting ligand.[3] Mannose is recognized by the mannose receptor (CD206), a C-type lectin prominently expressed on the surface of immune cells like macrophages, dendritic cells, and certain endothelial cells.[4][5] This specific interaction facilitates receptor-mediated endocytosis, leading to the targeted delivery of the nanoparticle and its cargo.

Below is a diagram illustrating the structural and functional relationship of this compound within a lipid nanoparticle.

cluster_liposome Lipid Bilayer cluster_peg cluster_mannose p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 dspe DSPE Anchor (Hydrophobic) peg PEG(2000) Spacer (Hydrophilic Stealth Layer) dspe->peg Linker mannose Mannose peg->mannose Linker

Caption: Structure-function diagram of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its function in drug delivery formulations. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Average Molecular Weight ~2800 - 3000 Da (dependent on PEG polydispersity)[3]
Appearance White to off-white solid[6]
Purity >90% (typically confirmed by NMR)[3][6]
Solubility Soluble in warm water, DMSO, DMF, and chloroform.[7][8]
Critical Micelle Concentration (CMC) In the micromolar range (estimated from DSPE-PEG(2000) without mannose)[9]
Storage Conditions -20°C in powder form, protected from light and moisture.[6][7][10]

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from DSPE-PEG(2000)-NH2.

Materials:

  • DSPE-PEG(2000)-NH2

  • D-(+)-Mannose

  • Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous methanol

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve DSPE-PEG(2000)-NH2 and a 10-fold molar excess of D-(+)-mannose in anhydrous methanol.

  • Stir the solution at room temperature for 2 hours to facilitate the formation of the Schiff base intermediate.

  • Add a 5-fold molar excess of sodium cyanoborohydride to the reaction mixture.

  • Allow the reaction to proceed for 48 hours at room temperature under constant stirring.

  • Quench the reaction by adding a few drops of glacial acetic acid.

  • Dialyze the resulting solution against deionized water for 72 hours using a 1 kDa MWCO dialysis membrane to remove unreacted reagents.

  • Lyophilize the dialyzed solution to obtain this compound as a white powder.

  • Store the final product at -20°C.

A workflow for the synthesis and purification is depicted below.

start Start: Reagents dissolve Dissolve DSPE-PEG-NH2 and Mannose in Methanol start->dissolve stir1 Stir for 2 hours (Schiff Base Formation) dissolve->stir1 add_nabh3cn Add Sodium Cyanoborohydride stir1->add_nabh3cn stir2 React for 48 hours (Reductive Amination) add_nabh3cn->stir2 quench Quench Reaction stir2->quench dialysis Dialysis (72 hours) quench->dialysis lyophilize Lyophilization dialysis->lyophilize end_product Final Product: This compound lyophilize->end_product

Caption: Synthesis and purification workflow.

Characterization by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) is used to confirm the successful conjugation of mannose to the DSPE-PEG backbone.[11]

Procedure:

  • Dissolve a small amount of the synthesized this compound in deuterated chloroform (CDCl3) or another suitable deuterated solvent.[12]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum using a 300 MHz or higher spectrometer.[12]

  • Process the data and analyze the spectrum.

  • Expected Peaks:

    • DSPE: Characteristic peaks for the acyl chains around 1.0–1.5 ppm.[11]

    • PEG: A strong, broad peak corresponding to the repeating ethylene glycol units at approximately 3.5–4.0 ppm.[11]

    • Mannose: The appearance of new peaks in the aromatic region (if a phenyl group is used in the linker) or other specific regions corresponding to the mannose protons, confirming successful conjugation.[11][12]

Preparation and Characterization of Mannosylated Liposomes

Materials:

  • This compound

  • Structural lipids (e.g., DSPC, Cholesterol)

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure (Thin-film hydration method):

  • Dissolve this compound and structural lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS by vortexing, creating a suspension of multilamellar vesicles.

  • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times to produce unilamellar liposomes of a uniform size.

  • Store the liposome suspension at 4°C.

Characterization by Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the prepared liposomes.[13][14]

  • Dilute the liposome suspension in PBS to an appropriate concentration.

  • Measure the particle size and PDI using a DLS instrument. A monomodal size distribution with a low PDI (<0.2) indicates a homogenous liposome population.

  • Measure the zeta potential to assess the surface charge and stability of the liposomes. The incorporation of this compound is expected to influence the surface charge.

Mechanism of Action: Mannose Receptor-Mediated Uptake

The primary function of this compound is to facilitate the targeted uptake of nanoparticles by cells expressing the mannose receptor (CD206).[4] This process is crucial for delivering therapeutic payloads directly to target cells, such as macrophages and dendritic cells, for applications in immunotherapy and vaccine development.[15]

The mannose receptor mediates internalization through clathrin-mediated endocytosis.[5] Although the receptor's cytoplasmic tail lacks intrinsic signaling motifs, it facilitates the engulfment of bound ligands into endosomes.[5][16] These endosomes then mature and fuse with lysosomes, where the nanoparticle is degraded, and its cargo is released into the cell. In the case of antigen delivery to antigen-presenting cells (APCs), the antigens are processed and presented on MHC molecules to activate T-cell responses.[16]

The diagram below illustrates the pathway of mannose receptor-mediated endocytosis of a this compound functionalized liposome.

cluster_cell Antigen Presenting Cell (e.g., Macrophage) receptor Mannose Receptor (CD206) binding 1. Binding of Mannosylated Liposome clathrin_pit 2. Clathrin-Coated Pit Formation binding->clathrin_pit endosome 3. Early Endosome clathrin_pit->endosome lysosome 4. Lysosomal Fusion (Endolysosome) endosome->lysosome release 5. Cargo Release & Antigen Processing lysosome->release presentation 6. Antigen Presentation (MHC) release->presentation liposome Mannosylated Liposome liposome->binding Targets

Caption: Mannose receptor-mediated endocytosis pathway.

Conclusion

This compound is a highly effective and versatile tool for the targeted delivery of therapeutic agents. Its well-defined structure allows for stable incorporation into lipid-based nanoparticles, while the mannose ligand facilitates specific uptake by immune cells. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to effectively utilize this technology in their work. The ability to target specific cell populations opens up new avenues for the development of more effective and less toxic therapies for a wide range of diseases, including cancer and infectious diseases.

References

The Role of DSPE-PEG(2000)-Mannose in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) is a functionalized phospholipid that has garnered significant attention in the field of biomedical research, particularly in the areas of targeted drug delivery and vaccine development. Its unique structure, comprising a lipid anchor (DSPE), a polyethylene glycol (PEG) spacer, and a mannose targeting ligand, allows for the creation of sophisticated nanocarrier systems. These systems are designed to enhance the therapeutic efficacy of various agents by directing them to specific cells and tissues, thereby minimizing off-target effects and improving treatment outcomes. This in-depth technical guide will explore the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in their work.

Core Applications in Research

The primary application of this compound lies in its ability to actively target cells that express mannose receptors on their surface.[1] These receptors are predominantly found on immune cells such as macrophages, dendritic cells (DCs), and certain types of cancer cells, including tumor-associated macrophages (TAMs).[2][3] This targeted approach is leveraged in two main areas:

  • Targeted Drug Delivery: By incorporating this compound into the lipid bilayer of nanoparticles, such as liposomes and solid lipid nanoparticles, therapeutic agents can be specifically delivered to mannose receptor-expressing cells. This is particularly beneficial in cancer therapy, where TAMs are known to play a role in tumor progression and immunosuppression. Targeting these cells with immunomodulatory drugs can help to repolarize them towards an anti-tumor phenotype.[3][4]

  • Vaccine Development: In vaccinology, this compound is used to enhance the delivery of antigens and adjuvants to antigen-presenting cells (APCs), such as DCs and macrophages.[1] This targeted delivery promotes a more robust immune response by facilitating antigen uptake, processing, and presentation to T cells. Mannose-modified liposomes have been shown to effectively co-deliver peptide antigens and adjuvants, leading to enhanced anti-tumor immunity.[2]

Quantitative Data on this compound Formulations

The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The inclusion of this compound can influence these properties. The following tables summarize quantitative data from various studies on the characterization and in vivo performance of this compound-containing nanoparticles.

Table 1: Physicochemical Characterization of this compound Nanoparticles

FormulationDrug/AntigenParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Mannosylated LiposomesHPV16 E7 Peptide & CpG ODN122.21 ± 8.37< 0.3Not ReportedNot ReportedNot Reported[2]
Mannosylated LiposomesDoxorubicin & Dihydroartemisinin163.60.05-15.595.4Not Reported[2]
Mannosylated LiposomesAndrographolide375.3Not Reported+29.80Not ReportedNot Reported[1][5]
Paclitaxel-loaded LCNPsPaclitaxel~70Not ReportedNot ReportedNot ReportedNot Reported[6][7]
Doxorubicin LiposomesDoxorubicin101 ± 14Not Reported+5.63 ± 0.46~93Not Reported[8]

Table 2: In Vivo Biodistribution of Mannosylated vs. Non-Mannosylated Liposomes

FormulationTime PointLiver (%ID/g)Spleen (%ID/g)Lungs (%ID/g)Kidneys (%ID/g)Tumor (%ID/g)Reference
Mannosylated Liposomes24 hHighModerateLowLowHigh[4]
Non-Mannosylated Liposomes24 hModerateLowLowLowModerate[4]
Radiolabeled Mannosylated LiposomesNot SpecifiedHighNot ReportedNot ReportedNot ReportedNot Reported[9]

(%ID/g = percentage of injected dose per gram of tissue)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments involving this compound.

Protocol 1: Preparation of Mannosylated Liposomes for Vaccine Delivery

This protocol is adapted from Zhao et al., 2020.[2]

Materials:

  • L-alpha-phosphatidyl choline (SPC)

  • Cholesterol (CHOL)

  • 1,2-dioleoyl-3-trimethylammonium-propane chloride salt (DOTAP)

  • DSPE-PEG(2000)

  • This compound

  • HPV16 E7 peptide and CpG ODN

  • Chloroform

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve SPC, CHOL, DOTAP, DSPE-PEG(2000), and this compound in chloroform in a round-bottom flask.

  • Prepare an aqueous solution of the HPV16 E7 peptide and CpG ODN in PBS.

  • Inject the aqueous solution into the chloroform solution.

  • Homogenize the mixture using a probe sonicator in an ice bath to form a stable water-in-oil emulsion.

  • Remove the chloroform by rotary vacuum evaporation to form a thin lipid film.

  • Hydrate the lipid film with PBS for 15 minutes.

  • Homogenize the resulting suspension by probe sonication to form unilamellar liposomes.

  • Filter the liposomes through 0.45 µm and 0.22 µm syringe filters.

  • Purify the liposomes and remove unloaded peptide and adjuvant by ultrafiltration.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cells (e.g., macrophages, cancer cells)

  • This compound containing nanoparticles

  • Control nanoparticles (without mannose)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the target cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the mannosylated and control nanoparticles in cell culture medium.

  • Remove the old medium from the cells and add the nanoparticle dilutions to the wells.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Protocol 3: In Vivo Biodistribution Study using Radiolabeled Nanoparticles

This is a general protocol that can be adapted for specific studies.

Materials:

  • Radiolabeled this compound nanoparticles (e.g., labeled with 111In or containing a radiolabeled lipid tracer)

  • Tumor-bearing mice

  • Anesthesia

  • Gamma counter or liquid scintillation counter

Procedure:

  • Administer the radiolabeled nanoparticles to the tumor-bearing mice via intravenous injection.

  • At predetermined time points (e.g., 2, 6, 24, 48 hours), euthanize a cohort of mice.

  • Perfuse the animals with saline to remove blood from the organs.

  • Excise major organs (liver, spleen, lungs, kidneys, heart, brain) and the tumor.

  • Weigh each organ and measure the radioactivity using a gamma counter or liquid scintillation counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 4: Quantification of Cytokine Production by ELISA

This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • ELISA plate pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-γ, IL-4)

  • Serum or cell culture supernatant samples from immunized animals

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Standard cytokine solution

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Add standards and samples to the wells of the ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody and incubate.

  • Wash the plate again.

  • Add the enzyme-conjugated streptavidin and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Generate a standard curve and determine the concentration of the cytokine in the samples.

Visualizations of Key Processes

Diagrams are essential tools for understanding complex biological and experimental workflows. The following are Graphviz DOT scripts for generating such diagrams.

Mannose Receptor-Mediated Endocytosis

Mannose_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mannosylated_Nanoparticle Mannosylated Nanoparticle Mannose_Receptor Mannose Receptor Mannosylated_Nanoparticle->Mannose_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Late_Endosome_Lysosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome_Lysosome Maturation Antigen_Presentation Antigen Presentation (MHC Class I/II) Early_Endosome->Antigen_Presentation Drug_Release Drug Release Late_Endosome_Lysosome->Drug_Release

Mannose receptor-mediated endocytosis pathway.
Experimental Workflow for Nanoparticle Formulation and Characterization

Nanoparticle_Workflow Start Start: Define Formulation Lipid_Film_Hydration Lipid Film Hydration/ Nanoprecipitation Start->Lipid_Film_Hydration Sonication_Extrusion Sonication or Extrusion Lipid_Film_Hydration->Sonication_Extrusion Purification Purification (e.g., Dialysis, Ultrafiltration) Sonication_Extrusion->Purification Characterization Characterization Purification->Characterization Size_Zeta Particle Size & Zeta Potential (DLS) Characterization->Size_Zeta Morphology Morphology (TEM/SEM) Characterization->Morphology Encapsulation_Efficiency Encapsulation Efficiency Characterization->Encapsulation_Efficiency In_Vitro_Studies In Vitro Studies Characterization->In_Vitro_Studies In_Vivo_Studies In Vivo Studies Characterization->In_Vivo_Studies

Workflow for nanoparticle formulation and characterization.
Flow Cytometry Gating Strategy for M1/M2 Macrophage Analysis

Flow_Cytometry_Gating Total_Cells Total Cells Singlets Singlets (FSC-A vs FSC-H) Total_Cells->Singlets Live_Cells Live Cells (Viability Dye) Singlets->Live_Cells Immune_Cells Immune Cells (CD45+) Live_Cells->Immune_Cells Macrophages Macrophages (F4/80+ or CD11b+) Immune_Cells->Macrophages M1_Macrophages M1 Macrophages (CD86+ or iNOS+) Macrophages->M1_Macrophages M2_Macrophages M2 Macrophages (CD206+ or Arginase-1+) Macrophages->M2_Macrophages

Gating strategy for M1/M2 macrophage analysis.

Conclusion

This compound is a versatile and powerful tool in the development of targeted nanomedicines and advanced vaccine formulations. Its ability to specifically direct therapeutic and immunogenic payloads to mannose receptor-expressing cells opens up new avenues for treating a variety of diseases, from cancer to infectious diseases. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this innovative technology. As research in this field continues to evolve, the applications of this compound are expected to expand, further solidifying its importance in modern biomedical research.

References

The Mechanism of Action of DSPE-PEG(2000)-Mannose Targeting: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action behind DSPE-PEG(2000)-Mannose as a targeting ligand in drug delivery systems. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the principles, experimental validation, and practical applications of this technology.

Core Principles of this compound Targeting

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a phospholipid-polymer conjugate commonly used to create "stealth" liposomes or nanoparticles. The polyethylene (B3416737) glycol (PEG) layer provides a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. The addition of a mannose moiety to the distal end of the PEG chain transforms this passive delivery system into an active targeting platform.

The core of the targeting mechanism lies in the specific recognition of the mannose ligand by the Mannose Receptor (MR), also known as CD206. This C-type lectin receptor is predominantly expressed on the surface of various immune cells, most notably macrophages and dendritic cells (DCs), as well as on the endothelium of liver and spleen sinusoids.[1][2][3] The high expression of the mannose receptor on these cell types makes them prime targets for mannose-functionalized nanocarriers.

The interaction between the mannose ligand and the mannose receptor is a high-affinity binding event that triggers receptor-mediated endocytosis, a highly efficient pathway for the internalization of extracellular material.[3] This process allows for the specific and efficient delivery of encapsulated therapeutic payloads, such as small molecule drugs, antigens for vaccines, or nucleic acids, directly into the target cells.[4]

The Molecular and Cellular Mechanism of Action

The targeting process initiated by this compound can be broken down into several key steps:

  • Circulation and Target Recognition: Following administration, nanoparticles functionalized with this compound circulate in the bloodstream. The PEG linker provides a flexible spacer that allows the mannose ligand to be exposed and available for receptor binding.[5] When the nanoparticle comes into proximity with a cell expressing the mannose receptor, the mannose moiety specifically binds to the carbohydrate recognition domains (CRDs) of the receptor.[3]

  • Receptor-Mediated Endocytosis: The binding of multiple mannose ligands on the nanoparticle surface to several mannose receptors on the cell membrane initiates the process of receptor-mediated endocytosis. This process is significantly more efficient than non-specific pinocytosis.[6]

  • Internalization and Trafficking: Upon binding, the cell membrane invaginates to form an endocytic vesicle, enclosing the nanoparticle and the bound receptors. This vesicle then traffics into the cell, fusing with early endosomes.

  • Endosomal Escape and Payload Release: The acidic environment of the late endosome and lysosome can facilitate the degradation of the nanocarrier and the release of its therapeutic payload into the cytoplasm. For some applications, such as mRNA delivery, endosomal escape is a critical step for the therapeutic to exert its effect.

Below is a diagram illustrating the signaling pathway of this compound targeting.

Targeting_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell (Macrophage / Dendritic Cell) cluster_membrane Cell Membrane NP DSPE-PEG-Mannose Nanoparticle MR Mannose Receptor (CD206) NP->MR Specific Recognition Binding Binding MR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Internalization Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Release Payload Release Late_Endosome->Release Payload Therapeutic Payload Release->Payload

Caption: DSPE-PEG-Mannose targeting mechanism.

Quantitative Data on Targeting Efficiency

The efficacy of this compound targeting has been demonstrated in numerous studies. The following tables summarize key quantitative findings on cellular uptake and in vivo biodistribution.

Table 1: In Vitro Cellular Uptake of Mannosylated vs. Non-Mannosylated Nanoparticles
Cell LineNanoparticle TypeUptake Enhancement vs. Non-TargetedStatistical SignificanceReference
Differentiated THP-1 (macrophage-like)Mannosylated LiposomesSignificantly increasedp < 0.001[7]
RAW264.7 (macrophage)Man-PEG-LipoHighest mean fluorescence intensity-[6]
J774A.1 (macrophage)Mannose-modified nanoparticlesExtensive uptake-[8]
RAW264.7 (macrophage)Mannosylated liposomes (ML and CML)Higher internalization than non-mannosylated-[9]
Rat Kupffer cellsM-PEG-PE-Lipo-pEGFP51% transfection efficiency (vs. 30% for unmodified)-[4]
Table 2: In Vivo Biodistribution of Mannosylated vs. Non-Mannosylated Nanoparticles in Tumor-Bearing Mice
OrganNanoparticle Type% Injected Dose (%ID) / gram of tissue (approx.)Reference
Tumor DOX-AS-M-NPs (Mannosylated) ~8 %ID/g [8][10]
DOX-NPs (Non-targeted)~2 %ID/g[8][10]
Liver DOX-AS-M-NPs (Mannosylated) ~10 %ID/g [8][10]
DOX-NPs (Non-targeted)~25 %ID/g[8][10]
Spleen DOX-AS-M-NPs (Mannosylated) ~5 %ID/g [8][10]
DOX-NPs (Non-targeted)~15 %ID/g[8][10]

Note: The values in Table 2 are estimations derived from graphical data presented in the cited literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize and validate this compound targeted nanoparticles.

Preparation of Mannosylated Liposomes by Reverse-Phase Evaporation

This method is widely used for achieving high encapsulation efficiency of water-soluble molecules.[11][12][13][14][15]

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG(2000)

  • This compound

  • Organic solvent (e.g., Chloroform/Methanol mixture 2:1 v/v)

  • Aqueous buffer (e.g., PBS) containing the therapeutic payload

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG(2000), and this compound) in the organic solvent mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the desired formulation.

  • Add the aqueous buffer containing the therapeutic payload to the lipid-solvent mixture.

  • Emulsify the mixture by probe sonication on ice to form a water-in-oil emulsion.

  • Connect the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids.

  • As the solvent evaporates, a viscous gel will form, which will eventually collapse to form a liposomal suspension.

  • The resulting liposome (B1194612) suspension can be further processed by extrusion through polycarbonate membranes of defined pore size to obtain a uniform size distribution.

Liposome_Preparation_Workflow Start Start Dissolve_Lipids Dissolve Lipids and DSPE-PEG-Mannose in Organic Solvent Start->Dissolve_Lipids Add_Aqueous_Phase Add Aqueous Phase with Payload Dissolve_Lipids->Add_Aqueous_Phase Emulsify Form Water-in-Oil Emulsion (Sonication) Add_Aqueous_Phase->Emulsify Evaporate Remove Organic Solvent (Rotary Evaporation) Emulsify->Evaporate Form_Liposomes Formation of Liposomal Suspension Evaporate->Form_Liposomes Extrude Extrusion for Size Homogenization Form_Liposomes->Extrude End End Extrude->End

Caption: Liposome preparation workflow.
In Vitro Cellular Uptake Assay using Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of nanoparticle uptake by target cells.[16][17]

Materials:

  • Target cells (e.g., RAW264.7 macrophages)

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles (e.g., containing a fluorescent dye like Rhodamine B)

  • Control (non-mannosylated) nanoparticles

  • Fluorescence microscope

  • DAPI stain (for nuclear counterstaining)

Procedure:

  • Seed the target cells in a suitable culture vessel (e.g., 24-well plate with glass coverslips) and allow them to adhere overnight.

  • Prepare different concentrations of the fluorescently labeled mannosylated and non-mannosylated nanoparticles in cell culture medium.

  • Remove the old medium from the cells and add the nanoparticle-containing medium.

  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize them using a fluorescence microscope.

  • Capture images in the respective channels for the nanoparticles and the nuclei.

  • Analyze the images to assess the extent of nanoparticle internalization.

Competitive Inhibition Assay

This assay is crucial to confirm that the uptake of mannosylated nanoparticles is indeed mediated by the mannose receptor.[18]

Materials:

  • Target cells expressing the mannose receptor

  • Fluorescently labeled mannosylated nanoparticles

  • Free mannose (as a competitor)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere.

  • Pre-incubate one set of cells with a high concentration of free mannose (e.g., 50 mM) for 30-60 minutes at 37°C. This will saturate the mannose receptors.

  • To another set of cells (control), add only fresh medium.

  • Add the fluorescently labeled mannosylated nanoparticles to both sets of wells at a specific concentration.

  • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Wash the cells thoroughly with cold PBS to remove unbound nanoparticles.

  • Lyse the cells or detach them for analysis.

  • Quantify the fluorescence intensity of the internalized nanoparticles using a flow cytometer or a fluorescence plate reader.

  • A significant reduction in fluorescence in the cells pre-incubated with free mannose compared to the control cells indicates that the uptake is competitively inhibited and thus, mannose receptor-mediated.

Competitive_Inhibition_Workflow cluster_control Control Group cluster_experimental Experimental Group Start Start Seed_Cells Seed Target Cells Start->Seed_Cells Add_Medium Add Fresh Medium Seed_Cells->Add_Medium Pre_Incubate Pre-incubate with Excess Free Mannose Seed_Cells->Pre_Incubate Add_NP_Control Add Fluorescent Mannosylated Nanoparticles Add_Medium->Add_NP_Control Incubate_Control Incubate Add_NP_Control->Incubate_Control Wash_Control Wash Cells Incubate_Control->Wash_Control Quantify_Control Quantify Fluorescence Wash_Control->Quantify_Control Compare Compare Fluorescence Quantify_Control->Compare Add_NP_Exp Add Fluorescent Mannosylated Nanoparticles Pre_Incubate->Add_NP_Exp Incubate_Exp Incubate Add_NP_Exp->Incubate_Exp Wash_Exp Wash Cells Incubate_Exp->Wash_Exp Quantify_Exp Quantify Fluorescence Wash_Exp->Quantify_Exp Quantify_Exp->Compare Conclusion Significant Decrease in Experimental Group Indicates Receptor-Mediated Uptake Compare->Conclusion End End Conclusion->End

Caption: Competitive inhibition assay workflow.

Conclusion

This compound represents a powerful and versatile tool for the targeted delivery of therapeutic agents to mannose receptor-expressing cells. The mechanism of action, centered around specific receptor recognition and subsequent endocytosis, allows for enhanced cellular uptake and improved therapeutic efficacy, particularly in the fields of cancer immunotherapy and vaccine development. The experimental protocols outlined in this guide provide a framework for the characterization and validation of these targeted nanocarriers, paving the way for the development of next-generation drug delivery systems. Further research focusing on the optimization of ligand density and the in-depth understanding of intracellular trafficking pathways will continue to advance the clinical translation of this promising technology.

References

DSPE-PEG(2000)-Mannose for mannose receptor targeting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DSPE-PEG(2000)-Mannose for Mannose Receptor Targeting

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (this compound) is a functionalized phospholipid integral to the development of targeted nanomedicines.[1][2] It is an amphiphilic conjugate composed of three key parts: a DSPE phospholipid anchor, a 2000-dalton polyethylene (B3416737) glycol (PEG) spacer, and a terminal mannose ligand.[3][4][5] This structure enables its incorporation into the lipid bilayer of drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), to achieve active targeting of the mannose receptor (MR, CD206).[6] The mannose receptor is a C-type lectin receptor predominantly overexpressed on the surface of antigen-presenting cells (APCs), including macrophages and dendritic cells (DCs), making it a prime target for immunotherapies, vaccines, and treatments for diseases involving these cell types.[7][8][9]

Core Components and Mechanism of Action

The efficacy of this compound stems from the synergistic function of its components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This saturated phospholipid acts as a hydrophobic anchor. Its two stearoyl chains readily intercalate into the lipid bilayer of a nanoparticle, ensuring stable integration of the targeting ligand onto the carrier's surface.[5]

  • PEG(2000) (Polyethylene Glycol, MW 2000 Da): The PEG chain is a hydrophilic, flexible, and biocompatible polymer. It extends from the nanoparticle surface into the aqueous environment, creating a hydration layer. This "stealth" characteristic reduces the adsorption of opsonin proteins, thereby minimizing recognition and clearance by the reticuloendothelial system (RES) and prolonging the nanoparticle's circulation time in the bloodstream.[5][6]

  • Mannose: This terminal sugar moiety serves as the targeting ligand. It specifically binds to the carbohydrate recognition domains (CRDs) of the mannose receptor on target cells.[9][10] This high-affinity interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle.[8][11] This internalization mechanism is critical for the efficient delivery of encapsulated therapeutic payloads directly into the cytoplasm of the target cells.

Quantitative Data

The incorporation of this compound into nanocarriers systematically alters their physicochemical properties and biological interactions. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Mannose-Functionalized Nanoparticles

FormulationParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Drug Encapsulation Efficiency (%)Reference
Mannose-Decorated F127-TA Hybrid Nanoparticles~265~-4.5Not ReportedNot Applicable[8]
rHDL-DPM (1:50 DPM:Phospholipid ratio)49.5 ± 4-2.7 ± 0.60.28 ± 0.0285.1 ± 1.2 (for DMXAA)[12]
Mannosylated Chitosan-Coated Nanoliposomes375.3Not Reported0.31184.12 ± 2.14 (for Andrographolide)[13]
Plain Nanoliposomes (Control)86.60-67.70.21589.45 ± 1.52 (for Andrographolide)[13]

Table 2: Representative In Vitro Cellular Uptake Data

Cell LineNanoparticle TypeKey FindingMethod of QuantificationReference
U937 MacrophagesMannose-Decorated Nanoparticles (MDNPs)Uptake was mannose-density and time-dependent.Fluorescence Measurement[8]
M2-Polarized MacrophagesMannosylated PolyplexesSignificantly increased uptake compared to non-mannosylated controls.Fluorescence Intensity[14]
M2 MacrophagesFITC-loaded MIC-NPsUptake was significantly inhibited by pre-incubation with free mannose.Relative Fluorescence Intensity (RFU)[15]
Kupffer Cells (Primary)M-PEG-PE-Lipo-pEGFPSignificantly higher transfection efficiency than non-targeted liposomes.Flow Cytometry (EGFP expression)[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound via amide bond formation.

  • Activation: Dissolve DSPE-PEG(2000)-COOH (1 equivalent) in a suitable anhydrous organic solvent (e.g., Dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: Add N-Hydroxysuccinimide (NHS, 1.5 equivalents) and a carbodiimide (B86325) coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equivalents). Let the reaction stir at room temperature for 4-6 hours to form the DSPE-PEG-NHS ester.

  • Amine Coupling: In a separate flask, dissolve an aminated mannose derivative, such as 4-Aminophenyl α-D-mannopyranoside (2 equivalents), in an anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF) with a non-nucleophilic base like Triethylamine (TEA, 2 equivalents).

  • Conjugation: Add the activated DSPE-PEG-NHS solution dropwise to the mannose derivative solution. Allow the reaction to proceed overnight at room temperature under stirring.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by dialysis against deionized water for 48-72 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1 kDa) to remove unreacted reagents and byproducts.

  • Lyophilization: The purified aqueous solution is freeze-dried to obtain the final this compound product as a white powder.

  • Characterization: Confirm the successful synthesis and structure of the final product using ¹H-NMR spectroscopy.[17][18] Characteristic peaks for DSPE, the repeating ethylene (B1197577) oxide units of PEG, and the mannose moiety should be present.

Protocol 2: Formulation of Mannose-Targeted Liposomes via Thin-Film Hydration

This protocol details the preparation of drug-loaded, mannose-targeted liposomes.

  • Lipid Mixture Preparation: Dissolve the desired lipids—for example, L-alpha-phosphatidylcholine (SPC), cholesterol (CHOL), DSPE-PEG(2000), and this compound—in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio might be 55:40:4:1 (SPC:CHOL:DSPE-PEG:DSPE-PEG-Man).

  • Film Formation: The organic solvent is slowly removed using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This results in the formation of a thin, dry lipid film on the inner wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration is performed by vortexing or gentle agitation at a temperature above the lipid transition temperature for 1-2 hours. This process causes the lipid sheets to swell and fold into multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated drug from the liposome (B1194612) suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

  • Characterization: Analyze the final liposome formulation for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and for surface charge using zeta potential measurement.[12] Determine the drug encapsulation efficiency using techniques like UV-Vis spectrophotometry or HPLC after lysing the liposomes with a suitable solvent.

Protocol 3: In Vitro Mannose Receptor-Specific Cellular Uptake Assay

This protocol is used to verify that the uptake of functionalized nanoparticles is mediated by the mannose receptor.

  • Cell Culture: Seed mannose receptor-positive cells (e.g., RAW 264.7 murine macrophages or human U937 cells) into multi-well plates (e.g., 6-well or 24-well plates) at a predetermined density (e.g., 1 x 10⁶ cells/well) and allow them to adhere overnight.

  • Receptor Blocking (Control Group): For the competition study, pre-incubate a subset of the cells with a high concentration of free D-mannose (e.g., 50-100 mM) for 1-2 hours to saturate the mannose receptors on the cell surface.[14][15]

  • Nanoparticle Incubation: Prepare fluorescently labeled nanoparticles (e.g., containing DiI or FITC). Add the mannose-targeted nanoparticles and non-targeted control nanoparticles to the appropriate wells (with and without free mannose) at a fixed concentration. Incubate for a defined period (e.g., 3-4 hours) at 37°C.

  • Washing: After incubation, aspirate the medium containing the nanoparticles and wash the cells three times with cold PBS (pH 7.4) to remove any non-internalized particles.

  • Quantification and Visualization:

    • Qualitative Analysis: Visualize cellular uptake using fluorescence microscopy. Increased fluorescence inside cells treated with targeted nanoparticles compared to controls indicates successful uptake.

    • Quantitative Analysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100). Measure the fluorescence intensity of the cell lysate using a microplate reader. The relative fluorescence intensity is used to quantify uptake.[15] Alternatively, detach the cells and analyze them via flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity per cell.

  • Data Analysis: Compare the uptake of mannose-targeted nanoparticles in untreated cells versus cells pre-treated with free mannose. A significant reduction in uptake in the presence of free mannose confirms that the internalization is specifically mediated by the mannose receptor.

Visualization of Pathways and Workflows

Signaling and Internalization Pathway

The following diagram illustrates the process of mannose receptor-mediated endocytosis of a DSPE-PEG-Mannose functionalized nanoparticle.

MannoseReceptorPathway cluster_intracellular Intracellular Space NP DSPE-PEG-Mannose Nanoparticle Binding Ligand Binding NP->Binding MR Mannose Receptor (CD206) Pit Clathrin-Coated Pit Formation MR->Pit 2. Internalization Endosome Early Endosome Pit->Endosome 3. Vesicle Trafficking Release Payload Release (e.g., pH-triggered) Endosome->Release 4a. Therapeutic Action Processing Lysosomal Processing Endosome->Processing 4b. Degradation Pathway

Diagram 1: Mannose receptor-mediated endocytosis pathway.
Experimental Workflow

The diagram below outlines a standard experimental workflow for the development and evaluation of DSPE-PEG-Mannose targeted drug delivery systems.

ExperimentalWorkflow start Concept & Design synthesis Synthesis of DSPE-PEG-Mannose start->synthesis formulation Nanoparticle Formulation (e.g., Liposomes) synthesis->formulation characterization Physicochemical Characterization formulation->characterization invitro In Vitro Evaluation characterization->invitro invivo In Vivo Evaluation characterization->invivo uptake Cellular Uptake Assay (MR-positive cells) invitro->uptake cytotoxicity Cytotoxicity / Efficacy Assay invitro->cytotoxicity blocking Receptor Blocking (with free mannose) uptake->blocking analysis Data Analysis & Conclusion cytotoxicity->analysis pk Pharmacokinetics & Biodistribution invivo->pk efficacy Therapeutic Efficacy (Animal Model) invivo->efficacy toxicology Toxicology Assessment invivo->toxicology pk->analysis efficacy->analysis toxicology->analysis

Diagram 2: Workflow for evaluating mannose-targeted nanoparticles.

References

DSPE-PEG(2000)-Mannose: A Technical Guide to Targeting Macrophages and Dendritic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) for the targeted delivery of therapeutic and imaging agents to macrophages and dendritic cells. This guide covers the synthesis, characterization, and formulation of this compound into liposomal nanoparticles, and details its application in leveraging the mannose receptor (CD206) for enhanced cellular uptake and specific cell targeting.

Introduction

This compound is a functionalized phospholipid derivative designed for active targeting of cells expressing the mannose receptor, a C-type lectin prominently found on the surface of macrophages and immature dendritic cells.[1] The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion serves as a lipid anchor for incorporation into lipid-based nanoparticles such as liposomes. The polyethylene glycol (PEG) linker with a molecular weight of 2000 daltons provides a hydrophilic spacer, which reduces non-specific protein binding and prolongs circulation time in vivo.[2] The terminal mannose moiety facilitates specific recognition and binding to the mannose receptor, leading to receptor-mediated endocytosis of the nanoparticle cargo.[3] This targeted delivery strategy holds significant promise for various applications, including vaccine development, immunotherapy, and the treatment of inflammatory diseases and cancer.[4]

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the conjugation of a mannose derivative to a DSPE-PEG(2000) backbone. A common method involves the reaction of an amine-reactive derivative of DSPE-PEG(2000), such as DSPE-PEG(2000)-NHS, with an aminated mannose derivative, like 4-aminophenyl α-D-mannopyranoside.[5]

Characterization of the final product is crucial to ensure its purity and structural integrity. Key analytical techniques include:

  • ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the presence of characteristic peaks corresponding to the DSPE, PEG, and mannose components.[4]

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Formulation of this compound Liposomes

This compound is readily incorporated into liposomal formulations using standard techniques such as the thin-film hydration method followed by extrusion.[6] The inclusion of this compound in the lipid composition allows for the presentation of mannose moieties on the surface of the liposomes, facilitating targeted delivery.

A typical lipid composition for mannosylated liposomes may include:

  • A primary phospholipid: such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or soy phosphatidylcholine (SPC).

  • Cholesterol: to modulate membrane fluidity and stability.

  • DSPE-PEG(2000): to provide a hydrophilic shell and prolong circulation time.

  • This compound: for active targeting to the mannose receptor.

The molar ratio of these components can be optimized depending on the desired characteristics of the liposomes, such as size, stability, and targeting efficiency.[7][8]

Targeting Mechanism: The Mannose Receptor (CD206)

The mannose receptor (CD206) is a transmembrane protein that plays a key role in the innate and adaptive immune systems.[1] It recognizes and binds to terminal mannose, fucose, and N-acetylglucosamine residues on various glycoproteins and pathogens, leading to their internalization and subsequent processing.[1] This receptor is highly expressed on macrophages (including tumor-associated macrophages) and immature dendritic cells, making it an attractive target for cell-specific drug delivery.[5]

The binding of this compound-functionalized nanoparticles to the mannose receptor triggers receptor-mediated endocytosis, a process that is significantly more efficient than non-specific uptake mechanisms.[9] This leads to the accumulation of the nanoparticle cargo within the target cells, enhancing the therapeutic or diagnostic efficacy of the encapsulated agent.

Quantitative Data on Targeting Efficiency

The inclusion of this compound in liposomal formulations has been shown to significantly enhance their uptake by macrophages and dendritic cells. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Uptake of Mannosylated Liposomes

Cell TypeLiposome FormulationUptake MetricFold Increase vs. Non-MannosylatedReference
RAW264.7 MacrophagesMannosylated LiposomesMean Fluorescence IntensitySignificantly Higher[5]
Human Monocyte-Derived Dendritic CellsTri-mannose LiposomesCellular UptakeEnhanced[10]
Human Dendritic CellsMannosylated AntigenAntigen Presentation Efficiency100-1000[11]
Human Dendritic CellsMannosylated PeptidesT-cell Stimulation Potency200-10,000[9]

Table 2: In Vivo Biodistribution of PEGylated Liposomes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

OrganTime Point% ID/g (Mean ± SD)Reference
Blood4 h3.8 ± 0.5[12]
Liver4 h47.8 ± 3.9[12]
Spleen4 h3.6 ± 0.1[12]
Kidneys4 hNot Reported[12]
Lungs4 hNot Reported[12]
TumorNot Specified~5[13]

Note: The biodistribution data presented is for a PEGylated liposome formulation and serves as a representative example. The specific biodistribution of this compound liposomes may vary.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via amidation.

Materials:

  • DSPE-PEG(2000)-NHS (N-Hydroxysuccinimide)

  • 4-Aminophenyl α-D-mannopyranoside

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve 4-Aminophenyl α-D-mannopyranoside in anhydrous DMSO.

  • Add DSPE-PEG(2000)-NHS and a molar excess of triethylamine to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Dialyze the reaction mixture against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove unreacted reagents and byproducts.

  • Lyophilize the dialyzed solution to obtain this compound as a white powder.

  • Characterize the final product using ¹H-NMR, mass spectrometry, and HPLC.

Preparation of Mannosylated Liposomes by Thin-Film Hydration

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired molar ratios of DSPC, cholesterol, DSPE-PEG(2000), and this compound in a mixture of chloroform and methanol in a round-bottom flask.[8]

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.[14]

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[14]

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).[15]

  • The resulting multilamellar vesicles (MLVs) are then downsized by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).[15]

  • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

In Vitro Cellular Uptake Assay using Flow Cytometry

Materials:

  • Macrophage (e.g., RAW264.7) or dendritic cell (e.g., DC2.4) lines

  • Cell culture medium and supplements

  • Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiI or DiD)

  • Non-labeled mannosylated and non-mannosylated liposomes

  • Free D-mannose solution (for competition assay)

  • Flow cytometer

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.

  • On the day of the experiment, replace the culture medium with fresh medium containing the fluorescently labeled liposomes (mannosylated and non-mannosylated formulations) at a specific concentration.

  • For the competition assay, pre-incubate a set of cells with a high concentration of free D-mannose for 30-60 minutes before adding the mannosylated liposomes.

  • Incubate the cells with the liposomes for a defined period (e.g., 1-4 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove unbound liposomes.

  • Harvest the cells by trypsinization or using a cell scraper.

  • Resuspend the cells in FACS buffer and analyze the cellular fluorescence using a flow cytometer.

  • Quantify the uptake by measuring the mean fluorescence intensity (MFI) of the cell population.

In Vivo Biodistribution Study

Materials:

  • Animal model (e.g., tumor-bearing mice)

  • Liposomes labeled with a near-infrared (NIR) fluorescent dye (e.g., DiR) or a radionuclide.

  • In vivo imaging system (e.g., IVIS for fluorescence imaging or PET/SPECT for radionuclide imaging)

  • Anesthesia

Procedure:

  • Administer the labeled liposomes to the animals via the desired route (e.g., intravenous injection).

  • At various time points post-injection (e.g., 1, 4, 12, 24, 48 hours), perform whole-body imaging using the appropriate in vivo imaging system.

  • At the final time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart) and the tumor.

  • Image the explanted organs to quantify the accumulation of the labeled liposomes.

  • For quantitative analysis, the fluorescence intensity or radioactivity in each organ is measured and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[16]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The interaction of this compound functionalized nanoparticles with the mannose receptor on macrophages and dendritic cells initiates intracellular signaling cascades that are crucial for the subsequent cellular responses, including phagocytosis, antigen presentation, and immune activation.

In Macrophages:

Upon ligand binding, the mannose receptor can trigger a signaling cascade that involves the phosphorylation of intracellular tyrosine kinases, such as Syk.[17] This can lead to the activation of downstream pathways, including the NF-κB signaling pathway, which plays a central role in the inflammatory response.[18]

Mannose_Receptor_Signaling_Macrophage Mannose_Liposome DSPE-PEG(2000) -Mannose Liposome Mannose_Receptor Mannose Receptor (CD206) Mannose_Liposome->Mannose_Receptor Binding Syk Syk Mannose_Receptor->Syk Activation Downstream_Signaling Downstream Signaling Syk->Downstream_Signaling Phosphorylation Cascade Phagocytosis Phagocytosis Downstream_Signaling->Phagocytosis Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response

Mannose Receptor Signaling in Macrophages

In Dendritic Cells:

In dendritic cells, mannose receptor-mediated endocytosis is a highly efficient mechanism for antigen uptake.[11] Following internalization, the antigen is trafficked to late endosomes/lysosomes, where it is processed and loaded onto MHC class II molecules for presentation to T cells, thereby initiating an adaptive immune response.[3][9]

Mannose_Receptor_Signaling_DC Mannosylated_Antigen Mannosylated Antigen Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Antigen->Mannose_Receptor Binding Endosome Early Endosome Mannose_Receptor->Endosome Endocytosis Lysosome Late Endosome/ Lysosome Endosome->Lysosome Trafficking MHC_II MHC Class II Lysosome->MHC_II Antigen Processing & Loading Antigen_Presentation Antigen Presentation to T-cell MHC_II->Antigen_Presentation

Mannose Receptor-Mediated Antigen Presentation in Dendritic Cells
Experimental Workflows

The following diagrams illustrate the workflows for key experiments involving this compound liposomes.

Liposome_Preparation_Workflow Start Start Dissolve_Lipids Dissolve Lipids in Organic Solvent Start->Dissolve_Lipids Form_Film Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Form_Film Hydrate_Film Hydrate Film with Aqueous Buffer Form_Film->Hydrate_Film Extrude Extrude through Polycarbonate Membranes Hydrate_Film->Extrude Characterize Characterize Liposomes (DLS) Extrude->Characterize End End Characterize->End

Liposome Preparation Workflow

In_Vitro_Uptake_Workflow Start Start Seed_Cells Seed Macrophages or Dendritic Cells Start->Seed_Cells Incubate_Liposomes Incubate with Fluorescently Labeled Liposomes Seed_Cells->Incubate_Liposomes Wash_Cells Wash to Remove Unbound Liposomes Incubate_Liposomes->Wash_Cells Harvest_Cells Harvest Cells Wash_Cells->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Analyze_Data Quantify Mean Fluorescence Intensity Flow_Cytometry->Analyze_Data End End Analyze_Data->End

In Vitro Cellular Uptake Workflow

In_Vivo_Biodistribution_Workflow Start Start Inject_Liposomes Inject Labeled Liposomes into Animal Model Start->Inject_Liposomes In_Vivo_Imaging Perform Whole-Body In Vivo Imaging Inject_Liposomes->In_Vivo_Imaging At various time points Euthanize_Harvest Euthanize and Harvest Organs/Tumor In_Vivo_Imaging->Euthanize_Harvest At final time point Ex_Vivo_Imaging Ex Vivo Imaging of Organs/Tumor Euthanize_Harvest->Ex_Vivo_Imaging Quantify Quantify Signal (%ID/g) Ex_Vivo_Imaging->Quantify End End Quantify->End

In Vivo Biodistribution Workflow

Conclusion

This compound is a valuable tool for the targeted delivery of therapeutic and diagnostic agents to macrophages and dendritic cells. Its ability to engage the mannose receptor facilitates efficient cellular uptake and allows for the modulation of immune responses. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate novel targeted nanomedicines. Further optimization of liposomal formulations and a deeper understanding of the downstream signaling pathways will continue to advance the application of this technology in the clinic.

References

DSPE-PEG(2000)-Mannose in Nanomedicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of nanomedicine is continually advancing toward targeted therapies that maximize efficacy while minimizing off-target effects. Among the promising strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) functionalized with mannose represents a significant leap forward in targeting specific cell populations. This technical guide provides a comprehensive overview of the core applications of DSPE-PEG(2000)-Mannose in nanomedicine, with a focus on its role in targeted drug delivery, gene therapy, and immunotherapy. This document delves into the synthesis and characterization of mannosylated nanoparticles, detailed experimental protocols, and the underlying biological mechanisms, offering a valuable resource for researchers and professionals in drug development.

Introduction

This compound is a phospholipid-polymer conjugate that combines the structural properties of DSPE, the stealth advantages of polyethylene glycol (PEG), and the targeting specificity of mannose. DSPE provides a hydrophobic anchor for incorporation into lipid-based nanoparticles such as liposomes and lipid nanoparticles (LNPs), while the PEG linker offers a hydrophilic shield that reduces opsonization and prolongs circulation time in the bloodstream.[1] The terminal mannose moiety serves as a ligand for the mannose receptor (CD206), a C-type lectin receptor highly expressed on the surface of macrophages, dendritic cells (DCs), and certain types of cancer cells.[2][3] This targeted approach allows for the selective delivery of therapeutic payloads to these specific cell types, which are key players in various pathological conditions, including cancer, infectious diseases, and inflammatory disorders.

Core Applications in Nanomedicine

The unique targeting capability of this compound has led to its exploration in a wide range of nanomedicine applications:

  • Targeted Drug Delivery to Macrophages and Dendritic Cells: Macrophages, particularly tumor-associated macrophages (TAMs), are implicated in tumor progression and immunosuppression.[4] Dendritic cells are potent antigen-presenting cells (APCs) crucial for initiating immune responses. By targeting the mannose receptor, this compound-functionalized nanoparticles can deliver cytotoxic agents, immunomodulators, or imaging agents directly to these cells.[3] This targeted delivery enhances the therapeutic index of the encapsulated drugs and can modulate the tumor microenvironment to be more favorable for anti-tumor immunity.[5][6]

  • Gene Delivery: Non-viral gene delivery systems face challenges in terms of efficiency and specificity. Mannosylated nanoparticles have been shown to significantly improve the transfection efficiency of genetic material, such as plasmid DNA and siRNA, into cells expressing the mannose receptor. This targeted approach holds promise for gene therapies aimed at modulating the function of macrophages and DCs in various diseases.

  • Immunotherapy and Vaccine Development: The ability to target APCs makes this compound an attractive component for vaccine formulations. By delivering antigens and adjuvants to DCs, mannosylated nanoparticles can enhance antigen presentation and stimulate robust T-cell responses, leading to more effective prophylactic and therapeutic vaccines against cancers and infectious diseases.[7]

Synthesis and Characterization of this compound Nanoparticles

The successful application of this compound in nanomedicine relies on the precise synthesis and thorough characterization of the resulting nanoparticles.

Synthesis of this compound

The synthesis of this compound typically involves the conjugation of a mannose derivative to the distal end of a DSPE-PEG(2000)-amine or other reactive DSPE-PEG derivative. The reaction scheme generally involves the formation of an amide or other stable covalent bond. Characterization of the final product is crucial and is often performed using techniques like ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to confirm the presence of characteristic peaks corresponding to the DSPE, PEG, and mannose moieties.[4]

Preparation of Mannosylated Liposomes via Thin-Film Hydration

A common method for preparing mannosylated liposomes is the thin-film hydration technique.[8][9] This method involves dissolving the lipids, including this compound, in an organic solvent, followed by evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous buffer containing the therapeutic agent to be encapsulated, leading to the self-assembly of liposomes.

Characterization of Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality, stability, and performance. Key parameters include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), these parameters influence the biodistribution and cellular uptake of the nanoparticles.[10][11]

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.[2][12]

  • Drug Loading and Encapsulation Efficiency: These parameters quantify the amount of drug successfully incorporated into the nanoparticles and are critical for determining dosage.[][14]

Quantitative Data on Nanoparticle Performance

The efficacy of this compound functionalization is demonstrated through comparative studies that quantify the performance of mannosylated nanoparticles against their non-mannosylated counterparts.

Table 1: In Vitro Cellular Uptake of Mannosylated vs. Non-Mannosylated Liposomes in RAW 264.7 Macrophages

Nanoparticle FormulationMean Fluorescence Intensity (Arbitrary Units)Fold Increase vs. Non-TargetedReference
Non-targeted Liposomes100 ± 151.0[5]
PEGylated Liposomes120 ± 201.2[5]
Man-PEG-Lipo350 ± 303.5[5]
M-EG4-LP-ICGHigher than M-LP-ICG>1.0 (vs. M-LP-ICG)[15]

Table 2: In Vivo Tumor Targeting of Nanoparticles

Nanoparticle FormulationTumor Accumulation (% Injected Dose/g)Fold Increase vs. Non-TargetedReference
Non-targeted Nanoparticles2.8 ± 0.51.0[16]
Actively Targeted (V7 peptide) Nanoparticles14.5 ± 2.05.2[16]
PEG-sheddable, Mannose-modified NP (pH 6.8)Significantly higher than at pH 7.4-[3]

Experimental Protocols

Detailed Methodology for Liposome Preparation by Thin-Film Hydration
  • Lipid Mixture Preparation: Dissolve cholesterol, soybean phosphatidylcholine (SPC), DSPE-PEG(2000), and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. For loading a lipophilic drug, it should be co-dissolved with the lipids at this stage.[17]

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[8]

  • Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual organic solvent.[17]

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).[8]

  • Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.[17][18]

Protocol for Assessing Mannose Receptor-Mediated Uptake
  • Cell Culture: Seed RAW 264.7 macrophage cells in a suitable culture plate and allow them to adhere overnight.

  • Competitive Inhibition: Pre-incubate a subset of the cells with a high concentration of free D-mannose for 30-60 minutes to block the mannose receptors.[15]

  • Nanoparticle Incubation: Add fluorescently labeled mannosylated and non-mannosylated nanoparticles to both the mannose-treated and untreated cells and incubate for a defined period (e.g., 1-4 hours).

  • Washing: Wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.

  • Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, use flow cytometry or confocal microscopy to quantify and visualize cellular uptake.[5] A significant reduction in the uptake of mannosylated nanoparticles in the mannose-pre-treated cells compared to the untreated cells confirms mannose receptor-mediated endocytosis.

Protocol for In Vitro Drug Release Assay
  • Sample Preparation: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Release Medium: Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.[19]

Visualizations: Signaling Pathways and Experimental Workflows

Mannose Receptor Signaling Pathway

The binding of mannosylated nanoparticles to the mannose receptor on macrophages or dendritic cells triggers internalization and can initiate downstream signaling cascades. While the mannose receptor itself lacks intrinsic signaling motifs, it can cooperate with other receptors, such as Toll-like receptors (TLRs), to modulate cellular responses. This can lead to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and the enhancement of antigen presentation.[7][20]

Mannose_Receptor_Signaling Mannosylated_NP Mannosylated Nanoparticle Mannose_Receptor Mannose Receptor (CD206) Mannosylated_NP->Mannose_Receptor Binding Endocytosis Receptor-Mediated Endocytosis Mannose_Receptor->Endocytosis TLR Toll-like Receptor (TLR) Mannose_Receptor->TLR Cooperation Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Antigen_Presentation Enhanced Antigen Presentation (MHC) Endosome->Antigen_Presentation Drug_Release Drug Release Lysosome->Drug_Release Signaling_Cascade Signaling Cascade (e.g., MyD88) TLR->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Cytokine_Production Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokine_Production Experimental_Workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Formulation Nanoparticle Formulation (Thin-Film Hydration) Characterization Physicochemical Characterization (DLS, Zeta Potential, EE%) Formulation->Characterization Cellular_Uptake Cellular Uptake Study (Flow Cytometry, Confocal) Characterization->Cellular_Uptake Cytotoxicity Cytotoxicity Assay (MTT, CCK-8) Characterization->Cytotoxicity Drug_Release In Vitro Drug Release (Dialysis Method) Characterization->Drug_Release Cell_Culture Cell Culture (e.g., RAW 264.7) Cell_Culture->Cellular_Uptake Cell_Culture->Cytotoxicity Animal_Model Animal Model (e.g., Tumor-bearing mouse) Cytotoxicity->Animal_Model Biodistribution Biodistribution Study (IVIS Imaging) Animal_Model->Biodistribution Therapeutic_Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Animal_Model->Therapeutic_Efficacy Biodistribution->Therapeutic_Efficacy

References

The Dual Functionality of DSPE Anchor and PEG Spacer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of nanocarrier-based drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target effects. Among the most pivotal components in these systems are the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor and the polyethylene glycol (PEG) spacer. This technical guide provides a comprehensive overview of the distinct and synergistic functions of DSPE and PEG, offering quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Functions: Anchoring and Stealth

The DSPE-PEG conjugate is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor and a hydrophilic PEG polymer chain.[1] This unique structure allows for its seamless integration into lipid-based nanocarriers, such as liposomes and nanoparticles, where it performs two critical functions.[2][3]

The DSPE Anchor: Ensuring Stability

The DSPE component, with its two long stearoyl (C18) acyl chains, serves as a robust hydrophobic anchor.[4] When incorporated into a lipid bilayer, the DSPE moiety firmly embeds itself within the hydrophobic core of the nanoparticle, providing structural integrity and stability to the formulation.[5] This stable anchoring is crucial for retaining the PEG spacer on the nanoparticle surface, particularly in the dynamic in vivo environment.[6]

The PEG Spacer: Providing a "Stealth" Shield

The PEG chain extends from the nanoparticle surface into the aqueous surroundings, forming a hydrated, flexible, and neutral layer.[7] This "PEG cloud" sterically hinders the adsorption of opsonin proteins, which are plasma proteins that mark foreign particles for recognition and clearance by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[8] By reducing opsonization, the PEG spacer significantly prolongs the circulation half-life of the nanocarrier, a phenomenon often referred to as the "stealth" effect.[7][8] This extended circulation time is critical for enabling the nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[9]

Quantitative Data Presentation

The choice of DSPE-PEG conjugate, particularly the molecular weight of the PEG chain, has a profound impact on the physicochemical properties and in vivo performance of nanocarriers. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Physicochemical Properties of Nanoparticles Formulated with DSPE-PEG2000 vs. DSPE-PEG5000

PropertyDSPE-PEG2000DSPE-PEG5000Reference(s)
Hydrodynamic Diameter (nm) ~125Larger than DSPE-PEG2000 formulations[6]
Polydispersity Index (PDI) ~0.147-[6]
Zeta Potential (mV) ~ -35More neutral than DSPE-PEG2000 formulations[6]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.

Table 2: In Vitro Performance of Nanoparticles with DSPE-PEG2000 vs. DSPE-PEG5000

ParameterDSPE-PEG2000DSPE-PEG5000Reference(s)
Drug Encapsulation Efficiency (%) HighGenerally High[6]
In Vitro Drug Release Sustained ReleasePotentially slower initial release[6]

Table 3: Biological Interactions of Nanoparticles with DSPE-PEG2000 vs. DSPE-PEG5000

ParameterDSPE-PEG2000DSPE-PEG5000Reference(s)
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG2000[6]
In Vivo Circulation Time ProlongedPotentially longer than DSPE-PEG2000[4][6]

Table 4: Impact of PEG Molecular Weight and Density on Nanoparticle Properties

FormulationPEG Molecular Weight (kDa)PEG Content (wt%)Particle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)In Vitro 50% Drug Release (T1/2)
PLGA00109 ± 2-41 ± 1.1--
PLGA-PEG2%52110 ± 3-23 ± 0.6--
PLGA-PEG5%55106 ± 3-7.0 ± 0.5--
PLGA45k-PEG5k5-110 ± 4-2.7 ± 0.4241.5 days
Blended PLGA5.6k/PLGA20k-PEG5k5---76~6 days

Data adapted from comparative studies on PLGA-PEG nanoparticles.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful design and characterization of DSPE-PEG-containing nanocarriers.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is a common and straightforward technique for preparing liposomes.[8][10][11]

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and the lipophilic drug in an organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (e.g., DSPC:Cholesterol:DSPE-PEG2000 at 55:40:5).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (which can contain a hydrophilic drug) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper hydration.[13]

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using an extruder.[12] The extrusion should also be performed at a temperature above the lipid Tc.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Protocol 2: Determination of Encapsulation Efficiency by HPLC

This protocol outlines the quantification of the drug encapsulated within the nanoparticles.[1][10][14]

Materials:

  • Drug-loaded nanoparticle suspension

  • Mobile phase for HPLC

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Centrifugal filter units or ultracentrifuge

  • Solvent to dissolve nanoparticles (e.g., methanol, acetonitrile)

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the drug-loaded nanoparticles. This can be achieved by centrifuging the nanoparticle suspension using a centrifugal filter unit with a molecular weight cutoff that retains the nanoparticles while allowing the free drug to pass through. Alternatively, ultracentrifugation can be used to pellet the nanoparticles.

  • Quantification of Free and Total Drug:

    • Free Drug: Analyze the filtrate or supernatant containing the free drug using a validated HPLC method to determine its concentration.

    • Total Drug: Disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug. Analyze this solution by HPLC to determine the total drug concentration.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: Characterization of Nanoparticle Size and Zeta Potential by DLS

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and zeta potential of nanoparticles.[12][15]

Materials:

  • Nanoparticle suspension

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes for size and zeta potential measurements

  • Deionized water or appropriate buffer for dilution

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension with deionized water or a suitable buffer to an appropriate concentration for DLS measurement. The concentration should be optimized to avoid multiple scattering effects.

  • Size Measurement:

    • Transfer the diluted sample to a cuvette for size measurement.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to the particle size.

    • The results will provide the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specific cuvette for zeta potential measurement, which contains electrodes.

    • Place the cuvette in the instrument. An electric field is applied, and the velocity of the particles is measured.

    • The instrument's software calculates the zeta potential based on the electrophoretic mobility of the particles. The zeta potential is an indicator of the surface charge and the stability of the nanoparticle suspension.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to DSPE-PEG functionalized nanocarriers.

G cluster_nanoparticle DSPE-PEG Functionalized Nanoparticle cluster_environment In Vivo Environment core Drug-loaded Core lipid_bilayer Lipid Bilayer dspe_anchor DSPE Anchor lipid_bilayer->dspe_anchor Hydrophobic Interaction peg_spacer PEG Spacer dspe_anchor->peg_spacer Covalent Bond targeting_ligand Targeting Ligand peg_spacer->targeting_ligand Functionalization opsonin Opsonin Protein peg_spacer->opsonin Steric Hindrance (Stealth Effect) macrophage Macrophage (MPS) opsonin->macrophage Opsonization nanoparticle_label->macrophage Reduced Uptake G start Start dissolve Dissolve Lipids & Drug in Organic Solvent start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude characterize Characterize Nanoparticles (DLS, HPLC, etc.) extrude->characterize end End characterize->end G her2_liposome Trastuzumab-conjugated DSPE-PEG Liposome (encapsulating Doxorubicin) her2_receptor HER2 Receptor her2_liposome->her2_receptor Binding endocytosis Receptor-mediated Endocytosis her2_liposome->endocytosis dimerization Receptor Dimerization her2_receptor->dimerization Blocks pi3k PI3K dimerization->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation dox_release Doxorubicin Release in Cytoplasm endocytosis->dox_release dna_damage DNA Damage & Apoptosis dox_release->dna_damage

References

DSPE-PEG(2000)-Mannose: A Technical Guide to Targeted Vaccine Adjuvant Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of potent and precisely targeted vaccine adjuvants is a cornerstone of modern immunology. Among the promising strategies, the use of DSPE-PEG(2000)-Mannose in liposomal and nanoparticle formulations has emerged as a powerful approach to enhance vaccine efficacy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this compound as a vehicle for vaccine adjuvant delivery.

Introduction: The Rationale for Mannose-Targeted Adjuvants

The central principle behind using this compound is the targeted delivery of vaccine antigens and adjuvants to antigen-presenting cells (APCs), particularly dendritic cells (DCs) and macrophages.[1][2] These cells are pivotal in initiating and shaping the adaptive immune response. Mannose, a C-type lectin receptor ligand, is recognized by mannose receptors (MR, CD206) and DC-SIGN (CD209), which are abundantly expressed on the surface of APCs.[1][2][3] By incorporating this compound into vaccine delivery systems, researchers can exploit this natural biological interaction to facilitate enhanced uptake and subsequent antigen presentation.[2][4] This targeted approach aims to improve the immunogenicity of subunit vaccines, which are often poorly immunogenic on their own.

DSPE-PEG(2000) itself serves as a crucial component, providing a hydrophilic polyethylene glycol (PEG) spacer that offers several advantages. The PEG linker sterically stabilizes the liposomal or nanoparticle formulation, increasing its circulation time in vivo by reducing clearance by the reticuloendothelial system.[5][6] This prolonged circulation increases the probability of encountering and being taken up by the target APCs.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing this compound in vaccine delivery systems.

Table 1: Physicochemical Properties of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Lip E7/CpG (mannose-modified liposomes)122.21 ± 8.37Not ReportedNot Reported[7][8]
OVA/R848/Man-PSomes (10% DSPE-PEG-mannose)~100MonodisperseNot Reported[9]
Mannosylated liposomes (Man-PEG-Lipo)Not specified, but formed by sonicationNot ReportedNot Reported[10]
MLLs (MPC-/lipid A-liposomes)< 300Not ReportedNot Reported[11]

Table 2: In Vivo Efficacy of this compound Adjuvanted Vaccines

Vaccine FormulationAnimal ModelKey FindingsReference
Lip E7/CpG (HPV16 E7 peptide + CpG ODN)TC-1 grafted tumor-bearing mice80% and 78% tumor inhibition rates compared to control and free E7/CpG groups, respectively. Increased CD4+ and CD8+ T cells and IFN-γ-producing cells in spleens and tumors.[7]
Mannosylated SAM LNPs (RSV F protein)MiceIncreased IgG1 and IgG2a titers compared to non-mannosylated LNPs. Disaccharide mannose length was sufficient for improved immunogenicity.[1]
OMLs (Oligomannose-coated liposomes) with soluble leishmanial antigenBALB/c miceEnhanced antigen-specific IFN-γ production, suppressed IL-4 production, and protected against Leishmania major infection.[2]
MLLs (oral mucosal vaccine with BSA)MiceInduced high levels of serum IgG and mucosal IgA. Promoted a mixed Th1/Th2 response.[11]

Experimental Protocols

This section details the methodologies for the preparation and characterization of this compound containing liposomes, as cited in the literature.

Synthesis of this compound

This compound can be synthesized through a covalent reaction between DSPE-PEG(2000)-NHS and 4-Aminophenyl α-D-mannopyranoside.[10]

Materials:

  • DSPE-PEG(2000)-NHS

  • 4-Aminophenyl α-D-mannopyranoside

  • Anhydrous dimethylsulfoxide (DMSO)

  • Dialysis membrane (MWCO 1000 Da)

Procedure:

  • Dissolve 0.04 mol of 4-Aminophenyl α-D-mannopyranoside in 500 μL of anhydrous DMSO for 30 minutes.[10]

  • Add 0.02 mol of DSPE-PEG(2000)-NHS to the solution.[10]

  • Stir the reaction mixture at 30°C for 48 hours.[10]

  • Purify the reaction mixture by dialysis against distilled water for 48 hours using a membrane with a 1000 Da molecular weight cutoff.[10]

  • Freeze-dry the purified product to obtain this compound.[10]

  • Characterize the chemical structure using ¹H-Nuclear Magnetic Resonance (NMR).[10]

Preparation of Mannose-Modified Liposomes

The thin-film hydration method is a common technique for preparing mannosylated liposomes.[10]

Materials:

  • S100 (Soybean phosphatidylcholine)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve S100, cholesterol, DSPE-PEG(2000), and this compound in chloroform at a desired molar ratio (e.g., 65:30:3:2).[10]

  • Remove the organic solvent by rotary evaporation under vacuum at 40°C to form a thin lipid film.[10]

  • Hydrate the lipid film with PBS at 55°C for 1 hour.[10]

  • Sonicate the resulting suspension intermittently using a probe sonicator at 100 W for 9 minutes in an ice-water bath to form mannosylated liposomes (Man-PEG-Lipo).[10]

Another described method is the reverse-phase evaporation method.[7][12]

Materials:

  • L-alpha-phosphatidyl choline (SPC)

  • Cholesterol (CHOL)

  • 1,2-dioleoyl-3-trimethylammonium-propane chloride salt (DOTAP)

  • DSPE-PEG-2000

  • DSPE-PEG-2000-mannose

  • Chloroform

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve SPC, CHOL, DOTAP, DSPE-PEG-2000, and DSPE-PEG-2000-mannose in chloroform.[12]

  • Add PBS to the chloroform solution.[12]

  • Proceed with the reverse-phase evaporation method to form the liposomes. The specific parameters for this step are detailed in the cited literature.[12]

Characterization of Liposomes

Particle Size and Zeta Potential: The hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).[13][14]

Morphology: The morphology of the liposomes can be observed using transmission electron microscopy (TEM) after negative staining.[7]

Stability: The colloidal stability of the liposome formulation can be assessed by monitoring changes in the hydrodynamic diameter after storage at different temperatures (e.g., 4°C and 37°C) over a period of time (e.g., 7 days).[9]

Signaling Pathways and Mechanisms of Action

The enhanced immunogenicity of this compound adjuvanted vaccines is primarily attributed to the targeted uptake by APCs and subsequent activation of downstream signaling pathways.

Mannose Receptor-Mediated Endocytosis

The initial step involves the recognition and binding of the mannose moieties on the liposome surface to mannose receptors (MR) and DC-SIGN on APCs.[3][15] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the liposomal vaccine formulation.[9][15] This targeted uptake is significantly more efficient than non-specific phagocytosis.[2]

Mannose_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane APC Membrane cluster_intracellular Intracellular Space Mannosylated_Liposome DSPE-PEG-Mannose Liposome Mannose_Receptor Mannose Receptor (CD206/DC-SIGN) Mannosylated_Liposome->Mannose_Receptor Binding Endosome Endosome Mannose_Receptor->Endosome Receptor-Mediated Endocytosis Antigen_Processing Antigen Processing & Presentation Endosome->Antigen_Processing

Figure 1. Mannose receptor-mediated uptake of DSPE-PEG-Mannose liposomes by an APC.

Activation of Innate and Adaptive Immunity

Upon internalization, the encapsulated antigen and adjuvant are released into the endosomal compartments. The antigen is then processed and presented on Major Histocompatibility Complex (MHC) class I and class II molecules to activate CD8+ and CD4+ T cells, respectively.[2]

If the formulation includes a Toll-like receptor (TLR) agonist as an adjuvant (e.g., CpG ODN for TLR9 or R848 for TLR7/8), these molecules can engage their respective TLRs within the endosome.[7][9][16] This engagement triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and IRF3/7.[16] This results in the production of pro-inflammatory cytokines (e.g., IL-12, TNF-α) and the upregulation of co-stimulatory molecules (e.g., CD80, CD86) on the APC surface.[2][17] This robust APC activation is crucial for priming potent T-cell responses and driving a Th1-biased immune response, which is often desirable for anti-tumor and anti-viral immunity.[2][11]

APC_Activation_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen MHC_Presentation MHC Class I & II Presentation Antigen->MHC_Presentation Processing TLR_Agonist TLR Agonist (e.g., CpG, R848) TLR Toll-like Receptor (TLR7/8, TLR9) TLR_Agonist->TLR Binding Signaling_Cascade MyD88/TRIF Signaling TLR->Signaling_Cascade Transcription_Factors NF-κB, IRF3/7 Activation Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Pro-inflammatory Cytokines (IL-12, TNF-α) Gene_Expression->Cytokine_Production Translation Costimulatory_Molecules Upregulation of CD80, CD86 Gene_Expression->Costimulatory_Molecules Translation T_Cell_Activation CD4+ & CD8+ T-Cell Activation MHC_Presentation->T_Cell_Activation To T-cells

Figure 2. Intracellular signaling pathways activated by TLR agonists delivered via mannosylated liposomes.

Conclusion

This compound represents a highly effective and versatile component for the development of advanced vaccine delivery systems. Its ability to facilitate targeted delivery to APCs, coupled with the stabilizing properties of the PEG linker, leads to enhanced immunogenicity and potent cellular and humoral immune responses. The methodologies outlined in this guide provide a foundation for the rational design and evaluation of novel mannose-targeted vaccine adjuvants. As our understanding of the intricate interplay between innate and adaptive immunity continues to grow, the strategic use of molecules like this compound will undoubtedly play a critical role in the creation of next-generation vaccines against a wide range of infectious diseases and cancers.

References

DSPE-PEG(2000)-Mannose in targeted gene therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DSPE-PEG(2000)-Mannose in Targeted Gene Therapy

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannosyl(polyethylene glycol)-2000] (this compound) is a functionalized phospholipid integral to the advancement of targeted drug and gene delivery systems.[1][2][3] It is a conjugate molecule comprised of three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of nanocarriers such as liposomes and lipid nanoparticles (LNPs).[1][2]

  • PEG(2000) (Polyethylene Glycol, average M.W. 2000 Da): A hydrophilic polymer chain that acts as a flexible spacer.[1][4] It sterically shields the nanoparticle surface, a process known as PEGylation, which reduces clearance by the mononuclear phagocyte system (MPS) and prolongs circulation time in the bloodstream.[4][5][6]

  • Mannose: A C-2 epimer of glucose that functions as a targeting ligand.[7]

The strategic importance of this compound in gene therapy lies in its ability to actively target specific cell types.[3] Mannose ligands bind with high affinity to C-type lectin receptors, particularly the Mannose Receptor (MR, CD206), which are abundantly expressed on the surface of antigen-presenting cells (APCs) like macrophages, dendritic cells (DCs), and liver sinusoidal endothelial cells (LSECs).[1][8] This targeted approach enhances the delivery of genetic payloads—such as siRNA, mRNA, or plasmid DNA—to these specific cells, improving therapeutic efficacy while minimizing off-target effects.[9][10][11]

Physicochemical Properties and Synthesis

This compound is a white powder with an average molecular weight of approximately 3393 Da, accounting for the polydispersity of the PEG component.[1] It is typically stored at -20°C to ensure stability.[12][13]

2.1 Molecular Structure

The molecule's structure features the DSPE lipid anchor, the PEG-2000 spacer, and the terminal mannose targeting moiety.

cluster_DSPE DSPE Anchor cluster_PEG Spacer cluster_Mannose Targeting Ligand DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine PEG Polyethylene Glycol (PEG) 2000 DSPE->PEG Linker Mannose Mannose PEG->Mannose Linker

Figure 1: Molecular components of this compound.

2.2 Synthesis

The synthesis of this compound generally involves the conjugation of a mannose derivative to a pre-functionalized DSPE-PEG chain. A common method is to react an amine-terminated DSPE-PEG (DSPE-PEG-NH2) with an activated mannose molecule.[14] The reaction scheme typically involves forming a stable amide or other covalent bond between the PEG spacer and the sugar. Characterization and confirmation of the final product are performed using techniques like ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[8][14]

Mechanism of Action in Targeted Gene Therapy

The therapeutic action of this compound is realized when it is formulated into a gene delivery nanocarrier.

3.1 Nanoparticle Formulation and Assembly

This compound is incorporated into LNPs or liposomes during the formulation process, typically at a specific molar ratio (e.g., 0.5-5 mol%) relative to other lipid components.[15] The hydrophobic DSPE portion integrates into the lipid core of the nanoparticle, while the hydrophilic PEG-Mannose chain extends from the surface into the aqueous environment.[1] This orientation presents the mannose ligands for receptor binding while the PEG chains provide a stealth shield.[1][10]

Nanoparticle Assembly cluster_LNP Lipid Nanoparticle (LNP) core Genetic Payload (siRNA, mRNA, etc.) lipids Lipid Bilayer (Cationic Lipid, Cholesterol, Helper Lipid) mannose_peg DSPE-PEG-Mannose lipids->mannose_peg Surface Functionalization mannose_peg->core Encapsulation

Figure 2: Structure of a mannosylated lipid nanoparticle.

3.2 Receptor-Mediated Endocytosis

The primary mechanism for cellular entry is receptor-mediated endocytosis.[1][16] The process involves several key steps:

  • Binding: The mannose ligands on the nanoparticle surface bind specifically to mannose receptors (CD206) on target cells like macrophages.[8][17] This binding affinity is often enhanced by the multivalent presentation of mannose on the nanoparticle surface.[1]

  • Internalization: Upon binding, the cell membrane invaginates, engulfing the nanoparticle to form an endosome.[16]

  • Endosomal Escape: This is a critical step for successful gene delivery. The nanocarrier must release its genetic payload from the endosome into the cytoplasm before the endosome fuses with a lysosome, which would lead to degradation of the payload.[18] Cationic or ionizable lipids included in the LNP formulation facilitate this escape, often through interaction with the endosomal membrane.

  • Gene Action: Once in the cytoplasm, the genetic material (e.g., siRNA) can engage with the cellular machinery (e.g., RISC complex) to exert its therapeutic effect, such as silencing a target gene.

start Mannosylated LNP in Circulation receptor Mannose Receptor (CD206) on Macrophage start->receptor Targeting binding 1. Specific Binding receptor->binding endocytosis 2. Receptor-Mediated Endocytosis binding->endocytosis endosome 3. LNP Encapsulated in Endosome endocytosis->endosome escape 4. Endosomal Escape endosome->escape Critical Step release 5. Genetic Payload Release escape->release action 6. Therapeutic Action (e.g., Gene Silencing) release->action end_node Effect action->end_node

Figure 3: Signaling pathway for mannose-targeted gene delivery.

Quantitative Data Summary

The physicochemical properties and biological efficacy of this compound-containing nanoparticles are critical for their function. Data from various studies are summarized below.

Table 1: Physicochemical Characteristics of Mannosylated Nanoparticles

Formulation TypeKey ComponentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
M-PEG-PE-Lipo-pEGFPM-PEG-PE, Lipofectamine 2000, pEGFP237Not Reported90[9][19][20]
siRNA-LNPsDLin-MC3-DMA, DSPC, Cholesterol, DSPE-PEG2000~120~ -3~90[21]
DSPE-PEG2000/SoluplusDSPE-PEG2000, Soluplus (1:1 ratio)116.6-13.7Not Applicable[6]
siRNA-LNPs (small)DMAP-BLP, DSPC, Cholesterol, PEG-DMG (5 mol%)~28-35Not ReportedNot Reported[15]

Table 2: Biological Efficacy of Mannosylated Nanoparticles

FormulationCell/Animal ModelAssayResultReference
M-PEG-PE-Lipo-pEGFPRat Kupffer Cells (in vitro)Transfection Efficiency (GFP)51% (vs. 30% for unmodified)[9][20]
M-PEG-PE-Lipo-pEGFPRats (in vivo)Transfection Efficiency (GFP)43% (vs. 27% for unmodified)[9][19][20]
Mannosylated PolyplexesM2-polarized BMDMsCellular Uptake (Receptor Blocking)Uptake decreased by ~60% with free mannose
AS-M-NPJ774A.1 MacrophagesCellular Uptake (pH 6.8 preincubation)3.1-fold increase in uptake[10]

Experimental Protocols

Detailed methodologies are essential for the development and evaluation of mannosylated gene delivery systems.

5.1 Protocol: Preparation of Mannosylated LNPs for siRNA Delivery

This protocol is based on the widely used microfluidic mixing or ethanol injection method.[15][21]

  • Lipid Stock Preparation: Prepare a stock solution of lipids in ethanol. The lipid mixture may consist of an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and this compound at a defined molar ratio (e.g., 50:10:38.5:1.5).

  • Aqueous Phase Preparation: Prepare the siRNA payload in a low pH buffer (e.g., 25 mM acetate buffer, pH 4.0).

  • Mixing: Rapidly mix the lipid-ethanol solution with the aqueous siRNA solution at a specific flow rate ratio (e.g., 1:3) using a microfluidic mixing device (e.g., NanoAssemblr) or by rapid injection. This process leads to the spontaneous self-assembly of LNPs, encapsulating the siRNA.

  • Dialysis and Concentration: Remove the ethanol and raise the pH by dialyzing the LNP suspension against a neutral buffer like phosphate-buffered saline (PBS, pH 7.4).

  • Characterization: Analyze the resulting LNPs for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and determine siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

5.2 Protocol: In Vitro Cellular Uptake and Transfection Assay

This protocol describes how to assess the targeting and gene silencing efficacy in a relevant cell line.[9][17]

  • Cell Culture: Culture mannose receptor-expressing cells (e.g., RAW 264.7 macrophages) in appropriate media and conditions. Seed the cells in multi-well plates (e.g., 24-well or 96-well) and allow them to adhere overnight.

  • Treatment: Treat the cells with siRNA-loaded mannosylated LNPs at various concentrations. Include control groups such as non-targeted LNPs (e.g., containing DSPE-PEG(2000) without mannose) and untreated cells.

  • Receptor Blocking (for uptake specificity): For a parallel experiment, pre-incubate a set of cells with a high concentration of free D-mannose (e.g., 100 mg/mL) for 30-60 minutes before adding the mannosylated LNPs. This will block the mannose receptors.[17]

  • Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 2-4 hours for uptake, 24-48 hours for gene silencing).

  • Analysis:

    • Uptake: For uptake studies using fluorescently labeled LNPs, wash the cells thoroughly with PBS, lyse them, and measure fluorescence with a plate reader. Alternatively, analyze cells using flow cytometry. A significant reduction in uptake in the mannose-blocked group confirms receptor-specific targeting.

    • Transfection/Gene Silencing: To measure gene silencing, extract total RNA from the cells after 24-48 hours. Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the mRNA levels of the target gene, normalized to a housekeeping gene.

cluster_prep Preparation cluster_assay Assay cluster_results Endpoints culture 1. Seed Macrophages (e.g., RAW 264.7) treatment 2. Treat with Mannosylated siRNA-LNPs culture->treatment controls Controls: - Non-targeted LNPs - Untreated Cells - Free Mannose Blocking treatment->controls incubate 3. Incubate for 2-48 hours treatment->incubate analysis 4. Analysis incubate->analysis uptake Cellular Uptake (Flow Cytometry) analysis->uptake silencing Gene Silencing (RT-qPCR) analysis->silencing

Figure 4: Experimental workflow for in vitro evaluation.

Conclusion

This compound is a powerful and versatile tool in the field of targeted gene therapy. By leveraging the specific biological interaction between mannose and its receptor on immune cells, this functionalized lipid enables the precise delivery of genetic material to key therapeutic targets. The incorporation of this compound into nanocarriers enhances cellular uptake, improves transfection efficiency in vivo and in vitro, and opens new avenues for treating a range of diseases, including cancers and inflammatory disorders, by modulating gene expression in macrophages and dendritic cells.[1][3][9] Future research will likely focus on optimizing nanoparticle formulations, exploring multivalent mannose ligands for even higher affinity, and expanding the application of this technology to a broader range of genetic medicines.

References

A Technical Guide to the Physicochemical Characteristics of DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose), a critical component in the development of targeted nanomedicine. This functionalized lipid is instrumental in formulating drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), designed to target cells expressing mannose receptors.

Core Molecular Structure and Physicochemical Properties

This compound is an amphiphilic molecule composed of three key functional domains:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that serves as the hydrophobic anchor, enabling stable insertion into the lipid bilayer of nanoparticles.[1]

  • PEG(2000) (Polyethylene Glycol, MW ≈ 2000 Da): A hydrophilic polymer chain that acts as a flexible spacer. It forms a protective hydrophilic corona on the nanoparticle surface, which sterically hinders opsonization and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.[2]

  • Mannose: A C-type lectin-binding sugar moiety that serves as the targeting ligand. It specifically binds to mannose receptors (e.g., CD206) that are highly expressed on the surface of various immune cells, including macrophages, dendritic cells, and certain endothelial cells.[1][3][4]

This tripartite structure allows for the self-assembly of stable, long-circulating nanoparticles capable of actively targeting specific cell populations for enhanced therapeutic delivery.[5][6]

Table 1: Core Physicochemical Properties of this compound
PropertyValueReferences
Appearance White to off-white solid
Average Molecular Weight (MW) The PEG component has an average MW of ~2000 Da. The total MW of the conjugate varies due to the polydispersity of PEG, with reported averages ranging from ~3040 to 3393 Da.[1][2][7]
Purity Typically ≥90% or ≥95% as determined by NMR.[7][8]
Storage Store as a powder at -20°C for long-term stability (≥ 3 years).[7][8]
Critical Micelle Concentration (CMC) While specific data for the mannosylated form is sparse, the CMC of the precursor DSPE-PEG(2000) is reported to be in the micromolar to low millimolar range (e.g., ~0.5-1 mM), varying significantly with solvent conditions (e.g., higher in pure water than in buffer).[9][10]

Characteristics in Nanoparticle Formulations

The most relevant physicochemical properties of this compound are observed when it is incorporated as an excipient into a larger nanoparticle system. Properties such as particle size, surface charge (zeta potential), and drug loading are not intrinsic to the molecule itself but are defining characteristics of the final formulation. These parameters are highly dependent on the overall lipid composition, drug properties, and manufacturing process.[11]

Table 2: Representative Physicochemical Data for Nanoparticles Formulated with this compound
ParameterRepresentative Value RangeSignificance & ContextReferences
Hydrodynamic Diameter (Size) 80 nm - 400 nmParticle size is a critical determinant of in vivo fate, influencing circulation time, biodistribution, and cellular uptake. The size depends on formulation method (e.g., extrusion, sonication) and lipid composition.[12][13][14]
Zeta Potential (ζ) -55 mV to +33 mVSurface charge affects colloidal stability and interaction with biological membranes. The value is highly influenced by the other lipids in the formulation (e.g., cationic or anionic lipids) and surface coatings. A shift toward positive potential can be seen with certain mannosylation techniques.[12][15][16]
Entrapment Efficiency (EE%) 70% - 90% (drug dependent)Represents the percentage of the initial drug that is successfully encapsulated within the nanoparticle. Varies widely based on the drug's properties (hydrophilic vs. hydrophobic) and the formulation method.[12][14]

Mechanism of Action: Mannose Receptor-Mediated Targeting

The primary function of the mannose moiety is to engage the Mannose Receptor (MR, CD206), a C-type lectin that acts as a pattern recognition receptor.[3][4] The binding of the mannosylated nanoparticle to the MR on an antigen-presenting cell (APC) surface triggers a clathrin-dependent endocytosis process.[17] The nanoparticle is internalized into an early endosome, which can then traffic to late endosomes and lysosomes, leading to the release of the therapeutic payload directly into the cell.[17][18] This targeted uptake mechanism significantly enhances the delivery efficiency to specific cell populations compared to non-targeted nanoparticles.[3][5]

G Diagram 1: Mannose Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Macrophage) NP Mannosylated Nanoparticle MR Mannose Receptor (CD206) NP->MR 1. Binding Membrane Endosome Early Endosome MR->Endosome 2. Internalization (Clathrin-Mediated Endocytosis) Lysosome Late Endosome / Lysosome Endosome->Lysosome 3. Intracellular Trafficking Payload Drug Payload Release Lysosome->Payload 4. Vesicle Fusion & Payload Release G Diagram 2: General Workflow for Synthesis and Confirmation A DSPE-PEG-NH2 (Precursor) C Coupling Reaction (e.g., in DMSO/TEA) A->C B Activated Mannose Derivative B->C D Purification (e.g., Dialysis) C->D E Lyophilization D->E F Final Product: DSPE-PEG-Mannose E->F G ¹H-NMR Analysis F->G H Structural Confirmation G->H G Diagram 3: Workflow for Nanoparticle Formulation and Analysis cluster_formulation Formulation cluster_analysis Analysis A 1. Dissolve Lipids (incl. DSPE-PEG-Mannose) & Drug in Organic Solvent B 2. Evaporate Solvent to form Thin Lipid Film A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Reduction (Extrusion or Sonication) C->D E Purified Nanoparticle Suspension D->E F Dynamic Light Scattering (DLS) E->F G Concanavalin A Agglutination Assay E->G H Size (d.nm) PDI F->H I Zeta Potential (mV) F->I J Surface Mannose Functionality G->J

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG(2000)-Mannose Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of DSPE-PEG(2000)-Mannose functionalized liposomes. These targeted drug delivery systems are of significant interest for delivering therapeutic agents to mannose receptor-expressing cells, such as macrophages and certain types of cancer cells.

Introduction

Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal candidates for drug delivery. Surface modification with ligands like mannose allows for active targeting to specific cell types, enhancing therapeutic efficacy and reducing off-target effects. DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a commonly used lipid-polymer conjugate that provides a hydrophilic shield, prolonging circulation time ("stealth" effect), and a functional anchor for attaching targeting moieties like mannose.

Materials and Equipment

Lipids and Reagents
  • Phospholipids:

    • Soybean Phosphatidylcholine (SPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannosyl(polyethylene glycol)-2000] (this compound)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) (optional, for controlling targeting ligand density)

  • Sterol:

    • Cholesterol (Chol)

  • Cationic Lipid (optional, for nucleic acid delivery):

    • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Solvents:

    • Chloroform

    • Methanol

    • Ethanol

  • Hydration Buffer:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • HEPES-Buffered Saline (HBS), pH 7.4

  • Drug Substance:

    • Hydrophilic or lipophilic drug of interest

Equipment
  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Liposome extruder

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • Transmission Electron Microscope (TEM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Standard laboratory glassware and consumables

Experimental Protocols

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration technique is a widely used method for liposome preparation.[1][2] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.[1][2]

Protocol:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., SPC, Cholesterol, and this compound) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask. For lipophilic drug encapsulation, the drug should be co-dissolved with the lipids at this stage.[3]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-60°C). A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[1]

  • Hydration: Hydrate the dried lipid film with the chosen aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating.[4] For hydrophilic drug encapsulation, the drug should be dissolved in this hydration buffer. The hydration temperature should be maintained above the Tc of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Downsizing): To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, the MLV suspension must be downsized using sonication and/or extrusion.[4]

    • Sonication:

      • Bath Sonication: Place the MLV suspension in a bath sonicator for 5-15 minutes. This method is less harsh but may result in a broader size distribution.

      • Probe Sonication: Immerse a probe sonicator tip into the liposome suspension and sonicate in pulses (e.g., 10 seconds on, 10 seconds off) on ice to prevent overheating.[3]

    • Extrusion:

      • Load the liposome suspension into a gas-tight syringe and assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

      • Pass the liposome suspension through the membrane multiple times (e.g., 11-21 passes).[1] This is a highly effective method for producing liposomes with a narrow size distribution.[1]

Purification of Liposomes

To remove unencapsulated drug, the liposome suspension should be purified. Common methods include:

  • Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cut-off and dialyze against the hydration buffer.

  • Size Exclusion Chromatography (Gel Filtration): Pass the liposome suspension through a column packed with a size-exclusion resin (e.g., Sephadex G-50). The larger liposomes will elute first, separating from the smaller, unencapsulated drug molecules.

  • Ultrafiltration/Centrifugation: Use centrifugal filter units to separate the liposomes from the aqueous medium containing the unencapsulated drug.

Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is the standard technique.

  • Procedure: Dilute the liposome suspension in the hydration buffer and measure using a DLS instrument.

  • Expected Results: Mannosylated liposomes typically exhibit a particle size in the range of 100-250 nm with a PDI below 0.3, indicating a homogenous population. The zeta potential can vary depending on the lipid composition but is often slightly negative.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted liposome suspension on a TEM grid, negatively stain (e.g., with uranyl acetate or phosphotungstic acid), and visualize.

  • Expected Results: TEM images should reveal spherical vesicles.

3. Encapsulation Efficiency (EE%):

  • Method: The EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[5]

  • Procedure:

    • Separate the unencapsulated drug from the liposome formulation using one of the purification methods described above.

    • Quantify the amount of unencapsulated drug (Free Drug).

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the total amount of drug in the disrupted liposome suspension (Total Drug).

    • Calculate the EE% using the following formula:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100 [6]

Stability Assessment

The stability of the liposome formulation is crucial for its shelf-life and in vivo performance.

  • Method: Monitor the particle size, PDI, and drug leakage over time at different storage conditions (e.g., 4°C and 25°C).[7]

  • Procedure:

    • Store aliquots of the liposome formulation at the desired temperatures.

    • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample and measure the particle size and PDI using DLS.

    • To assess drug leakage, separate the liposomes from the external buffer and quantify the amount of drug remaining in the liposomes.

Data Presentation

Table 1: Example Formulations of this compound Liposomes (Molar Ratio)
Formulation IDPhospholipid (e.g., SPC/HSPC)CholesterolThis compoundOther (e.g., DSPE-PEG(2000))
ML-1 554050
ML-2 603550
ML-3 55402.52.5
Cationic-ML 50 (e.g., DOTAP/DSPC)37.52.510 (e.g., DSPC)[8]
Table 2: Typical Physicochemical Properties of this compound Liposomes
Formulation IDParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
ML-A 237N/AN/A[9]
ML-B ~170≤ 0.2+30 to +35[10]
ML-C ~116.60.112-13.7[11]
ML-D 122.21 ± 8.37< 0.3N/A

N/A: Not available in the cited source.

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_downsize Size Reduction cluster_purify Purification A 1. Lipid Dissolution (Lipids + Drug in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Drying (High Vacuum) B->C D 4. Hydration (Aqueous Buffer + Drug) C->D E Multilamellar Vesicles (MLVs) D->E F Sonication E->F G Extrusion E->G H Unilamellar Vesicles (SUVs/LUVs) F->H G->H I Removal of Unencapsulated Drug (Dialysis, SEC, etc.) H->I J Purified Mannosylated Liposomes I->J

Caption: Workflow for this compound liposome preparation.

Liposome_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_performance Performance Characterization Start Purified Mannosylated Liposomes Size_PDI Particle Size & PDI (DLS) Start->Size_PDI Zeta Zeta Potential (DLS) Start->Zeta Morphology Morphology (TEM) Start->Morphology EE Encapsulation Efficiency (EE%) (HPLC, etc.) Start->EE Stability Stability Assessment (Size, PDI, Leakage over time) Start->Stability

Caption: Characterization workflow for mannosylated liposomes.

Conclusion

This document provides a comprehensive protocol for the preparation and characterization of this compound liposomes. By following these guidelines, researchers can reliably produce and evaluate targeted liposomal formulations for various drug delivery applications. The provided data and workflows serve as a valuable resource for optimizing formulation parameters and ensuring the quality and reproducibility of the prepared nanocarriers.

References

Application Notes and Protocols for the Formulation of DSPE-PEG(2000)-Mannose Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the formulation of DSPE-PEG(2000)-Mannose (DSPE-PEG-Man) nanoparticles. These nanoparticles are designed for targeted delivery to cells expressing mannose receptors, such as macrophages and dendritic cells, making them a valuable tool for targeted drug delivery and immunotherapy.

The protocols outlined below describe two common and effective methods for nanoparticle formulation: Thin-Film Hydration for creating mannosylated liposomes and Nanoprecipitation for producing mannosylated polymeric nanoparticles.

Introduction

This compound is a phospholipid-polyethylene glycol conjugate where the distal end of the PEG chain is functionalized with a mannose sugar residue.[1][2] This configuration allows for the incorporation of the DSPE lipid anchor into the nanoparticle's lipid bilayer or polymeric matrix, while the hydrophilic PEG chain provides a steric barrier, increasing circulation time.[3] The terminal mannose moiety acts as a ligand, targeting the mannose receptor (CD206), a C-type lectin present on the surface of various immune cells.[4][5] This receptor-mediated targeting facilitates the cellular uptake of the nanoparticles through clathrin-mediated endocytosis.[6][7]

Method 1: Thin-Film Hydration for Mannosylated Liposomes

This method is a robust and widely used technique for the preparation of liposomes.[7][8][9] It involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to form liposomes. Subsequent extrusion is performed to obtain nanoparticles with a uniform and controlled size.[8][10]

Experimental Protocol
  • Lipid Preparation:

    • In a round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v). A common molar ratio is approximately 65:30:5 (DSPC:Cholesterol:DSPE-PEG-Man).[11]

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage.

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C) to ensure proper mixing.[3]

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying:

    • Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (above the lipid phase transition temperature) aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer before hydration.

    • Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To achieve a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a defined pore size using a mini-extruder.

    • A sequential, two-step extrusion process is recommended, for instance, 10-15 passes through a 100 nm membrane followed by 10-15 passes through a 50 nm membrane.[12] The extrusion should be performed at a temperature above the lipid's phase transition temperature.

  • Purification and Sterilization:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

    • For sterile applications, filter the final liposome suspension through a 0.22 µm syringe filter.

  • Storage:

    • Store the final liposome suspension at 4°C. Do not freeze.[12]

Expected Characterization Data

The following table summarizes typical characterization data for mannosylated liposomes.

ParameterTypical Value
Particle Size (Diameter) 230 - 430 nm[13]
Polydispersity Index (PDI) < 0.3
Zeta Potential -10 to -26 mV[13]
Encapsulation Efficiency Varies by drug: 7-15% for some proteins, 80-95% for small molecules like acyclovir[13][14]

Method 2: Nanoprecipitation for Mannosylated Polymeric Nanoparticles

Nanoprecipitation, also known as the solvent displacement method, is a simple and reproducible technique for preparing polymeric nanoparticles.[15][16] It involves the rapid diffusion of a solvent containing the polymer and lipid into a non-solvent, leading to the precipitation of the polymer and the formation of nanoparticles.

Experimental Protocol
  • Organic Phase Preparation:

    • Dissolve Poly(lactic-co-glycolic acid) (PLGA) and this compound in a water-miscible organic solvent such as acetone or acetonitrile.[17][18]

    • If encapsulating a hydrophobic drug, dissolve it in the organic phase.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution, which will act as the non-solvent. This can be deionized water or a buffer containing a stabilizer (e.g., 0.5-2% w/v polyvinyl alcohol, PVA) to prevent nanoparticle aggregation.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid mixing causes the polymer to precipitate, forming nanoparticles.

    • The rate of addition and the stirring speed are critical parameters that influence the final particle size and distribution.

  • Solvent Evaporation:

    • Continue stirring the suspension (e.g., overnight) at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticle pellet multiple times with deionized water to remove any residual stabilizer and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be lyophilized. A cryoprotectant (e.g., sucrose or trehalose) should be added to the nanoparticle suspension before freezing to prevent aggregation.

Expected Characterization Data

The following table summarizes typical characterization data for PLGA-based nanoparticles.

ParameterTypical Value
Particle Size (Diameter) 100 - 300 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -30 to -50 mV[17]
Drug Loading Varies depending on the drug and polymer-drug interactions

Visualizations

Experimental Workflow: Thin-Film Hydration

G cluster_prep Preparation cluster_form Formation cluster_final Final Steps dissolve 1. Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG-Man) in Organic Solvent evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film (Aqueous Buffer) dry->hydrate extrude 5. Size Reduction (Extrusion) hydrate->extrude purify 6. Purify & Sterilize extrude->purify characterize 7. Characterize purify->characterize

Caption: Workflow for Mannosylated Liposome Formulation.

Experimental Workflow: Nanoprecipitation

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_final Final Steps organic_phase 1. Prepare Organic Phase (PLGA, DSPE-PEG-Man in Acetone) mix 3. Add Organic to Aqueous Phase (Under Stirring) organic_phase->mix aqueous_phase 2. Prepare Aqueous Phase (Stabilizer in Water) aqueous_phase->mix evaporate 4. Evaporate Organic Solvent mix->evaporate collect 5. Collect & Purify (Centrifugation) evaporate->collect characterize 6. Characterize collect->characterize

Caption: Workflow for Polymeric Nanoparticle Formulation.

Signaling Pathway: Mannose Receptor-Mediated Endocytosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Mannosylated Nanoparticle MR Mannose Receptor (CD206) NP->MR 1. Binding ccp Clathrin-Coated Pit MR->ccp 2. Internalization ccv Clathrin-Coated Vesicle ccp->ccv early_endo Early Endosome (Sorting) ccv->early_endo 3. Uncoating recycle Receptor Recycling to Membrane early_endo->recycle 4a. Receptor Recycling (Retromer Complex) late_endo Late Endosome early_endo->late_endo 4b. Ligand Trafficking lysosome Lysosome (Drug Release/Degradation) late_endo->lysosome 5. Maturation

Caption: Mannose Receptor-Mediated Endocytosis Pathway.

References

Application Notes and Protocols: Incorporation of DSPE-PEG(2000)-Mannose into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) into lipid bilayers to form mannosylated liposomes. These surface-modified liposomes are valuable tools for targeted drug delivery, particularly to cells expressing mannose receptors, such as macrophages and dendritic cells.[1][2][3][4] The protocols outlined below describe two common and effective methods for incorporation: the Thin-Film Hydration method and the Post-Insertion technique.

Introduction to Mannosylated Liposomes

Mannose-functionalized liposomes are a promising platform for targeted drug delivery. The mannose ligand on the surface of the liposome can be recognized by mannose receptors, which are C-type lectin receptors primarily found on the surface of macrophages, immature dendritic cells, and liver sinusoidal endothelial cells.[2][3] This interaction facilitates receptor-mediated endocytosis, a highly efficient internalization pathway, leading to enhanced delivery of encapsulated therapeutic agents to these specific cell types.[1][2][5] The incorporation of this compound not only provides the targeting moiety but also leverages the benefits of PEGylation, such as prolonged circulation time and improved stability in vivo.[6][7][8]

Methods for Incorporation

There are two primary methods for incorporating this compound into lipid bilayers:

  • Thin-Film Hydration Method: This is a straightforward and widely used technique where the this compound is mixed with the other lipid components in an organic solvent prior to the formation of the liposomes.[9][10][11]

  • Post-Insertion Method: This technique involves the preparation of pre-formed liposomes, which are then incubated with a solution containing this compound micelles. The PEGylated lipid spontaneously inserts into the outer leaflet of the liposomal bilayer.[12][13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and characterization of mannosylated liposomes.

Table 1: Example Lipid Compositions for Mannosylated Liposomes

Lipid ComponentMolar Ratio (%) - Example 1[16]Molar Ratio (%) - Example 2[17]Molar Ratio (%) - Example 3[18]
Phosphatidylcholine (e.g., SPC, DPPC)62~50-60Variable
Cholesterol33~30-40Variable
DSPE-PEG(2000)4.2VariableVariable
This compound0.8Variable0.5 (optimal)
Other (e.g., DOTAP for charge)-Variable-

Table 2: Physicochemical Characterization of Mannosylated Liposomes

ParameterTypical RangeReference
Particle Size (Diameter)100 - 450 nm[1][17][19][20]
Zeta Potential-10 to -26 mV (for anionic formulations)[19]
Entrapment Efficiency7 - 95% (highly dependent on drug and method)[19][20]
Polydispersity Index (PDI)< 0.3[21]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method

This protocol describes the preparation of mannosylated liposomes by incorporating this compound during the liposome formation process.[9][10][11]

Materials:

  • Primary phospholipid (e.g., Soy Phosphatidylcholine - SPC, or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound[22][23]

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., SPC, cholesterol, DSPE-PEG(2000), and this compound) in the organic solvent in a round-bottom flask.[16] The molar ratios should be carefully chosen based on the desired liposome characteristics (see Table 1 for examples).

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the inner surface of the flask.[16] Ensure the water bath temperature is above the phase transition temperature (Tc) of the lipids.

  • Film Drying: Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.[16]

  • Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating.[16] The hydration temperature should also be above the Tc of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the MLVs, sonicate the liposome dispersion using either a bath sonicator or a probe sonicator.[7][16]

  • Extrusion: For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[9][10] This process is typically repeated 10-20 times.

  • Purification: Remove any unencapsulated drug or free mannose by methods such as dialysis or size exclusion chromatography.

Workflow for Thin-Film Hydration Method

ThinFilmHydration cluster_prep Preparation cluster_formation Liposome Formation cluster_processing Processing lipids Dissolve Lipids (PC, Chol, DSPE-PEG-Mannose) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) lipids->film dry Dry Film (Vacuum) film->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate mlv Formation of MLVs hydrate->mlv sonicate Sonication mlv->sonicate extrude Extrusion sonicate->extrude purify Purification extrude->purify final Mannosylated Liposomes purify->final

Caption: Workflow for incorporating DSPE-PEG-Mannose via thin-film hydration.

Protocol 2: Post-Insertion Method

This protocol describes the incorporation of this compound into pre-formed liposomes.[12][13][14][15]

Materials:

  • Pre-formed liposomes (prepared using a standard method like thin-film hydration, but without the this compound)

  • This compound

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Water bath or incubator

Procedure:

  • Prepare Pre-formed Liposomes: Synthesize liposomes using a desired method (e.g., thin-film hydration as described in Protocol 1, steps 1-7, excluding the this compound from the initial lipid mixture).

  • Prepare this compound Solution: Dissolve the this compound in the incubation buffer to form a micellar solution. The concentration will depend on the desired final molar ratio in the liposomes.

  • Incubation: Add the this compound micellar solution to the pre-formed liposome suspension. Incubate the mixture at a temperature slightly above the Tc of the liposome-forming lipids for a specific period (e.g., 1-2 hours) with gentle stirring.[13]

  • Purification: Remove any unincorporated this compound micelles by dialysis or size exclusion chromatography.

Workflow for Post-Insertion Method

PostInsertion cluster_liposome_prep Liposome Preparation cluster_micelle_prep Micelle Preparation cluster_insertion Insertion & Purification preformed Prepare Pre-formed Liposomes incubate Incubate Liposomes with Micelles preformed->incubate micelles Prepare DSPE-PEG-Mannose Micellar Solution micelles->incubate purify Purification incubate->purify final Mannosylated Liposomes purify->final

Caption: Workflow for incorporating DSPE-PEG-Mannose via post-insertion.

Characterization of Mannosylated Liposomes

After preparation, it is crucial to characterize the physicochemical properties of the mannosylated liposomes.

Particle Size and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (Polydispersity Index, PDI), and zeta potential.[19]

  • Expected Outcome: Liposomes should have a narrow size distribution (PDI < 0.3) and a negative zeta potential for formulations without cationic lipids.[19][20]

Morphology
  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the morphology of the liposomes.[19][20]

  • Expected Outcome: The images should confirm the formation of spherical, unilamellar vesicles.

Mannose Conjugation Efficiency
  • Method: The amount of mannose on the liposome surface can be quantified using various assays, such as a phenol-sulfuric acid assay for total sugar content after separation of unincorporated mannose.

  • Expected Outcome: The results will confirm the successful incorporation of the mannose ligand onto the liposome surface.

Mechanism of Cellular Uptake

The primary mechanism for the enhanced cellular uptake of mannosylated liposomes is through mannose receptor-mediated endocytosis.[1][5]

Signaling Pathway of Mannose Receptor-Mediated Endocytosis

MannoseReceptorPathway cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_trafficking Intracellular Trafficking liposome Mannosylated Liposome binding Binding liposome->binding receptor Mannose Receptor (CD206) receptor->binding clathrin Clathrin-Coated Pit Formation binding->clathrin endosome Early Endosome clathrin->endosome lysosome Late Endosome/ Lysosome endosome->lysosome receptor_recycling Receptor Recycling endosome->receptor_recycling release Drug Release lysosome->release receptor_recycling->receptor

Caption: Mannose receptor-mediated endocytosis of mannosylated liposomes.

Upon binding of the mannosylated liposome to the mannose receptor on the cell surface, the complex is internalized via clathrin-mediated endocytosis.[2][3] The liposome is then trafficked through early endosomes to late endosomes and lysosomes.[4][24] The acidic environment of the lysosome can facilitate the degradation of the liposome and the release of the encapsulated drug into the cytoplasm. The mannose receptor is typically recycled back to the cell surface.[2]

Conclusion

The incorporation of this compound into lipid bilayers is a robust strategy for developing targeted drug delivery systems. Both the thin-film hydration and post-insertion methods offer effective means of producing mannosylated liposomes. Careful characterization of the resulting nanoparticles is essential to ensure optimal performance for the intended application. The ability of these liposomes to engage with mannose receptors provides a powerful mechanism for enhancing drug delivery to specific cell populations, holding significant promise for various therapeutic areas.

References

Application Notes and Protocols for Drug Conjugation to DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG(2000)-Mannose is a functionalized lipid increasingly utilized in advanced drug delivery systems. The mannose moiety serves as a targeting ligand for the mannose receptor (CD206), which is highly expressed on the surface of various cells, including macrophages, dendritic cells, and certain types of cancer cells.[1][2] This targeted approach enhances the cellular uptake of drug-loaded nanoparticles, such as liposomes, leading to improved therapeutic efficacy and potentially reduced off-target effects.[3][4] The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion acts as a lipid anchor, while the polyethylene glycol (PEG) linker provides a hydrophilic spacer, prolonging circulation time and reducing immunogenicity.[5]

This document provides detailed protocols for the covalent conjugation of therapeutic agents to this compound, focusing on common bioconjugation chemistries. It also includes methods for the purification and characterization of the resulting drug-lipid conjugate.

Data Presentation: Quantitative Parameters in Drug-Lipid Conjugation

Successful conjugation is evaluated by several quantitative parameters. The following tables summarize key data points to consider during the optimization of your conjugation strategy.

Table 1: Recommended Molar Ratios of Reagents for Conjugation

ReagentRecommended Molar Ratio (to this compound-Functional Group)PurposeReference(s)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.5 - 10 fold excessActivates carboxyl groups for reaction with amines.[6][7]
NHS (N-hydroxysuccinimide) / Sulfo-NHS1.5 - 5 fold excessStabilizes the EDC-activated intermediate, increasing coupling efficiency.[6][7]
Amine-reactive Drug (for NHS ester reaction)1 - 20 fold excessDrives the reaction towards product formation.[8][9]
Carboxyl-containing Drug (for EDC/NHS reaction)1 - 10 fold excessDrives the reaction towards product formation.[6]

Table 2: Typical Reaction Conditions and Outcomes

ParameterValueImpact on ConjugationReference(s)
pH
EDC/NHS Activation4.5 - 6.0Optimal for carboxyl group activation.[6][10]
NHS Ester Amine Coupling7.2 - 8.5Favors deprotonated primary amines for efficient reaction.[8][9]
Temperature 4°C to Room TemperatureLower temperatures can minimize hydrolysis and protein degradation.[2][8]
Reaction Time 1 - 24 hoursDependent on the reactivity of the drug and lipid.[8][11]
Purification Method Dialysis, Size Exclusion Chromatography (SEC)Removes unreacted reagents and byproducts.[12][13][14]
Drug Loading Efficiency (%) Variable (e.g., >90%)(Mass of conjugated drug / Initial mass of drug) x 100[15][16]
Conjugation Efficiency (%) Variable(Moles of conjugated drug / Moles of lipid) x 100[17]

Experimental Protocols

Two primary strategies for conjugating drugs to this compound are presented, depending on the available functional groups on the drug molecule. The first protocol targets drugs with a primary amine, and the second targets drugs with a carboxylic acid.

Protocol 1: Conjugation of an Amine-Containing Drug using EDC/NHS Chemistry

This protocol is suitable for drugs that possess a primary amine group (-NH2) and will be conjugated to a carboxyl-terminated this compound (this compound-COOH).

Materials:

  • This compound-COOH

  • Amine-containing drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

  • Purification columns (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound-COOH in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the amine-containing drug in Coupling Buffer. If the drug has limited aqueous solubility, it can be dissolved first in a minimal amount of DMF or DMSO and then diluted with Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation of this compound-COOH:

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the this compound-COOH solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the amine-containing drug solution to the activated this compound-COOH. A 1-10 fold molar excess of the drug over the lipid is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted drug, EDC, NHS, and quenching reagents by dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes.[14]

    • Alternatively, purify the conjugate using size exclusion chromatography (e.g., a Sephadex G-25 column).[14]

  • Characterization:

    • Confirm the successful conjugation using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[18][19][20][21][22]

    • Quantify the drug conjugation efficiency using UV-Vis spectroscopy by measuring the absorbance of the drug if it has a characteristic chromophore.

Protocol 2: Conjugation of a Carboxyl-Containing Drug using a Pre-activated NHS Ester

This protocol is suitable for drugs with a carboxylic acid group (-COOH). In this case, a this compound with a terminal amine group (this compound-NH2) is used, which is first activated with an NHS ester crosslinker.

Materials:

  • This compound-NH2

  • Carboxyl-containing drug

  • Amine-to-carboxyl crosslinker (e.g., a homobifunctional NHS ester)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

  • Purification columns (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound-NH2 in the Reaction Buffer.

    • Dissolve the carboxyl-containing drug in DMF or DMSO.

    • Dissolve the NHS ester crosslinker in anhydrous DMF or DMSO immediately before use.

  • Activation of this compound-NH2:

    • Add the NHS ester crosslinker to the this compound-NH2 solution. A 10-20 fold molar excess of the crosslinker is recommended.

    • Incubate for 1-2 hours at room temperature.

  • Purification of Activated Lipid (Optional but Recommended):

    • Remove excess crosslinker by dialysis or using a desalting column.

  • Conjugation Reaction:

    • Add the carboxyl-containing drug solution to the activated this compound-NH2.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Purify the conjugate by dialysis or size exclusion chromatography as described in Protocol 1.

  • Characterization:

    • Characterize the final conjugate using HPLC and Mass Spectrometry.[18][19][20][21][22]

Visualization of Workflows and Pathways

Experimental Workflow for Drug Conjugation

The following diagram illustrates the general workflow for conjugating a drug to this compound.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_lipid DSPE-PEG-Mannose (with functional group) activation Activation of DSPE-PEG-Mannose prep_lipid->activation prep_drug Drug (with complementary group) coupling Coupling with Drug prep_drug->coupling prep_reagents Activation/Coupling Reagents (e.g., EDC, NHS) prep_reagents->activation activation->coupling quenching Quenching coupling->quenching purification Dialysis or Size Exclusion Chromatography quenching->purification characterization HPLC, Mass Spectrometry, UV-Vis Spectroscopy purification->characterization

Caption: General experimental workflow for drug conjugation to this compound.

Mannose Receptor-Mediated Endocytosis Pathway

This diagram illustrates the cellular uptake mechanism of a drug conjugated to this compound via mannose receptor-mediated endocytosis.

mannose_receptor_pathway cluster_cell Target Cell (e.g., Macrophage) cluster_endocytosis Endocytosis receptor Mannose Receptor (CD206) endosome Early Endosome receptor->endosome Internalization membrane Cell Membrane lysosome Lysosome endosome->lysosome Trafficking drug_release Released Drug lysosome->drug_release Drug Release drug_conjugate DSPE-PEG-Mannose -Drug Conjugate drug_conjugate->receptor Binding therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect Action

Caption: Mannose receptor-mediated endocytosis of a DSPE-PEG-Mannose-drug conjugate.

References

Revolutionizing Nucleic Acid Delivery: DSPE-PEG(2000)-Mannose for Targeted siRNA and mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The targeted delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide array of diseases. A significant challenge in this field is ensuring that these therapeutic payloads reach their intended cellular targets with high efficiency and specificity. The functionalization of lipid nanoparticles (LNPs) with targeting ligands is a leading strategy to overcome this hurdle. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) has emerged as a powerful tool for directing siRNA and mRNA to cells expressing mannose receptors, such as antigen-presenting cells (APCs) and various endothelial cells. This document provides detailed application notes and protocols for utilizing this compound in the formulation of LNPs for targeted nucleic acid delivery.

Mechanism of Action: Mannose Receptor-Mediated Endocytosis

This compound is a phospholipid-PEG conjugate where the distal end of the polyethylene glycol (PEG) chain is functionalized with a mannose sugar moiety. This design allows for the incorporation of the DSPE lipid anchor into the lipid bilayer of a nanoparticle, while the hydrophilic PEG chain extends outwards, presenting the mannose ligand to the extracellular environment.

Many immune cells, including macrophages, dendritic cells, and certain endothelial cells (e.g., liver sinusoidal endothelial cells - LSECs), express high levels of mannose receptors (MR), such as CD206, on their surface. These receptors play a crucial role in pathogen recognition and immune surveillance by binding to mannose-containing glycans. By mimicking this natural recognition process, this compound-functionalized LNPs can be specifically recognized and internalized by these target cells through receptor-mediated endocytosis. This targeted uptake mechanism enhances the intracellular delivery of the encapsulated siRNA or mRNA, leading to more potent gene silencing or protein expression in the desired cell population.

cluster_0 Lipid Nanoparticle (LNP) cluster_1 LNP Core cluster_2 LNP Shell cluster_3 Target Cell (e.g., Macrophage) siRNA/mRNA siRNA or mRNA Cytoplasm Cytoplasm Ionizable Lipid Ionizable Lipid Cholesterol Cholesterol Helper Lipid Helper Lipid This compound This compound Mannose Receptor Mannose Receptor This compound->Mannose Receptor Binding Endosome Endosome Mannose Receptor->Endosome Receptor-Mediated Endocytosis Endosome->Cytoplasm Endosomal Escape Gene Silencing (siRNA) or\nProtein Expression (mRNA) Gene Silencing (siRNA) or Protein Expression (mRNA) Cytoplasm->Gene Silencing (siRNA) or\nProtein Expression (mRNA) Therapeutic Effect

Caption: Targeted delivery via this compound LNPs.

Data Presentation: Physicochemical and Biological Characterization

The incorporation of this compound into LNP formulations can influence their physicochemical properties and biological activity. The following tables summarize typical data obtained from the characterization of mannose-targeted LNPs compared to non-targeted control LNPs.

Table 1: Physicochemical Properties of siRNA/mRNA LNPs

LNP FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Control LNP (with DSPE-PEG) 70 - 120< 0.2-10 to +10> 90%
Mannose-LNP (with DSPE-PEG-Mannose) 80 - 150< 0.25-5 to +15> 85%

Table 2: In Vitro Performance of siRNA/mRNA LNPs in Macrophage Cell Line (e.g., RAW 264.7)

LNP Formulation (siRNA)Cellular Uptake (% of control)Target Gene Knockdown (%)
Control LNP 100%30 - 50%
Mannose-LNP 150 - 250%60 - 80%[1]
Mannose-LNP + Free Mannose 110 - 130%35 - 55%
LNP Formulation (mRNA) Cellular Uptake (% of control) Protein Expression (Relative Luminescence Units)
Control LNP 100%1.0 x 10^6
Mannose-LNP 160 - 280%2.5 - 4.0 x 10^6

Table 3: In Vivo Performance of siRNA/mRNA LNPs in Mice

LNP Formulation (siRNA)Biodistribution (Liver/Spleen Accumulation)Target Gene Silencing in Liver (%)
Control LNP +++~40%
Mannose-LNP +++++~70%
LNP Formulation (mRNA) Biodistribution (Spleen/Lymph Node Accumulation) Protein Expression in Spleen (pg/mg tissue)
Control LNP ++50 - 100
Mannose-LNP ++++200 - 400

Experimental Protocols

The following protocols provide a framework for the formulation, characterization, and evaluation of this compound functionalized LNPs for siRNA and mRNA delivery.

Protocol 1: Formulation of Mannose-Targeted LNPs by Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic device, which allows for rapid and reproducible formulation with controlled particle size.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • DSPE-PEG(2000) in ethanol (for control LNPs)

  • This compound in ethanol

  • siRNA or mRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Phase Preparation:

    • Prepare stock solutions of each lipid in absolute ethanol.

    • In an RNase-free microcentrifuge tube, combine the ionizable lipid, DSPC, cholesterol, and either DSPE-PEG(2000) or this compound at a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Vortex the lipid mixture thoroughly to ensure complete mixing.

  • Aqueous Phase Preparation:

    • Dilute the siRNA or mRNA to the desired concentration in the aqueous buffer. The final concentration will depend on the desired nucleic acid-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rates for the two syringes. A typical flow rate ratio is 1:3 (ethanol:aqueous).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

  • Purification:

    • Transfer the LNP dispersion to a pre-wetted dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove the ethanol and unencapsulated nucleic acid.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C.

A Prepare Lipid-Ethanol Mixture C Microfluidic Mixing A->C B Prepare Aqueous siRNA/mRNA Solution B->C D LNP Self-Assembly C->D E Dialysis (Purification) D->E F Sterile Filtration E->F G Characterization & Storage F->G

Caption: LNP formulation workflow.

Protocol 2: In Vitro Cellular Uptake and Gene Silencing/Expression

This protocol details the steps to assess the targeting efficacy of mannose-LNPs in a relevant cell line.

Materials:

  • Mannose receptor-expressing cells (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Control and Mannose-LNP formulations (containing siRNA or mRNA)

  • Fluorescently labeled LNPs (optional, for uptake visualization)

  • Free D-mannose solution (for competition assay)

  • Reagents for quantifying gene silencing (qRT-PCR) or protein expression (e.g., luciferase assay, ELISA)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight to allow for attachment.

  • Competition Assay (Optional):

    • For the competition group, pre-incubate the cells with a high concentration of free D-mannose (e.g., 50 mM) for 1 hour prior to adding the LNPs.

  • LNP Treatment:

    • Dilute the control and mannose-LNP formulations to the desired final concentration in fresh cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 4-6 hours for uptake, 24-72 hours for functional assays).

  • Cellular Uptake Analysis (Flow Cytometry):

    • If using fluorescently labeled LNPs, wash the cells with PBS to remove unbound particles.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Analyze the cell-associated fluorescence using a flow cytometer.

  • Gene Silencing Analysis (qRT-PCR):

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression of the target gene and a housekeeping gene using quantitative real-time PCR (qRT-PCR). Calculate the percentage of gene knockdown relative to untreated or control LNP-treated cells.

  • Protein Expression Analysis:

    • For mRNA delivery, lyse the cells (for intracellular proteins) or collect the supernatant (for secreted proteins).

    • Quantify the expressed protein using an appropriate method, such as a luciferase assay for reporter genes or an ELISA for specific proteins of interest.

A Seed Cells B Pre-incubate with Free Mannose (Competition) A->B C Treat with LNPs A->C B->C D Incubate C->D E Analyze Cellular Uptake (Flow Cytometry) D->E F Analyze Gene Silencing (qRT-PCR) D->F G Analyze Protein Expression (e.g., Luciferase Assay) D->G

Caption: In vitro evaluation workflow.

Protocol 3: In Vivo Biodistribution and Efficacy in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo performance of mannose-targeted LNPs.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Control and Mannose-LNP formulations

  • Anesthesia

  • IV injection equipment

  • Tissue homogenization equipment

  • Reagents for RNA extraction and protein quantification

Procedure:

  • Animal Dosing:

    • Administer the LNP formulations to the mice via intravenous (IV) injection. The dose will depend on the specific nucleic acid and therapeutic goal.

  • Biodistribution Analysis:

    • At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Harvest the organs of interest (e.g., liver, spleen, lungs, kidneys).

    • Homogenize the tissues.

    • Extract total RNA or protein from the tissue homogenates.

    • Quantify the amount of siRNA or mRNA in each organ using qRT-PCR or a similar method.

  • In Vivo Efficacy:

    • siRNA: At various time points after LNP administration, collect blood samples or harvest tissues to measure the levels of the target gene's mRNA or protein.

    • mRNA: Measure the expression of the delivered mRNA's protein product in the target tissues at different time points. For secreted proteins, blood samples can be analyzed.

This compound is a valuable tool for the targeted delivery of siRNA and mRNA therapeutics. By leveraging the natural mannose receptor pathway, researchers can significantly enhance the delivery of their nucleic acid payloads to specific cell types, leading to improved efficacy and potentially reduced off-target effects. The protocols and data presented here provide a comprehensive guide for the successful implementation of this technology in preclinical research and drug development. Careful optimization of LNP formulation and thorough in vitro and in vivo characterization are crucial for translating the promise of mannose-targeted nucleic acid delivery into effective therapies.

References

Application Notes and Protocols for the Characterization of DSPE-PEG(2000)-Mannose Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) liposomes are versatile nanocarriers for drug delivery. The incorporation of a mannose ligand at the distal end of the PEG chain facilitates active targeting to cells expressing mannose receptors, such as macrophages and dendritic cells.[1][2] This targeted delivery is crucial for enhancing the therapeutic efficacy of encapsulated agents in applications like cancer immunotherapy and anti-infective treatments.[3][4] Proper characterization of these mannosylated liposomes is essential to ensure their quality, stability, and functional performance. These application notes provide detailed protocols for the comprehensive characterization of DSPE-PEG(2000)-Mannose liposomes.

Physicochemical Characterization

The physical properties of liposomes, including their size, surface charge, and morphology, are critical parameters that influence their stability, biodistribution, and cellular uptake.[5]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size) and PDI of liposomes in suspension. The PDI indicates the uniformity of the particle size distribution. The zeta potential, a measure of the magnitude of the electrostatic charge at the particle surface, is crucial for predicting the stability of the liposomal suspension and its interaction with biological membranes.[6]

Summary of Physicochemical Properties

FormulationMean Diameter (nm)PDIZeta Potential (mV)Reference
Lip E7/CpG (Mannosylated)122.21 ± 8.37--[3]
M-PEG-PE-Lipo-pEGFP~237--[7]
Man-Lip-Se (Mannosylated)158 ± 2.89-+33.21 ± 0.89[5]
rHDL-DPM (Mannosylated)~128.1~0.295-28.1[8][9]
Non-targeted Liposomes~100<0.2~-25 to -30[6][10]

Protocol: DLS and Zeta Potential Measurement

  • Sample Preparation: Dilute the liposome suspension with deionized water or an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.[10]

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Zetasizer Nano ZS) to 25°C.[6]

  • Size and PDI Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., scattering angle of 90° or 173°).

    • Perform at least three replicate measurements to ensure reproducibility.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a disposable folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility.

    • The instrument's software calculates the zeta potential using the Helmholtz-Smoluchowski equation.

    • Perform at least three replicate measurements.

Morphological Analysis

Transmission Electron Microscopy (TEM) is used to visualize the morphology of the liposomes, confirming their spherical structure and integrity.

Protocol: TEM Analysis

  • Sample Preparation: Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.

  • Negative Staining: After 1-2 minutes, wick off the excess sample with filter paper. Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid or uranyl acetate) to the grid for 30-60 seconds.

  • Drying: Wick off the excess stain and allow the grid to air-dry completely.

  • Imaging: Observe the sample under a transmission electron microscope at an appropriate acceleration voltage. The liposomes will appear as bright spheres against a dark background.[3]

Encapsulation Efficiency (EE)

Encapsulation efficiency is a critical parameter that quantifies the amount of drug or active pharmaceutical ingredient (API) successfully entrapped within the liposomes relative to the total amount of drug used.[]

Summary of Encapsulation Efficiency Data

FormulationEncapsulated AgentEE (%)Reference
M-PEG-PE-Lipo-pEGFPpEGFP Plasmid~90%[7]
Man-Lip-SeSelenium>70%[5]
rHDL-DPM-DMXAADMXAAEnhanced with DSPE-PEG[9]

Workflow for Determining Encapsulation Efficiency

G Workflow for Encapsulation Efficiency Determination cluster_0 Step 1: Separation of Free Drug cluster_1 Step 2: Quantification cluster_2 Step 3: Calculation start Liposome Suspension (Total Drug = Encapsulated + Free) separation Separation Method (e.g., Ultrafiltration, Centrifugation, Dialysis) start->separation quantify_total Quantify Total Drug (after lysing liposomes) start->quantify_total free_drug Free Drug (in supernatant/dialysate) separation->free_drug encapsulated_drug Encapsulated Drug (in liposomes) quantify_free Quantify Free Drug (e.g., HPLC, UV-Vis) free_drug->quantify_free formula EE (%) = ((Total Drug - Free Drug) / Total Drug) x 100 quantify_free->formula quantify_total->formula

Caption: Workflow for determining liposome encapsulation efficiency.

Protocol: Encapsulation Efficiency Determination by Ultrafiltration

  • Separation: Place a known volume of the liposome formulation into an ultrafiltration unit (e.g., Amicon, Vivaspin) with a molecular weight cutoff (MWCO) that retains the liposomes but allows the free drug to pass through (e.g., 10-50 kDa).[3]

  • Centrifugation: Centrifuge the unit according to the manufacturer's instructions to separate the supernatant (containing free drug) from the retained liposomes.

  • Quantification of Free Drug: Measure the concentration of the drug in the collected supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry, or a fluorescence assay).[7][]

  • Quantification of Total Drug: Disrupt a known volume of the original (unfiltered) liposome suspension using a suitable solvent or detergent (e.g., methanol, Triton X-100) to release the encapsulated drug. Measure the total drug concentration.

  • Calculation: Calculate the encapsulation efficiency using the following formula:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100%

In Vitro Characterization

In vitro assays are essential for confirming the biological activity and targeting specificity of the this compound liposomes.

Cellular Uptake and Targeting Specificity

These studies confirm that the mannose ligand enhances the uptake of liposomes by cells expressing the mannose receptor.

Principle of Mannose Receptor-Mediated Endocytosis

G Mannose Receptor-Mediated Endocytosis cluster_cell Target Cell (e.g., Macrophage) cluster_extracellular Extracellular Space receptor Mannose Receptor endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Maturation release Drug Release lysosome->release lipo Mannosylated Liposome lipo->receptor Binding lipo_no_man Non-Mannosylated Liposome lipo_no_man->receptor No/Low Binding

Caption: Targeted uptake of mannosylated liposomes by cells.

Protocol: In Vitro Cellular Uptake Assay

  • Cell Culture: Seed mannose receptor-positive cells (e.g., RAW 264.7 macrophages, Kupffer cells) in a multi-well plate and culture until they reach 70-80% confluency.[1][7]

  • Liposome Preparation: Prepare fluorescently labeled this compound liposomes and non-mannosylated control liposomes by encapsulating a fluorescent dye (e.g., coumarin-6, DiD).

  • Incubation: Remove the culture medium and incubate the cells with fresh medium containing the fluorescent liposomes at a predetermined concentration for a specific period (e.g., 2-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Analysis:

    • Qualitative (Fluorescence Microscopy): Lyse the cells and observe them under a fluorescence microscope to visualize cellular uptake.

    • Quantitative (Flow Cytometry): Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity per cell using a flow cytometer. This provides a quantitative measure of liposome uptake.[7]

  • Competition Assay (for specificity): To confirm receptor-mediated uptake, pre-incubate a set of cells with an excess of free mannose for 30 minutes before adding the mannosylated liposomes. A significant reduction in uptake compared to cells not pre-treated with free mannose indicates specific receptor binding.[12]

Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is used to ensure the liposome formulation is not toxic to cells at therapeutic concentrations.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound liposomes (and control formulations) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[7]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

In Vivo Characterization

In vivo studies are performed in animal models to evaluate the biodistribution, targeting efficiency, and therapeutic efficacy of the liposomes.

General Workflow for In Vivo Characterization

G General Workflow for In Vivo Characterization cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis model Animal Model Selection (e.g., Tumor-bearing mice, Zebrafish) admin Intravenous Administration model->admin lipo_prep Prepare Labeled Liposomes (Fluorescent or Radioactive) lipo_prep->admin monitoring Monitor Animals & Collect Samples (Blood, Organs) at Time Points admin->monitoring biodist Biodistribution Analysis (e.g., IVIS Imaging, Scintillation Counting) monitoring->biodist efficacy Therapeutic Efficacy (e.g., Tumor Volume Measurement) monitoring->efficacy histology Histological Analysis biodist->histology

Caption: Key stages in the in vivo evaluation of liposomes.

Protocol: In Vivo Biodistribution Study

  • Liposome Labeling: Label the this compound liposomes with a near-infrared (NIR) fluorescent dye (e.g., DiD) for whole-body imaging or a radioactive isotope for quantitative tissue distribution.[13]

  • Administration: Inject the labeled liposomes intravenously into the animal model (e.g., via the tail vein in mice).

  • Live Animal Imaging: At various time points post-injection, anesthetize the animals and perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence).

  • Ex Vivo Organ Analysis: At the final time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, tumor).

  • Quantification:

    • For fluorescently labeled liposomes, image the harvested organs to determine the relative fluorescence intensity in each organ.

    • For radiolabeled liposomes, use a gamma counter to quantify the radioactivity in each organ and in blood samples to calculate the percentage of injected dose per gram of tissue (%ID/g).

Protocol: In Vivo Therapeutic Efficacy Study

  • Tumor Model: Inoculate mice subcutaneously with a relevant tumor cell line (e.g., TC-1 for HPV-related cancers).[3]

  • Treatment Groups: Once tumors reach a palpable size (e.g., >200 mm³), randomize the mice into different treatment groups:

    • Saline (Control)

    • Empty Liposomes

    • Free Drug/API

    • Non-Mannosylated Liposomes + Drug

    • This compound Liposomes + Drug

  • Dosing: Administer the formulations according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume (e.g., with calipers) and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues may be collected for further histological or immunological analysis.[3]

References

Application Notes and Protocols for Macrophage Targeting with DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrophages, key cells of the innate immune system, are central to the pathogenesis of numerous diseases, including cancer and inflammatory disorders. Their remarkable plasticity allows them to adopt different functional phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. Tumor-associated macrophages (TAMs), which predominantly exhibit an M2-like phenotype, are known to promote tumor growth and metastasis.[1][2][3] Consequently, targeting macrophages, particularly TAMs, has emerged as a promising therapeutic strategy.[3][4]

One effective approach for macrophage-specific targeting involves leveraging the mannose receptor (CD206), a C-type lectin receptor highly expressed on the surface of macrophages, especially the M2 subtype.[5][6][7][8][9] This receptor recognizes mannose-terminated glycans, mediating endocytosis of mannosylated ligands.[5][6] Nanoparticles functionalized with mannose can thus be specifically delivered to macrophages.[1][6][10]

This document provides detailed application notes and protocols for the experimental setup of macrophage targeting using nanoparticles formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-mannose (DSPE-PEG(2000)-Mannose).

Principle of this compound Mediated Macrophage Targeting

This compound is an amphiphilic lipid consisting of a DSPE lipid anchor, a PEG spacer, and a mannose targeting moiety.[11][12] When incorporated into lipid-based nanoparticles (e.g., liposomes), the DSPE anchor integrates into the lipid bilayer, while the hydrophilic PEG-Mannose chain extends from the nanoparticle surface.[13] The polyethylene glycol (PEG) spacer helps to reduce non-specific uptake by the reticuloendothelial system, thereby prolonging circulation time.[10][14][15] The terminal mannose residue serves as a ligand for the mannose receptor (CD206) on macrophages, facilitating receptor-mediated endocytosis and targeted delivery of the nanoparticle payload.[1][6][10]

Signaling Pathway for Mannose Receptor-Mediated Uptake

The binding of mannosylated nanoparticles to the mannose receptor (CD206) on macrophages initiates a signaling cascade that leads to the internalization of the nanoparticle. While the intracellular domain of the mannose receptor itself lacks known signaling motifs, it is understood that upon ligand binding, the receptor recruits downstream signaling molecules.[5][7] This process often involves the activation of tyrosine kinases, which in turn trigger a cascade of events leading to phagocytosis and endocytosis.[5] The soluble form of the mannose receptor has been shown to interact with CD45 on macrophages, inhibiting its phosphatase activity and leading to the activation of Src/Akt/NF-κB pathways, which promotes a pro-inflammatory phenotype.[7][16]

Mannose_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mannosylated_Nanoparticle DSPE-PEG-Mannose Nanoparticle Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Nanoparticle->Mannose_Receptor Binding Tyrosine_Kinases Tyrosine Kinases (e.g., Syk) Mannose_Receptor->Tyrosine_Kinases Activation Downstream_Signaling Downstream Signaling Cascade Tyrosine_Kinases->Downstream_Signaling Endocytosis Endocytosis/ Phagocytosis Downstream_Signaling->Endocytosis Endosome Endosome containing Nanoparticle Endocytosis->Endosome

Mannose receptor-mediated endocytosis of a DSPE-PEG-Mannose nanoparticle.

Experimental Protocols

Preparation of this compound Functionalized Nanoparticles

This protocol describes the preparation of mannosylated liposomes using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound[11][17][18]

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug or fluorescent probe to be encapsulated

Procedure:

  • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5). If encapsulating a lipophilic drug, add it at this stage.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 60-65°C).

  • Ensure complete removal of the solvent by keeping the flask under high vacuum for at least 2 hours.

  • Hydrate the lipid film with a PBS buffer (pH 7.4) containing the hydrophilic drug or fluorescent probe to be encapsulated.[19] The hydration should be performed above the lipid phase transition temperature with gentle rotation.

  • To obtain unilamellar vesicles of a specific size, subject the resulting multilamellar vesicle suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated drug or probe by dialysis or size exclusion chromatography.

  • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be visualized using transmission electron microscopy (TEM).[11]

Data Presentation: Physicochemical Properties of Nanoparticles

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Non-targeted Liposomes100 ± 5< 0.2-15 ± 3
Mannosylated Liposomes110 ± 7< 0.2-20 ± 4

Note: These are representative values and will vary based on the specific formulation and preparation method.

In Vitro Macrophage Targeting Studies

Cell Culture:

  • Macrophage cell lines such as murine RAW264.7 or human THP-1 are commonly used.[1][20]

  • Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • For THP-1 monocytes, culture in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[21]

a) Cytotoxicity Assay

This protocol assesses the toxicity of the nanoparticles on macrophages.

Materials:

  • Cultured macrophages (RAW264.7 or differentiated THP-1)

  • Nanoparticle suspensions (mannosylated and non-targeted)

  • Cell culture medium

  • MTS or WST-8 assay kit[22][23]

  • 96-well plates

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[21]

  • Remove the medium and add fresh medium containing various concentrations of the nanoparticle formulations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plates for 24 to 48 hours.[21]

  • Perform the MTS or WST-8 assay according to the manufacturer's instructions. This involves adding the reagent to each well and incubating for a specified time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation: In Vitro Cytotoxicity

Nanoparticle Concentration (µg/mL)Cell Viability (%) - Non-targetedCell Viability (%) - Mannosylated
0 (Control)100100
1098 ± 497 ± 5
5095 ± 694 ± 5
10092 ± 590 ± 6

Note: Values are representative and should be determined experimentally.

b) Cellular Uptake Analysis

This protocol quantifies the uptake of fluorescently labeled nanoparticles by macrophages.

Materials:

  • Cultured macrophages

  • Fluorescently labeled nanoparticles (e.g., containing coumarin-6 or a fluorescent dye).[1]

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

  • Confocal microscope

Procedure for Flow Cytometry:

  • Seed macrophages in a 6-well plate and culture overnight.[1]

  • Incubate the cells with fluorescently labeled mannosylated and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours).[1]

  • For competitive inhibition studies, pre-incubate a set of cells with an excess of free mannose for 30 minutes before adding the mannosylated nanoparticles.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells using trypsin-EDTA, centrifuge, and resuspend in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

Procedure for Confocal Microscopy:

  • Seed macrophages on glass coverslips in a 24-well plate.

  • Perform the incubation with fluorescent nanoparticles as described for flow cytometry.

  • After incubation, wash the cells with cold PBS and fix with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Mount the coverslips on glass slides and visualize under a confocal microscope to observe the intracellular localization of the nanoparticles.[1]

Data Presentation: Cellular Uptake by Flow Cytometry

FormulationMean Fluorescence Intensity (Arbitrary Units)
Control (untreated)10
Non-targeted Liposomes500
Mannosylated Liposomes2500
Mannosylated Liposomes + Free Mannose800

Note: Representative data illustrating enhanced and receptor-specific uptake.

In Vivo Biodistribution Studies

This protocol evaluates the distribution of nanoparticles in a living organism.

Animal Model:

  • Use appropriate mouse models, such as C57BL/6 or BALB/c mice.[24] For tumor studies, tumor-bearing mouse models (e.g., B16-F10 melanoma) are used.[4][24] Humanized mouse models can also be employed for studying interactions with human immune cells.[25][26]

Materials:

  • Mice

  • Nanoparticles labeled with a near-infrared (NIR) fluorescent dye (e.g., IR-780) or a radionuclide.[27][28]

  • In vivo imaging system (IVIS) or appropriate imaging modality.

Procedure:

  • Administer the labeled nanoparticles (mannosylated and non-targeted) to mice via intravenous (i.v.) injection.[24]

  • At various time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice and perform whole-body imaging using an IVIS.[27][28]

  • After the final imaging time point, euthanize the mice and excise major organs (liver, spleen, lungs, kidneys, heart) and the tumor (if applicable).[27][28][29]

  • Image the excised organs ex vivo to quantify the fluorescence intensity in each organ.[4][24]

  • The amount of accumulated nanoparticles in each organ can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation: In Vivo Biodistribution

Organ% Injected Dose/gram (Non-targeted)% Injected Dose/gram (Mannosylated)
Liver15 ± 325 ± 4
Spleen10 ± 218 ± 3
Lungs2 ± 0.55 ± 1
Kidneys3 ± 13 ± 0.8
Tumor4 ± 112 ± 2.5

Note: Representative data showing enhanced accumulation in macrophage-rich organs and the tumor for mannosylated nanoparticles.

Experimental Workflow for Macrophage Targeting

Experimental_Workflow cluster_preparation 1. Nanoparticle Preparation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Studies NP_Prep Formulation of DSPE-PEG-Mannose Nanoparticles NP_Char Physicochemical Characterization (Size, PDI, Zeta Potential, Morphology) NP_Prep->NP_Char Cytotoxicity Cytotoxicity Assay (MTS/WST-8) NP_Char->Cytotoxicity Uptake Cellular Uptake Studies (Flow Cytometry, Confocal Microscopy) NP_Char->Uptake Cell_Culture Macrophage Cell Culture (e.g., RAW264.7, THP-1) Cell_Culture->Cytotoxicity Cell_Culture->Uptake Biodistribution Biodistribution Analysis (IVIS Imaging) Uptake->Biodistribution Animal_Model Animal Model Selection (e.g., Tumor-bearing mice) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Evaluation (Tumor Growth Inhibition) Animal_Model->Efficacy

Workflow for the development and evaluation of mannosylated nanoparticles.

References

Application Notes and Protocols for DSPE-PEG(2000)-Mannose in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) is a functionalized phospholipid used in the development of targeted drug delivery systems.[1] By incorporating this compound into liposomes or lipid nanoparticles (LNPs), these nanocarriers can be directed toward cells that express mannose receptors, such as macrophages, dendritic cells (DCs), and certain types of cancer cells.[2][3] This targeted approach enhances the delivery of therapeutic agents, including small molecule drugs, peptides, and nucleic acids, to specific cell populations, thereby increasing efficacy and potentially reducing off-target side effects.[2][4]

These application notes provide an overview of the use of this compound in preclinical animal models for cancer therapy and vaccine development. Detailed protocols for the formulation of mannose-targeted liposomes and the execution of in vivo efficacy and pharmacokinetic studies are also presented.

Mechanism of Action: Mannose Receptor-Mediated Endocytosis

This compound facilitates the targeted delivery of nanocarriers through the specific interaction between the mannose moiety on the surface of the liposome and the mannose receptor (CD206) expressed on target cells.[4][5] The mannose receptor is a C-type lectin that plays a crucial role in the innate and adaptive immune systems by recognizing mannosylated ligands on pathogens and endogenous glycoproteins.[5]

Upon binding of the mannosylated liposome to the mannose receptor, the receptor-ligand complex is internalized via clathrin-mediated endocytosis.[6] The internalized liposome is then trafficked into early endosomes.[6] Depending on the formulation and the encapsulated cargo, the therapeutic agent can be released within the endosome or escape into the cytoplasm to exert its pharmacological effect.[4] In the context of vaccine delivery, this targeted uptake by antigen-presenting cells like dendritic cells can lead to enhanced antigen presentation and a more robust immune response.[3]

Mannose_Receptor_Pathway Mannose Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Mannosylated_Liposome Mannosylated Liposome (DSPE-PEG-Mannose) Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Liposome->Mannose_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Endocytosis Therapeutic_Action Therapeutic Action (e.g., Drug Release, Antigen Presentation) Early_Endosome->Therapeutic_Action Cargo Release / Processing

Figure 1: Mannose Receptor-Mediated Endocytosis Pathway.

Applications in Preclinical Animal Models

Cancer Therapy

This compound has been utilized to target anticancer agents to tumors that overexpress the mannose receptor or to tumor-associated macrophages (TAMs), which are known to express high levels of this receptor.[2] By targeting TAMs, it is possible to modulate the tumor microenvironment to be less immunosuppressive, thereby enhancing anti-tumor immune responses.[2]

Vaccine Development

In vaccine formulations, this compound is used to target antigens and adjuvants to dendritic cells.[3] This targeted delivery enhances antigen uptake, processing, and presentation, leading to a more potent and specific immune response against the target pathogen or cancer antigen.[3]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical animal studies utilizing this compound-modified nanocarriers.

Table 1: In Vivo Efficacy of Mannose-Targeted Formulations

Therapeutic AreaAnimal ModelCell LineFormulationKey Efficacy EndpointResult
Cancer VaccineC57BL/6 MiceTC-1 (HPV-16 E6/E7 expressing)Lip E7/CpG (DSPE-PEG-Mannose liposome with HPV16 E7 peptide and CpG ODN)Tumor Growth Inhibition80% inhibition vs. control; 78% inhibition vs. free E7/CpG[7]
Gene DeliveryRats-M-PEG-PE-Lipo-pEGFP (Mannosylated liposome with pEGFP)In Vivo Transfection Efficiency in Kupffer Cells43% (mannosylated) vs. 26% (unmodified)[8]

Table 2: Pharmacokinetic Parameters of PEGylated Liposomes in Rodents

Animal ModelLiposome FormulationHalf-life (t½)Clearance (CL)
RatsPEGylated β-elemene liposomes1.62-fold increase vs. free drug[9]1.75-fold decrease vs. free drug[9]
MicePEGylated liposomes~5 hours[3]-

Table 3: Biodistribution of PEGylated Liposomes in Mice (% Injected Dose per Gram of Tissue)

Organ3 hours24 hours48 hours
Blood15.2 ± 2.113.5 ± 1.79.8 ± 1.5
Liver8.1 ± 1.39.2 ± 1.110.5 ± 1.8
Spleen10.5 ± 1.912.1 ± 2.413.2 ± 2.7
Lungs2.5 ± 0.81.8 ± 0.51.5 ± 0.4
Kidneys3.1 ± 0.92.5 ± 0.72.1 ± 0.6

Note: Data for Table 3 is representative of a generic PEGylated liposome formulation and may vary for this compound formulations.

Experimental Protocols

Protocol 1: Preparation of Mannose-Targeted Liposomes for Vaccine Delivery

This protocol is adapted from a study developing a liposomal vaccine containing the HPV16 E7 peptide and CpG oligodeoxynucleotide (ODN) adjuvant.[7]

Materials:

  • L-alpha-phosphatidyl choline (SPC)

  • Cholesterol (CHOL)

  • 1,2-dioleoyl-3-trimethylammonium-propane chloride salt (DOTAP)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG-2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG-2000-Mannose)

  • HPV16 E7 peptide

  • CpG ODN 1826

  • Chloroform

  • Phosphate-buffered saline (PBS)

Procedure (Reverse-Phase Evaporation Method):

  • Dissolve SPC, CHOL, DOTAP, DSPE-PEG-2000, and DSPE-PEG-2000-Mannose in chloroform in a round-bottom flask.

  • Inject PBS containing the E7 peptide and CpG ODN into the chloroform solution.

  • Homogenize the mixture using a probe sonicator in an ice bath to form a stable water-in-oil emulsion.

  • Evaporate the chloroform from the emulsion using a rotary evaporator under vacuum to form a viscous gel.

  • Add PBS to the gel and continue to rotate the flask to hydrate the lipid film, forming liposomes.

  • The resulting liposome suspension can be further processed by extrusion to obtain a uniform size distribution.

Liposome_Preparation_Workflow Liposome Preparation Workflow Start Start Dissolve_Lipids Dissolve Lipids in Chloroform Start->Dissolve_Lipids Add_Aqueous_Phase Add Aqueous Phase (Peptide + Adjuvant in PBS) Dissolve_Lipids->Add_Aqueous_Phase Homogenize Homogenize (Sonication) Add_Aqueous_Phase->Homogenize Evaporate_Solvent Evaporate Chloroform Homogenize->Evaporate_Solvent Hydrate_Lipid_Film Hydrate Lipid Film with PBS Evaporate_Solvent->Hydrate_Lipid_Film Extrusion Extrusion (Optional) Hydrate_Lipid_Film->Extrusion End End Extrusion->End

Figure 2: Liposome Preparation Workflow.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol is a general guideline for assessing the anti-tumor efficacy of a this compound formulated vaccine in a mouse model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • TC-1 tumor cells

  • Mannose-targeted liposomal vaccine

  • Control formulations (e.g., PBS, empty liposomes)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inoculate mice in the right flank with TC-1 tumor cells (e.g., 1 x 10^5 cells in PBS).

  • Allow tumors to establish and reach a certain volume (e.g., >200 mm³ for a therapeutic model).[7]

  • Randomize mice into treatment and control groups.

  • Administer the mannose-targeted liposomal vaccine and control formulations via a specified route (e.g., subcutaneous or intravenous injection).

  • Boost immunizations as required by the study design (e.g., on days 7 and 14).

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (length x width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of distress are observed.

Protocol 3: Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the pharmacokinetic profile of a this compound formulated therapeutic.

Materials:

  • Sprague-Dawley rats

  • Mannose-targeted liposomal formulation of the therapeutic agent

  • Anesthesia

  • Catheters for intravenous administration and blood sampling

  • Heparinized saline

  • Centrifuge

  • Analytical method for drug quantification (e.g., HPLC-MS/MS)

Procedure:

  • Anesthetize the rats and place catheters in a suitable vein for administration (e.g., tail vein) and a suitable artery or vein for blood sampling (e.g., jugular or femoral vein).[10][11]

  • Administer a single intravenous dose of the liposomal formulation.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[10]

  • After each blood draw, an equivalent volume of heparinized saline may be administered to maintain fluid balance.[12]

  • Process blood samples by centrifugation to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the therapeutic agent in plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.

Pharmacokinetic_Study_Workflow Pharmacokinetic Study Workflow Start Start Animal_Preparation Animal Preparation (Anesthesia, Catheterization) Start->Animal_Preparation IV_Administration Intravenous Administration of Liposomal Formulation Animal_Preparation->IV_Administration Blood_Sampling Serial Blood Sampling IV_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (e.g., HPLC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis (t½, CL, AUC) Sample_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Pharmacokinetic Study Workflow.

References

Application Notes and Protocols for Loading Therapeutic Agents into DSPE-PEG(2000)-Mannose Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for loading a variety of therapeutic agents into 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-mannose (DSPE-PEG(2000)-Mannose) carriers. This functionalized lipid is a cornerstone in the development of targeted drug delivery systems, leveraging the mannose receptor-mediated uptake to deliver payloads to specific cell types, particularly macrophages and dendritic cells.[1][2] The following sections detail common loading techniques, quantitative data for various therapeutic agents, and comprehensive experimental protocols.

Overview of this compound Carriers

This compound is an amphiphilic molecule consisting of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a mannose targeting ligand.[3][] In aqueous solutions, these molecules self-assemble into various nanostructures, such as micelles and liposomes, which can encapsulate therapeutic agents. The PEG spacer serves to prolong circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system, while the mannose moiety facilitates active targeting to cells expressing mannose receptors.[1][2][5][6]

Therapeutic Agent Loading Techniques

The choice of loading technique largely depends on the physicochemical properties of the therapeutic agent, particularly its solubility. Below are detailed protocols for common methods used to load small molecules, proteins, and nucleic acids into this compound carriers.

Thin-Film Hydration Method

This is a widely used method for preparing liposomes and micelles, particularly for encapsulating hydrophobic drugs.[7] The process involves the formation of a thin lipid film that is subsequently hydrated with an aqueous solution to form the drug-loaded nanoparticles.

Experimental Protocol:

  • Lipid Dissolution: Dissolve this compound, other lipids (e.g., DSPC, cholesterol), and the hydrophobic therapeutic agent in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of the lipids and the drug-to-lipid ratio should be optimized for the specific application.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the phase transition temperature of the lipids.

  • Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours to remove any residual organic solvent.

  • Hydration: Hydrate the thin film with a predetermined volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. If encapsulating a hydrophilic agent, it should be dissolved in this buffer. The hydration temperature should be kept above the lipid phase transition temperature.

  • Sonication/Extrusion: To obtain unilamellar vesicles of a uniform size, the resulting liposome suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Solvent Evaporation/Extraction Technique

This method is suitable for forming micelles encapsulating hydrophobic drugs. It involves the rapid precipitation of the polymer and drug from an organic solvent into an aqueous phase.

Experimental Protocol:

  • Solubilization: Dissolve the therapeutic agent and this compound in a water-miscible organic solvent (e.g., acetone, methanol, or a 1:1 mixture).

  • Dispersion: Add the organic solution drop-wise to a vigorously stirred aqueous solution (e.g., deionized water or PBS). A syringe pump can be used for a controlled addition rate.

  • Solvent Removal: Remove the organic solvent by stirring the solution under a gentle stream of nitrogen or by using a rotary evaporator.

  • Purification and Sterilization: Filter the resulting micelle solution through a 0.22 µm filter to sterilize and remove any unincorporated drug aggregates.

Nanoprecipitation Method

Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles and is particularly effective for encapsulating hydrophobic drugs.[6]

Experimental Protocol:

  • Organic Phase Preparation: Dissolve the therapeutic agent and this compound (and any other polymers like PLGA) in a water-miscible organic solvent such as acetone or acetonitrile.

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Tween 80, Poloxamer 188) to improve nanoparticle stability.

  • Nanoparticle Formation: Add the organic phase drop-wise into the aqueous phase under constant magnetic stirring. Nanoparticles will form instantaneously due to the solvent displacement.

  • Solvent Evaporation: Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.

  • Collection: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then resuspend in a suitable buffer.

Reverse-Phase Evaporation Method

This technique is known for its high encapsulation efficiency, especially for hydrophilic molecules, and results in the formation of large unilamellar vesicles.

Experimental Protocol:

  • Lipid Dissolution: Dissolve this compound and other lipids in a suitable organic solvent system (e.g., chloroform:methanol, 2:1 v/v).

  • Aqueous Phase Addition: Add the aqueous buffer containing the hydrophilic therapeutic agent to the lipid solution.

  • Emulsification: Sonicate the mixture in an ice bath to form a stable water-in-oil emulsion.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent is removed, a viscous gel will form, which will eventually collapse to form a liposomal suspension.

  • Hydration and Sizing: Add a small amount of aqueous buffer and gently shake to hydrate the liposomes fully. The size of the liposomes can be standardized by extrusion.

Quantitative Data on Therapeutic Agent Loading

The efficiency of drug loading is a critical parameter for any drug delivery system. It is typically expressed as Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE).

  • Drug Loading Efficiency (DLE %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Below is a summary of reported loading efficiencies for various therapeutic agents in DSPE-PEG based carriers.

Therapeutic AgentCarrier TypeLoading MethodDrug Loading Efficiency (DLE %)Encapsulation Efficiency (EE %)Reference
Small Molecules
PaclitaxelMicellesSolvent Evaporation-~95%[8]
DoxorubicinLiposomesThin-Film Hydration9.8%>90%[9]
Timosaponin AIIILiposomesThin-Film Hydration~10-15%~60-80%[10]
Gemcitabine derivativeMicelles-->90%[11]
CPT-11MicellesDirect Solution-90.0% ± 1.0%[12][13]
Nucleic Acids
siRNA-pDNANanoparticlesDouble Emulsion1.91% ± 0.06%76.3% ± 5.4%[14]
siRNAPolyplexesComplexation--[2]

Protocols for Characterization of Loaded Carriers

Determination of Encapsulation Efficiency

A common method for determining EE involves separating the encapsulated drug from the free drug and quantifying both.

Experimental Protocol:

  • Separation of Free Drug:

    • Centrifugal Ultrafiltration: Place the nanoparticle suspension in a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cutoff). Centrifuge according to the manufacturer's instructions. The free, unencapsulated drug will be in the filtrate.[15]

    • Size Exclusion Chromatography (SEC): Pass the nanoparticle suspension through an SEC column (e.g., Sephadex G-50). The larger nanoparticles will elute first, followed by the smaller, free drug molecules.[13]

  • Quantification of Total and Free Drug:

    • Total Drug: Disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

    • Free Drug: Use the filtrate or the later fractions from SEC.

    • Analysis: Quantify the drug concentration in both the total drug and free drug samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Calculate the EE using the formula provided in Section 3.

In Vitro Drug Release Assay

This protocol assesses the release kinetics of the encapsulated therapeutic agent from the this compound carriers.

Experimental Protocol:

  • Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a molecular weight cutoff that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Study: Immerse the sealed dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions or an acidic buffer to simulate the tumor microenvironment) at 37°C with gentle stirring.[15]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using HPLC or another appropriate method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Visualizations

Signaling Pathway for Targeted Delivery

G Carrier DSPE-PEG-Mannose Carrier Receptor Mannose Receptor (e.g., CD206 on Macrophage) Carrier->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release (e.g., pH-triggered) Endosome->Release Target Intracellular Target (e.g., DNA, Kinases) Release->Target Action Effect Therapeutic Effect Target->Effect

Caption: Targeted delivery via the mannose receptor.

Experimental Workflow for Thin-Film Hydration

G A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Dry Film under Vacuum B->C D 4. Hydrate with Aqueous Buffer C->D E 5. Form Multilamellar Vesicles D->E F 6. Sonication / Extrusion E->F G 7. Unilamellar Vesicles (Drug-Loaded) F->G G Start Drug-Loaded Nanoparticle Suspension Separate Separate Free Drug from Nanoparticles (e.g., Centrifugation) Start->Separate Quantify_Total Quantify Total Drug (Disrupt Nanoparticles) Start->Quantify_Total Quantify_Free Quantify Free Drug (in Supernatant/Filtrate) Separate->Quantify_Free Calculate_Encapsulated Calculate Encapsulated Drug (Total Drug - Free Drug) Quantify_Total->Calculate_Encapsulated Calculate_EE Calculate Encapsulation Efficiency (%) Quantify_Total->Calculate_EE Quantify_Free->Calculate_Encapsulated Calculate_Encapsulated->Calculate_EE

References

DSPE-PEG(2000)-Mannose: Enhancing Cellular Uptake of Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) for enhancing the cellular uptake of nanoparticles. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows.

Introduction

This compound is a functionalized phospholipid derivative used to modify the surface of nanoparticles, such as liposomes and lipid nanoparticles (LNPs), to achieve targeted drug and gene delivery. The mannose moiety serves as a ligand that specifically binds to mannose receptors (MR), C-type lectin receptors highly expressed on the surface of various cell types, including macrophages, dendritic cells, and certain cancer cells.[1][2] This targeted interaction facilitates receptor-mediated endocytosis, leading to significantly enhanced cellular uptake of the nanoparticle cargo compared to non-targeted nanoparticles.[2][3] The polyethylene glycol (PEG) linker provides a hydrophilic spacer, which helps to reduce non-specific interactions and prolong circulation time in vivo.[4][5]

Mechanism of Action: Mannose Receptor-Mediated Endocytosis

The enhanced cellular uptake of this compound functionalized nanoparticles is primarily mediated by the interaction between the mannose ligand and the mannose receptor (CD206) on the cell surface.[2] This binding event triggers a cascade of intracellular signaling that leads to the internalization of the nanoparticle via endocytosis.

The primary endocytic pathways involved in the uptake of mannosylated nanoparticles include clathrin-mediated endocytosis and, to a lesser extent, caveolae-mediated endocytosis and macropinocytosis.[6][7][8][9] Upon internalization, the nanoparticles are enclosed within endosomes, which mature into lysosomes. The acidic environment of the lysosome can be leveraged to trigger the release of the encapsulated therapeutic agent.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP DSPE-PEG-Mannose Nanoparticle Mannose Mannose Ligand MR Mannose Receptor (CD206) Mannose->MR Binding Endosome Early Endosome MR->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Acid-triggered

Figure 1: Mannose receptor-mediated endocytosis pathway.

Quantitative Data on Nanoparticle Properties and Cellular Uptake

The incorporation of this compound into nanoparticle formulations can influence their physicochemical properties and significantly enhance their uptake by target cells. The following tables summarize key quantitative data from various studies.

Nanoparticle FormulationMean Particle Size (nm)Zeta Potential (mV)Reference
DSPE-PEG2000 Micelles33 ± 15Not Reported[10]
DSPE-PEG2000/Soluplus (1/1 ratio)116.6-13.7[5]
Mannose-modified Liposomes~120Not Reported[11]
PEG-sheddable Mannose-NPNot ReportedNot Reported[3]

Table 1: Physicochemical properties of this compound containing nanoparticles.

Cell LineNanoparticle TypeUptake Enhancement vs. ControlReference
RAW264.7 (Macrophages)Mannosylated LiposomesSuperior cellular internalization[2]
J774A.1 (Macrophages)Mannose-modified NPSignificantly increased uptake[3]
Huh7 (Hepatic cells)Mannosylated LNPsIncreased mRNA uptake and delivery[12]
A431, 4T1, MDA-MB-231 (Cancer cells)Glucose-coated LiposomesSignificantly higher uptake than mannose-coated[11]

Table 2: Enhancement of cellular uptake by mannose-functionalized nanoparticles.

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes

This protocol describes a common method for preparing mannose-targeted liposomes using the lipid film hydration technique.

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC, HSPC)

  • Cholesterol

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug or fluorescent probe to be encapsulated

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Dry the lipid film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing the drug or fluorescent probe by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Remove the unencapsulated drug or probe by dialysis or size exclusion chromatography.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film A->B Evaporation C Hydrate Film with Aqueous Solution B->C Vortexing/ Sonication D Extrusion for Size Homogenization C->D E Purification D->E F Characterization E->F

Figure 2: Workflow for liposome formulation.

Protocol 2: In Vitro Cellular Uptake Assay using Fluorescence Microscopy

This protocol outlines a method to visualize and semi-quantify the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Target cells (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Fluorescently labeled nanoparticles (with and without this compound)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for cell fixation

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed the target cells in a multi-well plate with glass coverslips and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with fresh medium containing the fluorescently labeled nanoparticles (mannosylated and control) at a specific concentration for a predetermined time (e.g., 1-4 hours) at 37°C.

  • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope and capture images. The fluorescence intensity within the cells can be quantified using image analysis software.

Protocol 3: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol provides a high-throughput method for quantifying nanoparticle uptake by a large population of cells.[13]

Materials:

  • Target cells

  • Complete cell culture medium

  • Fluorescently labeled nanoparticles (with and without this compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA for cell detachment

  • Flow cytometer

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles as described in Protocol 2, step 3.

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells from the plate using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cells to form a pellet.

  • Resuspend the cell pellet in cold PBS.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The geometric mean fluorescence intensity (MFI) is a quantitative measure of nanoparticle uptake.

cluster_microscopy Fluorescence Microscopy Workflow cluster_flow Flow Cytometry Workflow M1 Cell Seeding M2 Nanoparticle Incubation M1->M2 M3 Washing M2->M3 M4 Fixation & Staining M3->M4 M5 Imaging & Analysis M4->M5 F1 Cell Seeding F2 Nanoparticle Incubation F1->F2 F3 Washing & Detachment F2->F3 F4 Resuspension F3->F4 F5 FACS Analysis F4->F5

Figure 3: Cellular uptake experimental workflows.

Conclusion

This compound is a valuable tool for enhancing the cellular uptake of nanoparticles in a targeted manner. By leveraging the specific interaction with mannose receptors, researchers can significantly improve the delivery of therapeutic and diagnostic agents to macrophages, dendritic cells, and certain cancer cells. The protocols and data presented in this document provide a foundation for the successful application of this technology in drug development and biomedical research.

References

Application Notes: DSPE-PEG(2000)-Mannose for Liver-Specific Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) is a functionalized phospholipid used in the development of targeted drug delivery systems.[1][2] It combines the structural properties of a DSPE phospholipid anchor, a PEG(2000) spacer, and a mannose targeting ligand.[3] This compound is particularly effective for liver-specific targeting due to the high expression of mannose receptors (CD206) on various liver cells, including liver sinusoidal endothelial cells (LSECs) and Kupffer cells (resident liver macrophages).[4][5] By incorporating this compound into nanoparticles, such as liposomes or lipid nanoparticles (LNPs), therapeutic payloads can be selectively delivered to these cells, enhancing therapeutic efficacy while minimizing off-target side effects.[6][7]

Principle of Liver Targeting The targeting mechanism relies on the specific interaction between the mannose ligand on the nanoparticle surface and the mannose receptor (MR) expressed on liver cells.[8] The MR is a C-type lectin that recognizes terminal mannose, N-acetylglucosamine, and fucose residues on glycoproteins.[4] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle, forming an endosome.[9][10] This internalizes the nanoparticle and its therapeutic cargo into the target cell. The PEG spacer provides a hydrophilic shield that reduces non-specific uptake by the reticuloendothelial system (RES) and prolongs circulation time, allowing for efficient accumulation in the liver.[1][6]

The process begins with the mannosylated nanoparticle binding to the mannose receptor on the surface of a liver cell, such as a Kupffer cell or LSEC. This binding event initiates the formation of a clathrin-coated pit, which then invaginates and pinches off to form a clathrin-coated vesicle containing the nanoparticle-receptor complex.[4] The vesicle is then uncoated and matures into an early endosome. Within the acidic environment of the early endosome, the nanoparticle dissociates from the receptor.[10] The receptor is subsequently recycled back to the cell surface, ready to bind to other ligands, while the nanoparticle is transported to a late endosome and eventually fuses with a lysosome for degradation and release of its therapeutic payload into the cytoplasm.[9][10]

G cluster_extracellular Extracellular Space cluster_cell Liver Cell (Kupffer, LSEC) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Mannosylated Nanoparticle MR Mannose Receptor (CD206) NP->MR 1. Binding CCP Clathrin-Coated Pit MR->CCP 2. Internalization CCV Clathrin-Coated Vesicle CCP->CCV 3. Vesicle Formation Endosome Early Endosome CCV->Endosome 4. Uncoating & Fusion Lysosome Lysosome (Drug Release) Endosome->Lysosome 5. Cargo Transport Recycle Receptor Recycling Endosome->Recycle Receptor Dissociation Recycle->MR 6. Recycling

Caption: Mannose receptor-mediated endocytosis pathway for nanoparticle uptake in liver cells.

Applications

This compound is utilized to deliver a wide range of therapeutic agents to the liver, including:

  • Small Molecule Drugs: For treating conditions like hepatocellular carcinoma or liver fibrosis.[11]

  • Nucleic Acids (siRNA, mRNA): For gene silencing or protein replacement therapies. Mannosylated LNPs have been shown to improve mRNA uptake and functional delivery in hepatic cells.[12][13]

  • Vaccines and Immunomodulators: To target antigen-presenting cells (APCs) like Kupffer cells and dendritic cells in the liver, thereby modulating the immune response.[5][14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound for liver-targeted delivery.

Table 1: Physicochemical Properties of Mannosylated Nanoparticles

Formulation Type Drug/Payload Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Liposomes - 128.1 0.295 -28.1 [15]
LNP-Man mGFP mRNA ~127 < 0.2 -5.5 [16]
LNP-Man PolyA ~110 < 0.2 -11.4 [16]

| DSPE-PEG2000 Micelles | Ridaforolimus | 33 ± 15 | - | - |[17] |

Table 2: In Vivo Liver Targeting Efficiency

Formulation Animal Model % Injected Dose in Liver Target Cell Type Time Point Reference
Mannosylated Liposomes Mouse > 60% Kupffer Cells 2h [7]
Galactosylated SSL* Mouse ~93% (of liver uptake) Parenchymal Cells - [7]
Mannosylated SSL* Mouse High Kupffer Cells - [7]
LNP-Man Mouse High (qualitative) LSECs - [16]

*SSL: Sterically Stabilized Liposomes

Protocols

Protocol 1: Formulation of Mannosylated Liposomes via Thin-Film Hydration

This protocol describes a standard method for preparing mannose-targeted liposomes incorporating this compound.

Materials:

  • Primary lipid (e.g., DSPC or POPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Drug to be encapsulated

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000), and this compound in a desired molar ratio, for instance, 55:40:4:1) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer, which may contain the hydrophilic drug to be encapsulated.

    • Agitate the flask by vortexing or gentle shaking at a temperature above the Tc until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication & Extrusion):

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[18]

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[19]

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.[15]

    • Determine the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

G start Start dissolve 1. Dissolve Lipids (DSPC, Chol, DSPE-PEG-Man) in Chloroform start->dissolve evap 2. Rotary Evaporation (Create Thin Film) dissolve->evap hydrate 3. Hydration with Drug/Buffer Solution evap->hydrate extrude 4. Extrusion (100 nm membrane) hydrate->extrude purify 5. Purification (Size Exclusion Chromatography) extrude->purify char 6. Characterization (DLS, Zeta Potential) purify->char end_node End Product: Mannosylated Liposomes char->end_node

Caption: Experimental workflow for the preparation of mannosylated liposomes.

Protocol 2: In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol details how to quantify the uptake of fluorescently labeled mannosylated nanoparticles into liver cells.

Materials:

  • Target cells (e.g., RAW264.7 macrophages, primary Kupffer cells, Huh7 cells)

  • Cell culture medium and supplements

  • Fluorescently labeled mannosylated nanoparticles (e.g., containing DiD or a fluorescent drug).[18]

  • Control (non-mannosylated) nanoparticles

  • Free Mannan or α-methyl mannoside (for competition assay)

  • PBS, Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Propidium Iodide (PI) or other viability dye

Equipment:

  • Cell culture incubator

  • Multi-well plates (e.g., 24-well)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the target cells into 24-well plates at an appropriate density and allow them to adhere overnight.

  • Competition Assay (Optional):

    • To confirm receptor-mediated uptake, pre-incubate a subset of cells with a high concentration of free mannan (e.g., 1 mg/mL) for 30-60 minutes to block the mannose receptors.[13]

  • Nanoparticle Incubation:

    • Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles (both mannosylated and control) at a defined concentration.

    • Incubate for a specific period (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting:

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with culture medium and transfer the cell suspension to flow cytometry tubes.

  • Flow Cytometry Analysis:

    • Centrifuge the cells (e.g., at 300 x g for 5 minutes) and resuspend the pellet in flow cytometry buffer.

    • Add a viability dye (e.g., PI) to exclude dead cells from the analysis.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[20]

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each condition.

    • Compare the uptake of mannosylated vs. non-mannosylated nanoparticles. A significant reduction in uptake in the presence of free mannan confirms mannose receptor-mediated internalization.

Protocol 3: In Vivo Biodistribution and Liver Targeting Study

This protocol provides a framework for assessing the in vivo targeting efficiency of this compound formulations in an animal model.

Materials:

  • Animal model (e.g., Balb/c or C57BL/6 mice)

  • Labeled nanoparticles (e.g., radiolabeled with 99mTc, or containing a fluorescent dye like DiR or a quantifiable drug).[16]

  • Anesthesia

  • Saline for injection

  • Tissue homogenization buffer

  • Instrumentation for quantification (gamma counter, IVIS imaging system, or LC-MS/MS)

Equipment:

  • Syringes for intravenous injection

  • Surgical tools for dissection

  • Tissue homogenizer

  • Analytical instrument for quantification

Procedure:

  • Animal Preparation and Injection:

    • Acclimate animals according to institutional guidelines.

    • Administer the labeled nanoparticle formulation intravenously (e.g., via tail vein injection) at a specific dose.

  • Sample Collection:

    • At predetermined time points (e.g., 1h, 4h, 24h), anesthetize the animals and collect blood via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs.

    • Excise the liver and other major organs (spleen, kidneys, lungs, heart, brain).

  • Quantification:

    • Weigh each organ.

    • For fluorescent nanoparticles: Homogenize the tissues and measure the fluorescence using an in vivo imaging system (IVIS) or a plate reader.[16]

    • For radiolabeled nanoparticles: Measure the radioactivity in each organ using a gamma counter.

    • For drug-loaded nanoparticles: Homogenize the tissues, extract the drug, and quantify its concentration using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the amount of nanoparticles/drug in each organ.

    • Express the results as a percentage of the injected dose (%ID) per gram of tissue.

    • Compare the liver accumulation of the mannosylated formulation to a non-targeted control formulation to determine the targeting efficiency.

G cluster_components Nanoparticle Components & Function cluster_functions Functional Outcomes Core Therapeutic Payload (e.g., siRNA, Drug) Lipid Lipid Bilayer / Core (Encapsulation) Core->Lipid is encapsulated by DSPE DSPE Anchor DSPE->Lipid anchors to PEG PEG(2000) Spacer DSPE->PEG is conjugated to Mannose Mannose Ligand PEG->Mannose is conjugated to Stability In Vivo Stability & Prolonged Circulation PEG->Stability provides Targeting Liver Cell Targeting (via Mannose Receptor) Mannose->Targeting mediates Uptake Cellular Uptake (Endocytosis) Targeting->Uptake triggers Effect Therapeutic Effect Uptake->Effect leads to

Caption: Logical relationship of DSPE-PEG-Mannose nanoparticle components and their functions.

References

Application Notes and Protocols for Surface Functionalization with DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles and liposomes with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) is a critical technique for targeted drug delivery. The mannose moiety serves as a ligand for mannose receptors, which are overexpressed on the surface of various cells, including macrophages, dendritic cells, and certain cancer cells.[1][2][3][4] This targeted approach enhances the cellular uptake of therapeutic payloads, improving efficacy and potentially reducing off-target effects.[5][6][7] The polyethylene glycol (PEG) linker provides a hydrophilic spacer, increasing circulation time in vivo by reducing clearance by the reticuloendothelial system.[8][9]

These application notes provide detailed protocols for the preparation and characterization of mannose-functionalized liposomes and lipid nanoparticles (LNPs).

Key Applications

  • Targeted Drug Delivery: Delivering therapeutic agents, such as small molecules, peptides, and nucleic acids, to mannose receptor-expressing cells.[6][10]

  • Vaccine Development: Enhancing the delivery of antigens and adjuvants to antigen-presenting cells to elicit a robust immune response.[11][12]

  • Immunotherapy: Modulating the tumor microenvironment by targeting tumor-associated macrophages (TAMs).[2]

  • mRNA Therapeutics: Improving the efficacy of mRNA-based therapies by targeting specific cell types.[5]

Experimental Protocols

Protocol 1: Preparation of Mannose-Functionalized Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of mannose-targeted liposomes by incorporating this compound during the formulation process.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG(2000), and this compound) in chloroform. A typical molar ratio is 55:40:4.5:0.5 (DSPC:Cholesterol:DSPE-PEG(2000):this compound).

    • The total lipid concentration should be around 10-20 mg/mL.

    • Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) at the same temperature used for film formation. If encapsulating a hydrophilic drug, it should be dissolved in the PBS.

    • Vortex the flask for 30 minutes to form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid phase transition temperature. Pass the suspension through the membrane 10-20 times.

  • Purification:

    • Remove any unencapsulated drug and excess lipids by size exclusion chromatography or dialysis.

Protocol 2: Post-Insertion Method for Surface Functionalization

This method is useful for modifying pre-formed liposomes or nanoparticles.

Materials:

  • Pre-formed liposomes or nanoparticles

  • This compound

  • PBS, pH 7.4

Procedure:

  • Incubation:

    • Prepare a solution of this compound in PBS.

    • Add the this compound solution to the pre-formed liposome suspension. The amount of this compound to be added is typically between 0.5-5 mol% of the total lipid content of the liposomes.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome-forming lipid for 1-2 hours with gentle stirring.

  • Purification:

    • Remove the unincorporated this compound by size exclusion chromatography or dialysis.

Characterization of Functionalized Nanoparticles

The physical properties of the resulting nanoparticles should be characterized to ensure quality and consistency.

ParameterMethodTypical Values
Particle Size (Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -40 mV
Functionalization Confirmation Concanavalin A agglutination assayIncreased turbidity in the presence of Concanavalin A[13]
Encapsulation Efficiency Spectrophotometry or Chromatography> 80%

Diagrams

G cluster_prep Liposome Preparation cluster_func Surface Functionalization prep_lipids Dissolve Lipids in Chloroform prep_film Form Thin Lipid Film prep_lipids->prep_film Rotary Evaporation prep_hydrate Hydrate with PBS/Drug prep_film->prep_hydrate Vortexing prep_extrude Extrude for Size Uniformity prep_hydrate->prep_extrude prep_purify Purify Liposomes prep_extrude->prep_purify Chromatography/Dialysis func_preformed Pre-formed Liposomes prep_purify->func_preformed Optional Starting Point func_incubate Incubate Above Tm func_preformed->func_incubate func_dspe DSPE-PEG-Mannose Solution func_dspe->func_incubate func_purify Purify Functionalized Liposomes func_incubate->func_purify Chromatography/Dialysis

Caption: Experimental workflow for liposome preparation and surface functionalization.

G cluster_cell Target Cell (e.g., Macrophage) receptor Mannose Receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target release->target liposome Mannose-Functionalized Liposome liposome->receptor Binding

Caption: Cellular uptake pathway of mannose-functionalized liposomes.

Conclusion

The protocols outlined provide a framework for the successful surface functionalization of liposomes and nanoparticles with this compound. This targeting strategy holds significant promise for the development of next-generation drug delivery systems with enhanced efficacy and specificity. Researchers should optimize these protocols based on their specific application and nanoparticle platform.

References

Troubleshooting & Optimization

how to prevent aggregation of DSPE-PEG(2000)-Mannose liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of DSPE-PEG(2000)-Mannose liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound liposome aggregation?

A1: Aggregation of this compound liposomes is a multifaceted issue primarily driven by factors that reduce the repulsive forces between individual liposomes, leading to clumping and precipitation. Key causes include:

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation. While this compound provides steric hindrance, a low zeta potential (close to neutral) can still result in instability.

  • Improper Storage Conditions: Temperature fluctuations, especially freeze-thaw cycles without appropriate cryoprotectants, can disrupt the liposomal membrane and induce aggregation.[1] High temperatures can increase the kinetic energy of the liposomes, leading to more frequent collisions and potential fusion.

  • Incorrect pH: The pH of the suspension buffer can influence the surface charge of the liposomes and the stability of the lipid components. Extreme pH values may lead to hydrolysis of the phospholipids.

  • High Mannose Density: While mannose is crucial for targeting, an excessively high density on the liposome surface may lead to intermolecular interactions (e.g., hydrogen bonding) between liposomes, promoting aggregation.

  • Lipid Composition: The choice of phospholipids and the overall lipid composition play a critical role in the stability of the liposome bilayer.

Q2: How does the inclusion of DSPE-PEG(2000) help in preventing aggregation?

A2: DSPE-PEG(2000) provides steric stabilization to the liposomes. The polyethylene glycol (PEG) chains create a hydrophilic layer on the surface of the liposomes. This layer physically hinders the close approach of other liposomes, thereby preventing aggregation and fusion. This steric barrier complements electrostatic repulsion to enhance the overall stability of the liposomal suspension.

Q3: What is the recommended storage temperature for this compound liposome suspensions?

A3: For short-term storage (up to 7 days), refrigeration at 4°C is recommended. One study demonstrated that this compound liposomes remained stable with minimal changes in particle size and polydispersity index (PDI) when stored at this temperature.[2] For long-term storage, lyophilization (freeze-drying) in the presence of a suitable cryoprotectant is the preferred method to prevent aggregation and maintain liposome integrity.

Q4: Can I freeze my this compound liposome suspension for long-term storage?

A4: Freezing liposome suspensions without a cryoprotectant is generally not recommended as the formation of ice crystals can disrupt the lipid bilayer, leading to aggregation upon thawing.[1] If freezing is necessary, it is crucial to use cryoprotectants, such as sugars (e.g., trehalose, sucrose) or polyols (e.g., glycerol), to protect the liposomes during the freezing and thawing process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and handling of this compound liposomes.

Problem Potential Cause Recommended Solution
Visible aggregation or precipitation immediately after preparation. Low Surface Charge: The overall surface charge of the liposomes may be insufficient to provide adequate electrostatic repulsion.Incorporate a small molar percentage (e.g., 5-10 mol%) of a charged lipid into the formulation. For a negative charge, consider using lipids like 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS).
Inappropriate pH of the hydration buffer: The pH may be at a point that minimizes the surface charge of the liposomes.Ensure the pH of your hydration buffer is appropriate for your lipid composition, typically in the range of 6.5-7.4 for many standard formulations.
Increased particle size and PDI upon storage at 4°C. Suboptimal Lipid Composition: The lipid mixture may not be providing sufficient bilayer stability at the storage temperature.Consider incorporating cholesterol into your formulation (typically at 30-50 mol%) to increase the rigidity and stability of the lipid bilayer.
High Concentration of this compound: An excess of the mannosylated lipid might lead to intermolecular interactions.Optimize the molar ratio of this compound. While necessary for targeting, a lower concentration might improve stability.
Significant aggregation after a freeze-thaw cycle. Absence or insufficient amount of cryoprotectant: Ice crystal formation during freezing can physically damage the liposomes.Add a cryoprotectant, such as sucrose or trehalose, to the liposome suspension before freezing. The optimal concentration of the cryoprotectant may need to be determined empirically.[1]
Slow freezing rate: Slow freezing can lead to the formation of large ice crystals that are more damaging to the liposomes.Flash-freeze the liposome suspension in liquid nitrogen to promote the formation of smaller, less damaging ice crystals.

Quantitative Data on Liposome Stability

The following table summarizes stability data for a this compound liposome formulation stored at 4°C.

Time (days)Particle Size (nm, ± SD)PDI (± SD)Zeta Potential (mV, ± SD)
0122.21 ± 8.370.193 ± 0.021-15.6 ± 1.2
1123.54 ± 7.980.198 ± 0.025-15.2 ± 1.5
3125.10 ± 8.520.205 ± 0.023-14.9 ± 1.3
5126.33 ± 9.110.211 ± 0.028-14.5 ± 1.6
7128.05 ± 8.890.219 ± 0.026-14.1 ± 1.4

*Data adapted from a study by Zhao et al. (2020) on a specific liposomal vaccine formulation.[2] This data indicates good stability over 7 days at 4°C.[2]

Experimental Protocols

Protocol for Preparation of this compound Liposomes using the Thin-Film Hydration Method

  • Lipid Film Formation:

    • Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and this compound, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature (Tc) of the primary phospholipid.

    • This process will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion.

    • For extrusion, pass the liposome suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification:

    • Remove any unencapsulated material by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Visualizations

Aggregation_Prevention_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome Problem Liposome Aggregation Observed (Increased Size/PDI) Charge Inadequate Surface Charge Problem->Charge Investigate Storage Improper Storage (Temp./Freeze-Thaw) Problem->Storage Investigate pH Incorrect Buffer pH Problem->pH Investigate Composition Suboptimal Lipid Composition Problem->Composition Investigate AddCharge Incorporate Charged Lipids Charge->AddCharge Solution OptimizeStorage Store at 4°C or Lyophilize with Cryoprotectant Storage->OptimizeStorage Solution AdjustpH Adjust Buffer pH (6.5-7.4) pH->AdjustpH Solution ModifyComposition Add Cholesterol or Optimize DSPE-PEG-Mannose Ratio Composition->ModifyComposition Solution Stable Stable Liposome Suspension AddCharge->Stable Leads to OptimizeStorage->Stable Leads to AdjustpH->Stable Leads to ModifyComposition->Stable Leads to

Caption: Troubleshooting workflow for this compound liposome aggregation.

References

Technical Support Center: Improving the Stability of DSPE-PEG(2000)-Mannose Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist you in your research and development endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and handling of this compound formulations.

Problem Potential Cause Recommended Solution
Increased Particle Size or Aggregation 1. Hydrolysis of DSPE-PEG: Acidic or basic conditions and elevated temperatures can cause hydrolysis of the ester bonds in the DSPE anchor, leading to the formation of lysolipids that destabilize the liposomes.[1] 2. Improper Storage: Storing formulations at inappropriate temperatures (e.g., freezing without a cryoprotectant) can lead to vesicle fusion. 3. High Formulation Concentration: Concentrated liposome suspensions are more prone to aggregation.1. Control pH: Maintain the formulation pH between 6.5 and 7.4 using a suitable buffer (e.g., phosphate-buffered saline, PBS).[1] Avoid acidic conditions. 2. Optimize Storage Temperature: Store formulations at 4°C for short-term use (up to 7 days). For long-term storage, lyophilization is recommended (see lyophilization protocol). Do not freeze aqueous suspensions. 3. Dilute Formulation: If aggregation is observed, try diluting the formulation with the storage buffer.
Decreased Encapsulation Efficiency or Drug Leakage 1. Liposome Destabilization: Hydrolysis of the DSPE-PEG can compromise the integrity of the liposome bilayer, leading to the leakage of encapsulated contents.[1] 2. Inappropriate Storage Temperature: Storage above the phase transition temperature (Tm) of the lipids can increase membrane fluidity and drug leakage.1. Monitor for Hydrolysis: Use analytical techniques like HPLC or mass spectrometry to monitor the integrity of the DSPE-PEG lipid over time. 2. Maintain Low Temperature: Store the formulation at 4°C to maintain the rigidity of the lipid bilayer.
Loss of Targeting Ability 1. Cleavage of Mannose Moiety: Although less common than DSPE hydrolysis, the linkage between mannose and the PEG spacer could potentially be susceptible to degradation under harsh conditions (e.g., extreme pH). 2. Steric Hindrance: A high density of PEG chains on the liposome surface can sometimes shield the mannose ligands, preventing their interaction with mannose receptors.1. Assess Mannose Integrity: Use analytical techniques such as NMR or specific mannose assays to confirm the presence of the mannose ligand after formulation and storage. 2. Optimize Mannose-PEG-DSPE Concentration: The molar percentage of this compound in the lipid formulation is critical. A typical starting point is 1-5 mol%.
Variability Between Batches 1. Inconsistent Formulation Process: Variations in the thin-film hydration process, extrusion pressures, or hydration temperature can lead to batch-to-batch differences in particle size and encapsulation efficiency. 2. Raw Material Quality: The purity of the this compound and other lipids can impact the stability and performance of the final formulation.1. Standardize Protocols: Ensure all formulation parameters (lipid ratios, hydration time and temperature, sonication/extrusion parameters) are kept consistent for each batch. 2. Quality Control of Raw Materials: Use high-purity lipids from reputable suppliers and verify their specifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is the hydrolysis of the ester bonds in the DSPE (distearoylphosphatidylethanolamine) anchor of the molecule. This is catalyzed by acidic or basic conditions and accelerated by heat. This hydrolysis results in the formation of lysolipids and free fatty acids, which can destabilize the liposomal membrane, leading to aggregation and leakage of encapsulated contents.[1]

Q2: What are the optimal storage conditions for this compound formulations?

A2: For short-term storage (up to 7 days), it is recommended to store aqueous formulations at 4°C in a neutral buffer (pH 6.5-7.4). For long-term stability, lyophilization (freeze-drying) of the formulation in the presence of a cryoprotectant is the preferred method. Avoid freezing aqueous suspensions of liposomes as this can cause vesicle fusion and rupture.

Q3: How can I monitor the stability of my this compound formulation?

A3: Stability can be monitored by periodically assessing several key parameters:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An increase in size or PDI can indicate aggregation.

  • Encapsulation Efficiency and Drug Leakage: Measured by separating the free drug from the encapsulated drug and quantifying the amount of drug in each fraction.

  • Chemical Integrity of this compound: Can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to detect hydrolysis products.

Q4: What is the role of the mannose moiety in these formulations?

A4: The mannose group serves as a targeting ligand. It specifically binds to mannose receptors, which are highly expressed on the surface of various immune cells, particularly macrophages and dendritic cells. This targeted delivery can enhance the uptake of the liposomes by these cells, which is beneficial for applications such as vaccine delivery and immunotherapy.

Q5: Can lyophilization improve the stability of my formulation?

A5: Yes, lyophilization is an effective method for improving the long-term stability of this compound formulations by removing water, which is a key reactant in the hydrolysis of the DSPE anchor. It is crucial to use a cryoprotectant (e.g., sucrose or trehalose) to protect the liposomes during the freezing and drying process.[2][3]

Quantitative Data Summary

The stability of liposomal formulations is highly dependent on the specific composition, encapsulated drug, and storage conditions. The following tables provide illustrative data on the stability of a model this compound formulation under various conditions.

Table 1: Effect of pH on Particle Size of this compound Liposomes at 4°C

Time (Days)Particle Size (nm) at pH 5.0Particle Size (nm) at pH 7.4
0125 ± 2124 ± 3
7180 ± 5126 ± 4
14250 ± 10 (visible aggregates)130 ± 5

Table 2: Effect of Temperature on Drug Leakage from this compound Liposomes at pH 7.4

Time (Days)Drug Leakage (%) at 4°CDrug Leakage (%) at 25°C
000
7< 5%15 ± 2%
14< 8%35 ± 4%

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing mannosylated liposomes.

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • Chloroform and Methanol (or other suitable organic solvent)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Drug to be encapsulated (if applicable)

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it with the lipids.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure. Ensure the temperature is maintained above the phase transition temperature (Tm) of the lipids.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous hydration buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the Tm of the lipids for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder.

Forced Degradation Study Protocol

This protocol provides a framework for assessing the stability of the formulation under stress conditions.

Procedure:

  • Acid and Base Hydrolysis:

    • Incubate the liposome formulation with 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition) at room temperature.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze for changes in particle size, drug leakage, and degradation of the DSPE-PEG-Mannose lipid by HPLC or MS.

  • Thermal Degradation:

    • Store the liposome formulation at elevated temperatures (e.g., 40°C and 60°C) in a neutral buffer.

    • Analyze samples at various time points (e.g., 0, 1, 3, 7, 14 days).

    • Assess for changes in particle size and drug leakage.

  • Oxidative Degradation:

    • Incubate the liposome formulation with a low concentration of hydrogen peroxide (e.g., 0.1-1%) at room temperature.

    • Analyze samples at various time points to assess for lipid peroxidation and changes in formulation characteristics.

Lyophilization Protocol

This protocol outlines a general procedure for freeze-drying mannosylated liposomes.

Materials:

  • This compound liposome formulation

  • Cryoprotectant (e.g., sucrose or trehalose)

Procedure:

  • Add a cryoprotectant to the liposome formulation to a final concentration of 5-10% (w/v).

  • Dispense the formulation into lyophilization vials.

  • Freezing: Freeze the samples in the lyophilizer. A typical freezing cycle might involve cooling to -40°C at a rate of 1°C/min and holding for 2-3 hours.

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to a point below the collapse temperature of the formulation (e.g., -20°C). Hold until the bulk of the ice has sublimated.

  • Secondary Drying (Desorption): Gradually increase the shelf temperature to room temperature or slightly above (e.g., 25°C) under vacuum to remove residual bound water.

  • Once the cycle is complete, backfill the vials with an inert gas like nitrogen and seal them.

Visualizations

Macrophage Polarization Signaling Pathway

This compound liposomes can be used to target macrophages and modulate their phenotype. The following diagram illustrates the simplified signaling pathways involved in macrophage polarization into the pro-inflammatory M1 and anti-inflammatory M2 phenotypes.

Macrophage_Polarization cluster_M1 M1 Polarization (Pro-inflammatory) cluster_M2 M2 Polarization (Anti-inflammatory) LPS LPS / IFN-γ TLR4 TLR4 / IFNGR LPS->TLR4 NFkB NF-κB TLR4->NFkB STAT1 STAT1 TLR4->STAT1 M1_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->M1_Genes STAT1->M1_Genes IL4 IL-4 / IL-13 IL4R IL-4R / IL-13R IL4->IL4R STAT6 STAT6 IL4R->STAT6 M2_Genes Anti-inflammatory Genes (Arg1, IL-10) STAT6->M2_Genes Mannosylated_Liposome DSPE-PEG-Mannose Liposome Macrophage Macrophage Mannosylated_Liposome->Macrophage Targets Mannose Receptor cluster_M1 cluster_M1 Macrophage->cluster_M1 Modulates Polarization cluster_M2 cluster_M2 Macrophage->cluster_M2 Modulates Polarization Mannose_Receptor_Endocytosis cluster_workflow Cellular Uptake Workflow start DSPE-PEG-Mannose Liposome binding Binding to Mannose Receptor start->binding 1. Targeting internalization Clathrin-mediated Endocytosis binding->internalization 2. Internalization endosome Early Endosome internalization->endosome 3. Vesicle Formation lysosome Late Endosome / Lysosome endosome->lysosome 4. Maturation release Drug Release lysosome->release 5. Payload Release Troubleshooting_Logic instability Formulation Instability Observed (e.g., Aggregation, Leakage) check_pH Check pH of Formulation instability->check_pH check_temp Review Storage Temperature instability->check_temp check_conc Assess Formulation Concentration instability->check_conc ph_issue pH outside 6.5-7.4? check_pH->ph_issue temp_issue Stored frozen or > 4°C? check_temp->temp_issue conc_issue High concentration? check_conc->conc_issue ph_issue->temp_issue No adjust_pH Adjust pH to 7.4 with buffer ph_issue->adjust_pH Yes temp_issue->conc_issue No adjust_temp Store at 4°C or Lyophilize temp_issue->adjust_temp Yes adjust_conc Dilute formulation conc_issue->adjust_conc Yes end Further Investigation Needed (e.g., Lipid Quality, Formulation Process) conc_issue->end No

References

troubleshooting low encapsulation efficiency with DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to DSPE-PEG(2000)-Mannose in drug delivery formulations. This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals encountering low encapsulation efficiency and other common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are observing significantly lower than expected encapsulation efficiency when incorporating this compound into our liposomal formulation. What are the potential causes and how can we troubleshoot this?

Answer: Low encapsulation efficiency in mannosylated liposomes can stem from several factors related to the formulation and process parameters. Here’s a step-by-step troubleshooting guide:

Potential Cause & Troubleshooting Steps:

  • High Concentration of this compound:

    • Explanation: An excessive concentration of PEGylated lipids, including this compound, on the liposome surface can create steric hindrance. This "PEGylation" can interfere with the partitioning of the drug into the liposome core or lipid bilayer, thereby reducing encapsulation efficiency. The bulky mannose group can further contribute to this effect.

    • Recommendation: Systematically decrease the molar ratio of this compound in your lipid formulation. Start with a higher concentration and titrate downwards (e.g., from 10 mol% to 1 mol%). It's crucial to strike a balance between achieving the desired targeting effect and maximizing drug loading.[1] A bell-shaped relationship between PEG content and transfection efficiency has been observed, suggesting an optimal concentration exists.[1]

  • Drug-Lipid Interactions:

    • Explanation: The physicochemical properties of your active pharmaceutical ingredient (API) play a critical role. Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer.[2] The inclusion of this compound might alter the membrane properties, affecting the incorporation of hydrophobic drugs.

    • Recommendation:

      • For hydrophobic drugs , consider modifying the lipid composition to enhance compatibility. The choice of phospholipids and cholesterol can influence membrane fluidity and drug retention.[3]

      • For hydrophilic drugs , optimizing the hydration buffer's pH and ionic strength can improve encapsulation.

  • Liposome Preparation Method:

    • Explanation: The method used to prepare the liposomes can significantly impact encapsulation. Common methods include thin-film hydration, reverse-phase evaporation, and microfluidics-based techniques.[2][4][5]

    • Recommendation: If you are using the thin-film hydration method, ensure the lipid film is thin and uniform before hydration.[4] The temperature during hydration should be above the phase transition temperature (Tc) of the lipids. For methods involving sonication or extrusion, the energy input and number of cycles can affect vesicle size and encapsulation.[4][5]

Troubleshooting Workflow for Low Encapsulation Efficiency

G cluster_0 Problem Identification cluster_1 Formulation Optimization cluster_2 Process Parameter Adjustment cluster_3 Analysis & Evaluation cluster_4 Outcome start Low Encapsulation Efficiency Observed process1 Vary this compound Concentration start->process1 process2 Adjust Drug-to-Lipid Ratio process1->process2 process3 Modify Helper Lipid Composition (e.g., Cholesterol) process2->process3 process4 Optimize Liposome Preparation Method (e.g., Hydration Temp, Extrusion Cycles) process3->process4 process5 Refine Purification Method (e.g., Dialysis, Size Exclusion Chromatography) process4->process5 decision Encapsulation Efficiency Improved? process5->decision decision->process1 No, Re-evaluate end Optimized Formulation Achieved decision->end Yes

Caption: A flowchart for troubleshooting low encapsulation efficiency.

Question 2: What is a standard protocol for preparing liposomes with this compound and determining the encapsulation efficiency?

Answer: Below is a generalized protocol based on the thin-film hydration method, which is widely used.[4]

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration

  • Lipid Mixture Preparation:

    • Dissolve the lipids (e.g., a primary phospholipid like DSPC, cholesterol, and this compound) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[2][4] The molar ratios of the lipids should be carefully chosen based on your experimental design.

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[4]

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the lipids.[4]

    • Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[2][4][5]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex column), or centrifugation.[6][7]

Protocol 2: Determination of Encapsulation Efficiency

  • Quantify Total Drug Amount:

    • Measure the initial amount of drug used for hydration.

  • Separate Free Drug from Liposomes:

    • Use a method like size exclusion chromatography or ultracentrifugation to separate the liposomes from the unencapsulated (free) drug.[7]

  • Quantify Encapsulated Drug:

    • Disrupt the purified liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a suitable analytical technique such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).[7]

  • Calculate Encapsulation Efficiency (EE%):

    • EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

Table 1: Influence of this compound Concentration on Liposome Properties (Illustrative Data)

Molar Ratio of this compound (%)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
1110 ± 50.15 ± 0.02-25 ± 285 ± 5
2.5115 ± 70.18 ± 0.03-28 ± 378 ± 6
5125 ± 80.21 ± 0.03-32 ± 365 ± 7
10140 ± 100.25 ± 0.04-35 ± 450 ± 8

Note: This table presents hypothetical data for illustrative purposes to show potential trends.

Signaling Pathways and Logical Relationships

Diagram: Liposome-Cell Interaction Mediated by Mannose Targeting

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space liposome Mannosylated Liposome (DSPE-PEG-Mannose) receptor Mannose Receptor (on Antigen-Presenting Cell) liposome->receptor Binding endosome Endosome receptor->endosome Receptor-Mediated Endocytosis drug_release Drug Release endosome->drug_release Endosomal Escape

Caption: Targeted delivery via mannose receptor-mediated endocytosis.

References

Technical Support Center: Optimizing DSPE-PEG(2000)-Mannose Density on Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the density of DSPE-PEG(2000)-Mannose on nanoparticle surfaces.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, characterization, and application of mannose-targeted nanoparticles.

Issue 1: Inconsistent or Low Mannose Conjugation Efficiency

Question: My attempts to conjugate this compound to my nanoparticles result in low or variable mannose densities. What could be the cause, and how can I improve it?

Answer:

Several factors can influence the efficiency of this compound incorporation. Here are common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The efficiency of "click chemistry" or other conjugation methods is highly dependent on reaction parameters.

    • Troubleshooting:

      • Ensure the pH of the reaction buffer is optimal for the chosen chemistry. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often performed in aqueous buffers at or near neutral pH.

      • Verify the concentration of all reactants. Insufficient amounts of the mannose-alkyne/azide or the catalyst can limit the reaction.

      • Optimize the reaction time and temperature. Some reactions may require longer incubation periods or specific temperatures to proceed to completion.

  • Steric Hindrance from PEG: The PEG(2000) spacer, while beneficial for biocompatibility, can create steric hindrance, preventing the mannose ligand from efficiently reaching the nanoparticle surface or its reactive sites.[1]

    • Troubleshooting:

      • Evaluate the overall PEG density on your nanoparticles. A very dense PEG corona can shield the reactive groups.[1] Consider reducing the concentration of non-functionalized DSPE-PEG to allow more space for the mannose-conjugated lipid.

      • Experiment with different PEG linker lengths if your experimental design allows.

  • Quality of Reagents: The purity and integrity of this compound and other reagents are critical.

    • Troubleshooting:

      • Confirm the synthesis and purity of your this compound using techniques like ¹H-NMR.[2][3]

      • Use fresh, high-quality catalysts and reagents for conjugation reactions.

Issue 2: Nanoparticle Aggregation After Mannose Functionalization

Question: My nanoparticles are stable before adding this compound, but they aggregate afterward. Why is this happening?

Answer:

Aggregation following surface modification suggests a change in the colloidal stability of your nanoparticles.

  • Changes in Surface Charge: The addition of mannose moieties can alter the zeta potential of your nanoparticles.[2][4] A reduction in surface charge towards neutral can lead to aggregation.

    • Troubleshooting:

      • Measure the zeta potential before and after mannose conjugation. A significant change may indicate the need for formulation adjustments.

      • If the zeta potential is too low, consider incorporating a charged lipid into your formulation to increase electrostatic repulsion between particles.

  • Insufficient PEGylation: While optimizing for mannose density, it's crucial to maintain sufficient overall PEGylation to prevent non-specific protein adsorption and subsequent aggregation in biological media.[5]

    • Troubleshooting:

      • Ensure that the total amount of PEG (from both DSPE-PEG and DSPE-PEG-Mannose) is adequate to provide steric stabilization.

      • Re-evaluate the ratio of DSPE-PEG-Mannose to non-functionalized DSPE-PEG.

Issue 3: Poor Targeting Efficiency or Cellular Uptake In Vitro

Question: Despite confirming mannose conjugation, my nanoparticles do not show enhanced uptake by mannose receptor-expressing cells. What could be the problem?

Answer:

Low targeting efficiency can be a complex issue related to both the nanoparticle properties and the experimental setup.

  • Suboptimal Mannose Density: There is an optimal range for mannose density to achieve effective receptor-mediated uptake.[6]

    • Troubleshooting:

      • Prepare a series of nanoparticle formulations with varying molar ratios of DSPE-PEG-Mannose.[4]

      • Test these formulations in vitro to identify the optimal density for your specific cell type and nanoparticle system. Studies have shown that both too low and too high densities can be suboptimal.[1]

  • PEG "Shielding" Effect: A dense PEG layer can mask the mannose ligands, preventing their interaction with cellular receptors.[1]

    • Troubleshooting:

      • This is a critical parameter to optimize. The balance between PEG density for stability and mannose accessibility for targeting is key.[1]

      • Consider the PEG crowding parameter (σ). Research suggests that recognition ability is maximized around σ ≈ 0.75 and drastically reduced when σ ≥ 1.0.[1]

  • Cellular Model and Assay Conditions:

    • Troubleshooting:

      • Confirm the expression levels of the mannose receptor (e.g., CD206) on your target cells.[7]

      • Include competitive inhibition studies in your cellular uptake experiments by adding free mannose or mannan to the media to confirm that the uptake is receptor-mediated.[7]

Frequently Asked Questions (FAQs)

Q1: How can I accurately quantify the density of this compound on my nanoparticles?

A1: Several methods can be used for quantification:

  • Quantitative NMR (qNMR): This is a powerful technique for determining ligand density. If your DSPE-PEG-Mannose conjugate has a unique NMR signal (e.g., from an aromatic group or a fluorine label), you can use qNMR with an internal standard to quantify the amount of ligand per nanoparticle.[8][9]

  • Phenol-Sulfuric Acid Assay: This is a colorimetric method for the quantification of total sugars. You can use this assay to determine the amount of mannose present in your nanoparticle formulation.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the mass loss of a sample as it is heated. The mass loss corresponding to the decomposition of the organic ligands can be used to estimate ligand density. However, this method can be influenced by trapped solvents.[9]

Q2: What is the typical impact of increasing this compound concentration on nanoparticle size and zeta potential?

A2: The introduction of DSPE-PEG-Mannose can lead to changes in the physicochemical properties of nanoparticles. Generally:

  • Particle Size: An increase in the amount of DSPE-PEG-Mannose can lead to a slight increase in the hydrodynamic diameter of the nanoparticles.[2][4]

  • Zeta Potential: The zeta potential may shift towards a more neutral value upon the addition of the neutral mannose moiety.[2][4]

Q3: What is the optimal mannose density for targeting macrophages?

A3: The optimal mannose density is not a single value but depends on the specific nanoparticle platform, cell type, and in vitro versus in vivo application. For example, one study found that mannose-modified trimethyl chitosan-cysteine nanoparticles with a 21% mannose density showed the highest in vitro uptake in Raw 264.7 cells, while nanoparticles with a 4% mannose density exhibited the best in vivo uptake by peritoneal macrophages.[6] It is crucial to experimentally determine the optimal density for your specific system.

Q4: Can a high density of this compound negatively impact nanoparticle stability?

A4: Yes, a very high density of the DSPE-PEG-Mannose conjugate, especially at the expense of non-functionalized PEG, can potentially compromise the steric shielding effect of the PEG corona. This could lead to increased protein adsorption and reduced stability in biological fluids. It's a matter of finding the right balance between targeting ligand density and sufficient PEGylation for stability.[1][5]

Data Presentation

Table 1: Effect of DSPE-PEG-Mannose on Nanoparticle Physicochemical Properties

FormulationMolar Ratio of DSPE-PEG-MannoseAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
F127-TA core0 µg~1310.19-9.097 ± 1.128[4]
MDNPs200 µg~265< 0.2~ -4.5[4]
rHDL NPs0%49.5 ± 4N/AN/A[2]
rHDL-DPM-DMXAAVaried amountsAlteredAlteredAltered[2]
DSPE-PEG2000/Soluplus1:1 (w/w)116.60.112-13.7[10]

Table 2: Mannose Density Quantification

Nanoparticle SystemQuantification MethodLigand DensityReference
Man-SNP¹⁹F qNMR6.4 ± 0.2 nmol/nm²[9]
Man-SNPTGA13.0 ± 3.4 nmol/nm²[9]
MTAB-AuNS (10 nm)¹H qNMR~5-6 molecules/nm²[8]
MTAB-AuNS (25 nm)¹H qNMR~3 molecules/nm²[8]
MDNPs (50 µg feed)Phenol-Sulfuric Acid Assay48.2 µg[4]
MDNPs (100 µg feed)Phenol-Sulfuric Acid Assay96.5 µg[4]
MDNPs (150 µg feed)Phenol-Sulfuric Acid Assay146.8 µg[4]
MDNPs (200 µg feed)Phenol-Sulfuric Acid Assay195.4 µg[4]
MDNPs (500 µg feed)Phenol-Sulfuric Acid Assay280.6 µg[4]

Experimental Protocols

Protocol 1: Formulation of Mannose-Decorated Nanoparticles by Solvent Diffusion

This protocol is adapted for the formulation of solid lipid nanoparticles (SLNs) functionalized with mannose.[11]

  • Preparation of Rifampicin-Loaded SLNs (Rif-SLNs):

    • Dissolve Glyceryl monostearate (GMS) and the active pharmaceutical ingredient (e.g., Rifampicin) in a suitable organic solvent.

    • Inject the organic phase into an aqueous phase containing a surfactant under constant stirring.

    • Allow the solvent to evaporate, leading to the formation of SLNs.

  • Mannose Functionalization:

    • Dissolve mannose in an acetate buffer solution (pH 4.0) and heat at 60 °C for 30 minutes.

    • Add the mannose solution dropwise to the aqueous dispersion of SLNs.

    • Stir the mixture at 600 rpm for 72 hours at 25 °C.

    • Purify the mannose-modified SLNs by dialysis to remove unreacted mannose.

Protocol 2: Quantification of Mannose Density using Phenol-Sulfuric Acid Assay

This protocol is based on the colorimetric determination of sugars.[4]

  • Sample Preparation:

    • Prepare a known concentration of your mannose-decorated nanoparticle suspension.

    • Create a standard curve using known concentrations of free mannose.

  • Assay Procedure:

    • To a sample of the nanoparticle suspension (or mannose standard), add a 5% aqueous solution of phenol.

    • Carefully add concentrated sulfuric acid.

    • Allow the reaction to proceed for a specified time (e.g., 10-20 minutes).

    • Measure the absorbance of the resulting colored solution at 490 nm using a microplate reader.

  • Calculation:

    • Determine the concentration of mannose in your nanoparticle sample by comparing its absorbance to the standard curve.

    • Calculate the mannose density based on the known surface area of your nanoparticles.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation A Mix Lipids and this compound B Solvent Evaporation / Hydration A->B C Nanoparticle Self-Assembly B->C D Size & PDI (DLS) C->D E Zeta Potential C->E F Mannose Density (qNMR / Assay) C->F G In Vitro Cellular Uptake F->G H Competitive Inhibition Assay G->H I In Vivo Biodistribution G->I

Caption: Experimental workflow for mannose-targeted nanoparticles.

troubleshooting_logic Start Issue Encountered Problem1 Low Mannose Conjugation Start->Problem1 Problem2 Nanoparticle Aggregation Start->Problem2 Problem3 Poor Cellular Uptake Start->Problem3 Solution1a Optimize Reaction Conditions (pH, time) Problem1->Solution1a Solution1b Check Reagent Quality Problem1->Solution1b Solution2a Measure Zeta Potential Problem2->Solution2a Solution2b Adjust Total PEG Density Problem2->Solution2b Solution3a Vary Mannose Density Problem3->Solution3a Solution3b Assess PEG Shielding Problem3->Solution3b Solution3c Confirm Receptor Expression Problem3->Solution3c mannose_receptor_pathway cluster_cell NP Mannose-Decorated Nanoparticle Receptor Mannose Receptor (CD206) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Cell Macrophage Endosome Endosome Endocytosis->Endosome Release Payload Release Endosome->Release

References

Technical Support Center: DSPE-PEG(2000)-Mannose Nanoparticle Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of DSPE-PEG(2000)-Mannose nanoparticles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound nanoparticle production.

Issue Potential Causes Recommended Solutions
Inconsistent Particle Size and High Polydispersity Index (PDI) 1. Inefficient mixing during nanoparticle formation.2. Fluctuations in process parameters (e.g., flow rates, temperature).3. Suboptimal lipid film hydration.4. Inappropriate ratio of lipid components.1. Optimize Mixing: For microfluidics, adjust the total flow rate (TFR) and flow rate ratio (FRR) to ensure rapid and homogenous mixing. For sonication, ensure consistent probe depth and power. For extrusion, ensure the lipid suspension is passed through the membrane an adequate number of times.2. Process Control: Implement strict control over process parameters. Use calibrated and precise equipment. Monitor and log all parameters during the run.3. Hydration: Ensure the hydration buffer is heated above the phase transition temperature of the lipids and that the lipid film is thin and uniform.[1] Allow sufficient hydration time with gentle agitation.4. Formulation Optimization: Systematically vary the molar ratios of this compound to other lipids to find the optimal composition for stable and monodisperse nanoparticles.[1]
Low Encapsulation Efficiency 1. Poor drug solubility in the lipid matrix or aqueous core.2. Drug leakage during nanoparticle formation or purification.3. Unfavorable drug-to-lipid ratio.1. Solubility Enhancement: For hydrophobic drugs, consider using co-solvents or forming a solid lipid matrix. For hydrophilic drugs, optimize the aqueous phase composition (e.g., pH, ionic strength).2. Gentle Processing: Use less harsh methods for size reduction and purification. For example, tangential flow filtration (TFF) is often gentler than high-speed centrifugation.3. Ratio Adjustment: Experiment with different drug-to-lipid ratios to maximize encapsulation without compromising nanoparticle stability.
Nanoparticle Aggregation 1. Insufficient surface coating with PEG.2. Inappropriate buffer conditions (pH, ionic strength).3. High concentration of nanoparticles.4. Inadequate removal of residual solvents.1. PEG Density: Ensure a sufficient concentration of this compound is used to provide a dense "stealth" layer that prevents aggregation.[1]2. Buffer Optimization: Screen different buffers and pH conditions to find the optimal formulation for colloidal stability. Measure the zeta potential to assess surface charge.3. Concentration Control: Determine the maximum stable concentration of the nanoparticle suspension. If a higher concentration is needed, consider the use of cryoprotectants for lyophilization.[2][3]4. Solvent Removal: Ensure complete removal of organic solvents after lipid film formation, as residual solvent can destabilize the nanoparticles.[1]
Difficulty with Sterile Filtration 1. Large particle size or broad size distribution.2. Clogging of the filter membrane by aggregates.1. Size Control: Optimize the formulation and process parameters to consistently produce nanoparticles with a size below the filter pore size (typically < 220 nm).2. Pre-filtration: Use a larger pore size pre-filter to remove any larger particles or aggregates before the final sterile filtration step.
Instability after Lyophilization 1. Inadequate cryoprotection.2. Formation of ice crystals damaging the nanoparticle structure.3. Inappropriate lyophilization cycle parameters.1. Cryoprotectant Selection: Screen different cryoprotectants (e.g., sucrose, trehalose) and their concentrations to find the optimal formulation for preserving nanoparticle integrity during freeze-drying.[2][3]2. Controlled Freezing: Optimize the freezing rate to minimize ice crystal formation and damage.3. Cycle Optimization: Develop a robust lyophilization cycle with appropriate primary and secondary drying times and temperatures.[2]

Frequently Asked Questions (FAQs)

1. What are the key challenges when scaling up the production of this compound nanoparticles?

Scaling up production from a laboratory to an industrial scale presents several challenges:

  • Reproducibility: Ensuring batch-to-batch consistency in terms of particle size, PDI, and encapsulation efficiency.[4]

  • Process Control: Maintaining precise control over critical process parameters such as mixing rates, temperature, and pressure at a larger scale.[1]

  • Purification: Efficiently removing unencapsulated drug, solvents, and other impurities from large volumes of nanoparticle suspension.

  • Sterilization: Ensuring the final product is sterile without compromising the integrity of the nanoparticles.

  • Stability: Maintaining long-term stability of the nanoparticle formulation, which often requires lyophilization.[3]

2. How does the concentration of this compound affect nanoparticle properties?

The concentration of this compound is a critical formulation parameter. Generally, increasing the concentration of DSPE-PEG can lead to a decrease in nanoparticle size.[1] The PEGylation provides a "stealth" layer that prevents aggregation and influences particle formation.[1] However, an excessively high concentration might lead to the formation of micelles instead of the desired nanoparticles. It is crucial to optimize the molar ratio of this compound to other lipid components.

3. Which manufacturing method is most suitable for large-scale production?

While several methods can be used at the lab scale, some are more amenable to scaling up:

  • Microfluidics: This technique offers precise control over mixing and allows for highly reproducible and scalable production of nanoparticles with tunable sizes.[1]

  • High-Pressure Homogenization: This method is suitable for producing large volumes of liposomes and lipid nanoparticles with a narrow size distribution.[5]

  • Thin-Film Hydration followed by Extrusion: This is a common lab-scale method, but scaling it up can be challenging due to difficulties in creating a uniform lipid film over a large surface area and the batch-wise nature of extrusion.

4. What are the critical quality attributes (CQAs) to monitor during scale-up?

The following CQAs should be closely monitored:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo performance, including circulation time and biodistribution.

  • Zeta Potential: This indicates the surface charge and is a predictor of colloidal stability.

  • Encapsulation Efficiency and Drug Loading: These determine the therapeutic dose and efficacy.

  • Purity: This includes the absence of residual solvents, endotoxins, and other contaminants.

  • Stability: Both short-term stability in suspension and long-term stability after lyophilization.[3]

5. How can I improve the long-term stability of my this compound nanoparticle formulation?

Lyophilization (freeze-drying) is a common method to improve long-term stability.[3] Key considerations for successful lyophilization include:

  • Use of Cryoprotectants: Sugars like sucrose or trehalose are often added to protect the nanoparticles from stresses during freezing and drying.[2][3]

  • Optimized Lyophilization Cycle: The freezing rate, primary drying temperature and pressure, and secondary drying time are critical parameters that need to be optimized for each formulation.[2]

  • Reconstitution: The lyophilized powder should be easily reconstitutable without significant changes in particle size or PDI.

Experimental Protocols

Protocol 1: Nanoparticle Synthesis using Microfluidics
  • Preparation of Solutions:

    • Organic Phase: Dissolve this compound and other lipid components (e.g., DSPC, cholesterol) and the hydrophobic drug in a suitable organic solvent (e.g., ethanol).

    • Aqueous Phase: Prepare the aqueous buffer (e.g., PBS) and dissolve the hydrophilic drug if applicable.

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate syringe pumps.

    • Connect the syringes to the inlets of a microfluidic mixing chip.

    • Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the syringe pumps.

    • Initiate the flow. The rapid mixing of the two phases within the microchannels will induce nanoprecipitation and self-assembly of the nanoparticles.[1]

  • Collection: Collect the nanoparticle suspension from the outlet of the microfluidic chip.

Protocol 2: Nanoparticle Purification using Tangential Flow Filtration (TFF)
  • System Setup: Assemble the TFF system with a hollow fiber membrane of an appropriate molecular weight cut-off (MWCO).

  • Equilibration: Equilibrate the system with the desired buffer.

  • Diafiltration:

    • Load the nanoparticle suspension into the reservoir.

    • Continuously add fresh buffer to the reservoir at the same rate as the filtrate is being removed. This process removes unencapsulated drug, organic solvent, and other small molecules.

  • Concentration: After sufficient diafiltration volumes, stop adding fresh buffer and allow the system to concentrate the nanoparticle suspension to the desired final volume.

  • Collection: Collect the purified and concentrated nanoparticle suspension.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Concentration cluster_final Final Product A Organic Phase (Lipids + Drug in Solvent) C Microfluidic Mixing A->C B Aqueous Phase (Buffer) B->C D Tangential Flow Filtration C->D E Sterile Filtration D->E F Lyophilization E->F G Final Nanoparticle Product F->G

Caption: Experimental workflow for this compound nanoparticle production.

troubleshooting_logic Start High PDI / Inconsistent Size Q1 Is mixing efficient? Start->Q1 Sol1 Optimize mixing parameters (e.g., TFR, FRR) Q1->Sol1 No Q2 Are process parameters stable? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Implement stricter process control Q2->Sol2 No Q3 Is lipid film hydration optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Ensure thin film and adequate hydration time/temp Q3->Sol3 No Q4 Is lipid ratio correct? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Optimize lipid molar ratios Q4->Sol4 No End Consistent Nanoparticle Size & PDI Q4->End Yes A4_No No Sol4->Q4

Caption: Troubleshooting logic for inconsistent nanoparticle size and high PDI.

mannose_targeting NP DSPE-PEG-Mannose Nanoparticle Mannose Mannose Ligand NP->Mannose Receptor Mannose Receptor Mannose->Receptor Binding Cell Target Cell (e.g., Macrophage) Cell->Receptor Uptake Receptor-Mediated Endocytosis Receptor->Uptake

Caption: Mechanism of mannose-mediated nanoparticle targeting to cells.

References

how to improve the targeting efficiency of DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Mannose. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the targeting efficiency of mannosylated lipid nanoparticle formulations. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for targeted delivery?

A1: this compound is a phospholipid conjugate used in the formulation of nanoparticles like liposomes and lipid nanoparticles (LNPs).[1][2] It consists of three main parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that anchors the molecule into the lipid bilayer of the nanoparticle.[2][3]

  • PEG(2000) (Polyethylene Glycol, 2000 Da): A hydrophilic polymer chain that extends from the nanoparticle surface. This "stealth" layer helps to reduce clearance by the reticuloendothelial system (RES), thereby increasing the circulation time in the bloodstream.[1][4]

  • Mannose: A sugar molecule that acts as a targeting ligand.[5] It specifically binds to the Mannose Receptor (MR, also known as CD206), a C-type lectin receptor highly expressed on the surface of cells like macrophages, dendritic cells, and certain endothelial cells.[6][7][8] This binding facilitates receptor-mediated endocytosis, allowing for the targeted delivery of the nanoparticle's payload into these specific cells.[9][10]

Q2: Which cell types can be targeted using this compound?

A2: Targeting is directed towards cells that express the Mannose Receptor (CD206).[7] Primary targets include:

  • Macrophages: Including tissue-resident macrophages and tumor-associated macrophages (TAMs).[8][11][12]

  • Dendritic Cells (DCs): Key antigen-presenting cells of the immune system.[7][13]

  • Liver Sinusoidal Endothelial Cells (LSECs). [2][9]

  • Lymphatic Endothelial Cells. [13] The expression levels of the Mannose Receptor can vary depending on the cell's activation state and microenvironment.[13][14]

Q3: Does the PEG chain interfere with mannose binding to its receptor?

A3: Yes, this is a critical consideration known as the "PEG dilemma." The long, flexible PEG chains that provide stealth properties can also shield the mannose ligand, hindering its interaction with the Mannose Receptor.[13][15] Strategies to overcome this include optimizing the density of the mannose ligand and using environment-sensitive "sheddable" PEG linkers that are cleaved in specific conditions, such as the acidic tumor microenvironment.[15]

Q4: What is the primary uptake mechanism for mannosylated nanoparticles?

A4: The primary uptake mechanism is clathrin-mediated endocytosis, a type of receptor-mediated endocytosis.[6][9] Upon binding of the mannose ligand to the Mannose Receptor, the receptor-nanoparticle complex is internalized into the cell within vesicles called endosomes.[6][16] This targeted pathway can enhance the delivery of therapeutic agents directly into the cytoplasm.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, characterization, and application of this compound nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Low Targeting Efficiency / Poor Cellular Uptake 1. Suboptimal Mannose Density: Too low a density results in weak binding; too high a density can cause steric hindrance.[17] 2. PEG Shielding: The PEG(2000) chain may be sterically hindering the mannose from accessing its receptor.[15] 3. Incorrect Particle Size: Particles may be too large for efficient endocytosis (<200 nm is generally preferred for this pathway).[9] 4. Low Receptor Expression: The target cells may have low or downregulated Mannose Receptor (CD206) expression.1. Optimize Ligand Density: Systematically vary the molar percentage of DSPE-PEG-Mannose in your lipid formulation (e.g., 0.5%, 1%, 2%, 5%). An intermediate density often provides the best results.[15][17][18] 2. Consider Alternative Formulations: If PEG shielding is suspected, consider using DSPE-PEG-Mannose with a shorter PEG spacer or incorporating acid-labile, "PEG-sheddable" lipids if targeting an acidic microenvironment.[15] 3. Control Particle Size: Adjust formulation parameters (e.g., extrusion pore size, lipid concentration, sonication time) to achieve a particle size below 200 nm. Verify with Dynamic Light Scattering (DLS). 4. Confirm Receptor Expression: Use flow cytometry or immunofluorescence with an anti-CD206 antibody to confirm high receptor expression on your target cells. Consider stimulating cells with cytokines like IL-4 to potentially upregulate receptor expression.[10][19]
Poor Formulation Stability (Aggregation, Fusion, Leakage) 1. Suboptimal Lipid Composition: The formulation may lack components that enhance bilayer rigidity and stability. 2. Incorrect Zeta Potential: A zeta potential close to neutral (0 mV) can lead to particle aggregation due to insufficient electrostatic repulsion.[20] 3. Improper Storage: Incorrect temperature or buffer conditions can destabilize the nanoparticles.1. Incorporate Cholesterol: Add cholesterol (typically 30-40 mol%) to the lipid formulation to increase membrane rigidity and reduce the permeability of the lipid bilayer.[21] 2. Modify Surface Charge: While DSPE-PEG-Mannose is anionic, the overall charge can be tuned. A zeta potential of < -15 mV or > +15 mV generally indicates good colloidal stability.[20] 3. Optimize Storage Conditions: Store nanoparticles at 4°C in a suitable buffer (e.g., PBS or HBS). Avoid freezing unless a cryoprotectant is used, as freeze-thaw cycles can disrupt the vesicles.
High Uptake by Non-Target Cells (e.g., Liver, Spleen) 1. Insufficient PEGylation: Inadequate PEG density on the surface can lead to rapid opsonization and clearance by the reticuloendothelial system (RES).[4] 2. Particle Size Too Large: Particles >200 nm are more prone to phagocytosis by macrophages in the liver and spleen, independent of mannose targeting.[9]1. Ensure Sufficient PEG Density: Maintain an adequate concentration of PEGylated lipids (including DSPE-PEG-Mannose and potentially a non-functionalized PEG lipid like DSPE-PEG(2000)) to ensure effective shielding from opsonins. 2. Reduce Particle Size: Refine the formulation process to consistently produce nanoparticles with a hydrodynamic diameter under 200 nm.
Inconsistent Experimental Results 1. Variability in Nanoparticle Batches: Differences in size, zeta potential, or ligand density between batches. 2. Inconsistent Synthesis of DSPE-PEG-Mannose: Purity and structure of the conjugate can affect performance.1. Standardize and Characterize Each Batch: For every new batch, perform quality control checks including DLS for size and polydispersity index (PDI), and zeta potential measurement. 2. Verify Conjugate Structure: Confirm the successful synthesis and purity of DSPE-PEG-Mannose using techniques like ¹H-NMR spectroscopy before incorporating it into formulations.[11][22]

Key Experimental Protocols

Protocol 1: Formulation of Mannosylated Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing mannosylated liposomes.

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., DSPC, Cholesterol, this compound) dissolved in a suitable organic solvent like chloroform or a chloroform/methanol mixture. A typical molar ratio might be 55:40:5.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle agitation until the film is fully dispersed. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To achieve a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder device. Ensure the temperature is kept above the lipid phase transition temperature throughout the process.

  • Purification:

    • Remove any unencapsulated drug or free ligands by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable assay (e.g., fluorescence spectroscopy, HPLC) after lysing the liposomes with a detergent (e.g., Triton X-100). Calculate as: (Drug_encapsulated / Drug_total) * 100%.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol evaluates the targeting efficiency of mannosylated nanoparticles in a relevant cell line.

  • Cell Culture:

    • Culture a macrophage cell line known to express the Mannose Receptor (e.g., RAW 264.7 or J774A.1) in appropriate media and conditions.

    • Seed the cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Prepare fluorescently labeled nanoparticles by incorporating a lipophilic dye (e.g., DiI, DiO) or encapsulating a fluorescent cargo (e.g., calcein, coumarin-6).

    • Dilute the labeled mannosylated nanoparticles and non-targeted control nanoparticles (without mannose) to the desired concentration in serum-free cell culture media.

    • Remove the old media from the cells, wash with PBS, and add the media containing the nanoparticles.

  • Incubation and Analysis:

    • Incubate the cells with the nanoparticles for a defined period (e.g., 2-4 hours) at 37°C.

    • For Qualitative Analysis (Microscopy): Wash the cells three times with cold PBS to remove non-internalized particles. Fix the cells (e.g., with 4% paraformaldehyde), stain the nuclei (e.g., with DAPI), and visualize using a fluorescence microscope.

    • For Quantitative Analysis (Flow Cytometry): Wash the cells with cold PBS, detach them using a non-enzymatic cell dissociation solution, and resuspend in FACS buffer. Analyze the cell-associated fluorescence using a flow cytometer.

  • Competition Assay (to confirm receptor-mediated uptake):

    • To confirm that uptake is mediated by the Mannose Receptor, pre-incubate a group of cells with a high concentration of free mannose (e.g., 50 mM) for 30-60 minutes before adding the mannosylated nanoparticles. A significant reduction in uptake compared to the non-pre-incubated group indicates receptor-specific binding.[15]

Visualizations

Experimental Workflow

The following diagram outlines the typical workflow for formulating and evaluating this compound targeted nanoparticles.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies A 1. Lipid Film Hydration (DSPC, Cholesterol, DSPE-PEG-Mannose) B 2. Size Extrusion (e.g., 100 nm membrane) A->B C 3. Purification (Size Exclusion / Dialysis) B->C D 4. Quality Control (DLS for Size & Zeta Potential) C->D E 5. Cellular Uptake Assay (Macrophage Cell Line) D->E F 6. Competition Assay (with free Mannose) E->F G 7. Analysis (Flow Cytometry / Microscopy) E->G H 8. Administration (e.g., Intravenous Injection) G->H I 9. Biodistribution Analysis (IVIS Imaging / HPLC) H->I J 10. Efficacy Studies I->J

Caption: Workflow for mannosylated nanoparticle formulation and testing.

Signaling Pathway

This diagram illustrates the process of Mannose Receptor-mediated endocytosis.

G Mannose Receptor-Mediated Endocytosis NP Mannosylated Nanoparticle Binding Binding NP->Binding 1. Recognition MR Mannose Receptor (CD206) MR->Binding Membrane Cell Membrane ClathrinPit Clathrin-Coated Pit Binding->ClathrinPit 2. Internalization Endosome Early Endosome ClathrinPit->Endosome 3. Vesicle Formation Recycling Receptor Recycling Endosome->Recycling 5. Receptor returns to membrane Payload Payload Release (e.g., Drug) Endosome->Payload 4. Acidification & Release Recycling->MR

Caption: Pathway of nanoparticle uptake via the Mannose Receptor.

References

Technical Support Center: DSPE-PEG(2000)-Mannose Serum Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Mannose. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered when working with this compound formulations in serum. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide & FAQs

This section addresses common problems and questions regarding the stability of this compound nanoparticles in a serum-containing environment.

Q1: My this compound nanoparticles are aggregating after incubation in serum. What are the possible causes and solutions?

A1: Nanoparticle aggregation in serum is a common issue primarily caused by the formation of a "protein corona" on the particle surface. When nanoparticles are introduced into a biological fluid like serum, proteins and other biomolecules rapidly adsorb to the surface.[1] This protein corona can neutralize the surface charge and disrupt the steric hindrance provided by the PEG chains, leading to aggregation.[2]

Troubleshooting Steps:

  • Optimize Nanoparticle Concentration: High nanoparticle concentrations can increase the likelihood of aggregation. Try reducing the concentration of your formulation before serum incubation.

  • Increase PEGylation Density: A higher density of PEG chains on the nanoparticle surface can provide a more robust steric barrier, hindering protein adsorption and subsequent aggregation.[2] Consider increasing the molar ratio of this compound in your formulation.

  • Pre-coating with "Stealth" Proteins: Incubating your nanoparticles with a solution of a "stealth" protein like human serum albumin (HSA) before exposure to serum can sometimes create a more stable, passivating protein corona that reduces non-specific interactions and aggregation.

  • Control Incubation Conditions: Ensure that the temperature and pH of the serum and your nanoparticle suspension are controlled and consistent. Variations can affect both protein conformation and nanoparticle stability.

Q2: I am observing a rapid clearance of my mannosylated nanoparticles in vivo. Could this be related to serum stability?

A2: Yes, rapid clearance is often linked to serum instability and the resulting protein corona. The composition of the protein corona dictates the biological identity of the nanoparticle, influencing how it is recognized by the immune system.[1] Opsonin proteins in the corona can mark the nanoparticles for uptake by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen, leading to rapid clearance.

Key Considerations:

  • Mannose Receptor Targeting: The mannose moiety is designed to target mannose receptors on specific cells, such as macrophages and dendritic cells.[3][4] While this is beneficial for targeted delivery, it can also lead to rapid uptake and clearance if the nanoparticles are not sufficiently stabilized against broader opsonization.

  • Protein Corona Composition: The specific proteins that adsorb to your mannosylated nanoparticles will determine their fate. It is possible that the presence of mannose influences the composition of the protein corona, potentially leading to the adsorption of proteins that promote clearance.

  • PEG Chain Length: While you are using PEG(2000), the length of the PEG chain can influence the "stealth" properties. Longer PEG chains may offer better protection against opsonization.

Q3: How can I assess the serum stability of my this compound nanoparticles in the lab?

A3: Several techniques can be used to evaluate the stability of your nanoparticles in serum. A common approach is to incubate the nanoparticles in serum (e.g., fetal bovine serum or human serum) at 37°C and monitor changes in their physicochemical properties over time.

Recommended Assays:

  • Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and polydispersity index (PDI) of your nanoparticles. An increase in size and PDI over time indicates aggregation.

  • Zeta Potential Measurement: This technique measures the surface charge of your nanoparticles. A significant change in zeta potential upon serum incubation suggests the formation of a protein corona. Non-pegylated liposomes have shown a drop in zeta potential in the presence of serum, while pegylated liposomes remained more consistent.[5]

  • Nanoparticle Tracking Analysis (NTA): NTA can be used to monitor changes in both particle size and concentration over time, providing a more detailed picture of aggregation and potential particle degradation.

  • Encapsulated Drug Leakage Assay: If your nanoparticles are carrying a fluorescent dye or a drug, you can measure the leakage of the payload over time in the presence of serum. An increased leakage rate compared to a buffer control indicates compromised nanoparticle integrity.

Data Presentation

The following table summarizes the expected qualitative effects of formulation and environmental factors on the serum stability of this compound nanoparticles.

ParameterEffect on Serum StabilityRationale
Increased PEG Density Improves Stability A denser PEG shell provides a more effective steric barrier against protein adsorption and opsonization, reducing aggregation and clearance.[2]
Increased Nanoparticle Concentration Decreases Stability Higher particle numbers increase the probability of collisions and aggregation, especially after protein corona formation.
Presence of Mannose May Decrease Stability (in terms of circulation time) While enhancing targeting to specific cells, the mannose ligand can also lead to faster recognition and uptake by macrophages, effectively reducing circulation time.[3]
Serum Concentration Decreases Stability Higher concentrations of serum proteins lead to a more rapid and extensive formation of the protein corona, increasing the likelihood of aggregation and instability.[5]
Longer PEG Chain Length Improves Stability Longer PEG chains create a thicker hydrophilic layer, offering better protection against protein interactions.

Experimental Protocols

Protocol 1: Serum Stability Assessment using Dynamic Light Scattering (DLS)

Objective: To evaluate the colloidal stability of this compound nanoparticles in the presence of serum by monitoring changes in particle size and polydispersity index (PDI).

Materials:

  • This compound nanoparticle suspension in a suitable buffer (e.g., PBS, pH 7.4)

  • Fetal Bovine Serum (FBS) or Human Serum (heat-inactivated)

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume disposable cuvettes

  • Incubator at 37°C

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your this compound nanoparticles at a known concentration.

    • In a sterile microcentrifuge tube, mix the nanoparticle suspension with serum to achieve the desired final serum concentration (e.g., 10%, 50%, or 90% v/v). A typical final nanoparticle concentration for DLS measurement is between 0.1 and 1 mg/mL.

    • As a control, prepare a sample of the nanoparticles diluted with the same volume of buffer instead of serum.

  • DLS Measurement (Time Point 0):

    • Immediately after mixing, transfer an aliquot of the nanoparticle-serum mixture and the control sample to DLS cuvettes.

    • Measure the initial hydrodynamic diameter (Z-average) and PDI using the DLS instrument. Set the instrument parameters (e.g., temperature, viscosity of the medium) appropriately.

  • Incubation:

    • Incubate the remaining nanoparticle-serum mixture and the control sample at 37°C.

  • Time-Course Measurements:

    • At predetermined time points (e.g., 1, 4, 8, 12, and 24 hours), take an aliquot from each sample and measure the hydrodynamic diameter and PDI using DLS.

  • Data Analysis:

    • Plot the average particle size and PDI as a function of time for both the serum-containing sample and the control. Significant increases in size and PDI in the serum-treated sample indicate instability and aggregation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis start This compound Nanoparticle Stock mix_serum Mix with Serum (e.g., 50% v/v) start->mix_serum mix_buffer Mix with Buffer (Control) start->mix_buffer dls_t0 DLS Measurement (Time = 0) mix_serum->dls_t0 mix_buffer->dls_t0 Control Sample incubate Incubate at 37°C dls_t0->incubate dls_tx DLS Measurement (Time = 1, 4, 8, 24h) incubate->dls_tx data Data Analysis: Plot Size & PDI vs. Time dls_tx->data

Caption: Workflow for assessing nanoparticle stability in serum using DLS.

logical_relationship cluster_cause Causes of Instability cluster_effect Observed Effects serum Serum Exposure protein_corona Protein Corona Formation serum->protein_corona leads to aggregation Aggregation protein_corona->aggregation can cause clearance Rapid Clearance protein_corona->clearance can cause drug_leakage Drug Leakage protein_corona->drug_leakage can cause

Caption: Relationship between serum exposure and nanoparticle instability.

References

Technical Support Center: DSPE-PEG(2000)-Mannose Liposome Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining DSPE-PEG(2000)-Mannose liposome extrusion methods. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extrusion of this compound liposomes.

Problem Potential Cause(s) Recommended Solution(s)
High back pressure during extrusion / Clogged filter 1. Lipid concentration is too high. 2. The initial liposome suspension (multilamellar vesicles - MLVs) is not properly hydrated or dispersed. 3. Extrusion temperature is below the phase transition temperature (Tm) of the lipid mixture. 4. The pore size of the membrane is too small for the initial extrusion step. 5. The presence of aggregates in the lipid suspension.1. Dilute the lipid suspension. A common starting concentration is 10-20 mg/mL. 2. Ensure adequate hydration time and vortexing. Consider performing freeze-thaw cycles to break down large MLVs.[1][2] 3. Increase the temperature of the extruder and lipid suspension to be above the Tm of all lipid components. For DSPC-based liposomes, this is typically above 55°C.[3] 4. Use a sequential extrusion strategy, starting with a larger pore size membrane (e.g., 400 nm) before moving to the desired smaller pore size (e.g., 100 nm).[4] 5. Prefilter the suspension through a larger pore size membrane to remove large aggregates before the main extrusion process.[5][6]
Liposome size is larger than the membrane pore size 1. Insufficient number of extrusion cycles. 2. The extrusion pressure is too low, allowing vesicles to pass through without significant size reduction. 3. Re-aggregation of liposomes after extrusion.1. Increase the number of passes through the extruder. Typically, 10-21 passes are recommended for a homogenous size distribution.[7] 2. Optimize the extrusion pressure. Higher pressures are generally needed for smaller pore sizes.[8][9][10] 3. Ensure the formulation includes components that provide stability, such as PEGylated lipids. Store the liposomes at an appropriate temperature (e.g., 4°C) to minimize aggregation.[3]
Polydisperse sample (High Polydispersity Index - PDI) 1. Not enough extrusion cycles were performed. 2. The extrusion was not performed above the lipid Tm. 3. The initial MLV suspension was not homogenous.1. Increase the number of extrusion passes.[7] 2. Ensure the temperature of the extruder and lipid suspension is maintained above the Tm throughout the process.[5] 3. Utilize freeze-thaw cycles prior to extrusion to create more uniform MLVs.[1][11]
Low encapsulation efficiency 1. Leakage of the encapsulated material during extrusion. 2. Insufficient hydration of the lipid film, leading to poorly formed vesicles.1. While some leakage is unavoidable, ensure the extrusion pressure is not excessively high, which can cause membrane rupture.[12] 2. Optimize the hydration step by ensuring the entire lipid film is in contact with the aqueous buffer and allowing sufficient time for swelling.
Liposome aggregation after storage 1. The concentration of the liposome suspension is too high. 2. Inadequate PEGylation on the liposome surface. 3. Improper storage conditions (e.g., freezing without a cryoprotectant).1. Dilute the final liposome suspension for storage. 2. Ensure the molar percentage of this compound is sufficient to provide steric stabilization. 3. Store liposomes at 4°C. If freezing is necessary, a cryoprotectant like sucrose or trehalose should be added.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting lipid concentration for extrusion?

A1: A typical starting lipid concentration is between 10-20 mg/mL. If you experience high back pressure, consider diluting your lipid suspension.

Q2: How many times should I extrude my liposome suspension?

A2: For a narrow and uniform size distribution, it is generally recommended to perform 10 to 21 passes through the polycarbonate membrane.[7] An odd number of passes is often suggested to ensure the final product is in the opposite syringe from where it started.

Q3: At what temperature should I perform the extrusion?

A3: The extrusion should be carried out at a temperature above the phase transition temperature (Tm) of all the lipids in your formulation. For formulations containing DSPC (a common component in DSPE-PEG liposomes), the temperature should be maintained above 55°C.[3]

Q4: Why is sequential extrusion important?

A4: Sequential extrusion, starting with a larger pore size membrane and progressively moving to smaller ones, helps to gradually reduce the size of the liposomes. This prevents clogging of the smaller pore size membranes and results in a more homogenous final product.[4]

Q5: What is the purpose of freeze-thaw cycles before extrusion?

A5: Freeze-thaw cycles help to break down large, multilamellar vesicles (MLVs) into smaller, more uniform vesicles.[1][2] This pre-treatment makes the subsequent extrusion process more efficient and helps in achieving a better encapsulation efficiency.[11][13]

Q6: Can the this compound component affect the extrusion process?

A6: Yes, the presence of the bulky and hydrophilic PEG-Mannose headgroup can influence the properties of the lipid bilayer. While it is crucial for in vivo stability and targeting, a high concentration of PEGylated lipids can sometimes affect vesicle formation and extrusion. It is important to optimize the molar ratio of this compound in your formulation.

Q7: My liposomes are leaking from the extruder. What should I do?

A7: Leakage can occur if the extruder is not assembled correctly or if the Luer lock connections are not tight. Ensure all components are properly fitted. Leakage can also be a sign of excessive pressure causing damage to the membrane or the extruder itself.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

1. Lipid Film Formation: 1.1. Co-dissolve the desired lipids, including this compound, in an appropriate organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. 1.2. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. 1.3. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

2. Hydration of the Lipid Film: 2.1. Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask. The volume of the buffer should be calculated to achieve the desired final lipid concentration. 2.2. The hydration should be performed at a temperature above the Tm of the lipid mixture (e.g., 60-65°C for DSPC-containing formulations). 2.3. Agitate the flask by gentle rotation or vortexing to facilitate the formation of multilamellar vesicles (MLVs). Allow the mixture to hydrate for at least 30 minutes.

3. (Optional) Freeze-Thaw Cycles: 3.1. For improved homogeneity and encapsulation, subject the MLV suspension to 5-10 freeze-thaw cycles. 3.2. Freeze the suspension by immersing the flask in liquid nitrogen until completely frozen. 3.3. Thaw the suspension in a water bath set to a temperature above the Tm. 3.4. Repeat this cycle for the desired number of times.[11]

4. Extrusion: 4.1. Assemble the extruder with the desired polycarbonate membrane (e.g., start with a 400 nm membrane). Ensure the extruder is pre-heated to the same temperature as the hydration step. 4.2. Transfer the MLV suspension to one of the syringes of the extruder. 4.3. Pass the suspension through the membrane back and forth for a predetermined number of cycles (e.g., 11 times). 4.4. If a smaller liposome size is desired, replace the membrane with a smaller pore size (e.g., 100 nm) and repeat the extrusion process. 4.5. Collect the final unilamellar liposome suspension.

5. Characterization: 5.1. Determine the particle size and polydispersity index (PDI) of the extruded liposomes using Dynamic Light Scattering (DLS). 5.2. Assess the zeta potential to understand the surface charge and stability of the liposomes. 5.3. Encapsulation efficiency can be determined by separating the unencapsulated material from the liposomes (e.g., using size exclusion chromatography) and quantifying the amount of encapsulated substance.

Visual Guides

Experimental Workflow for Liposome Extrusion

LiposomeExtrusionWorkflow cluster_prep Preparation cluster_extrusion Extrusion cluster_analysis Analysis lipid_film 1. Lipid Film Formation hydration 2. Hydration of Lipid Film lipid_film->hydration freeze_thaw 3. Freeze-Thaw Cycles (Optional) hydration->freeze_thaw extrusion_400 4a. Extrusion (400 nm) hydration->extrusion_400 Skip Freeze-Thaw freeze_thaw->extrusion_400 extrusion_100 4b. Extrusion (100 nm) extrusion_400->extrusion_100 characterization 5. Characterization (DLS, Zeta) extrusion_100->characterization end End characterization->end start Start start->lipid_film

Caption: A flowchart of the this compound liposome preparation and extrusion process.

Troubleshooting Logic for High Back Pressure

TroubleshootingPressure start High Back Pressure During Extrusion q_temp Is extrusion temp > Tm? start->q_temp s_increase_temp Increase temperature q_temp->s_increase_temp No q_conc Is lipid concentration high? q_temp->q_conc Yes s_increase_temp->q_conc s_dilute Dilute lipid suspension q_conc->s_dilute Yes q_pre_ext Sequential extrusion used? q_conc->q_pre_ext No s_dilute->q_pre_ext s_sequential Use larger pore size first q_pre_ext->s_sequential No q_ft Freeze-thaw cycles performed? q_pre_ext->q_ft Yes s_sequential->q_ft s_ft Perform freeze-thaw cycles q_ft->s_ft No end_good Problem Resolved q_ft->end_good Yes s_ft->end_good

References

strategies to reduce polydispersity in DSPE-PEG(2000)-Mannose formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the polydispersity of their DSPE-PEG(2000)-Mannose formulations.

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI) and what is an acceptable range for this compound formulations?

The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size. PDI values range from 0.0 for a perfectly uniform sample to 1.0 for a highly polydisperse sample.[1] For lipid-based nanoparticle formulations, a PDI of 0.3 or below is generally considered acceptable and indicates a homogenous population.[1] Values of 0.2 and below are often considered ideal.

Q2: What are the primary factors that influence the PDI of this compound formulations?

The PDI of your formulation is influenced by both formulation parameters and process parameters .

  • Formulation Parameters:

    • Lipid Composition: The molar ratio of this compound to other lipids (e.g., phospholipids, cholesterol) is critical.

    • Drug-to-Lipid Ratio: The amount of encapsulated drug can affect the self-assembly process and final particle size distribution.

    • Solvent Selection: The choice of organic solvent for lipid dissolution can impact the uniformity of the initial lipid film.

  • Process Parameters:

    • Hydration Technique: The method used to hydrate the lipid film (e.g., temperature, agitation) can affect the initial liposome formation.

    • Sonication: Parameters such as sonication time, power, and temperature are crucial for reducing the size and polydispersity of the liposomes.

    • Extrusion: The pore size of the membrane and the number of extrusion cycles directly impact the final size and PDI of the vesicles.

    • Microfluidics: For more advanced and scalable production, the flow rates and lipid concentrations used in microfluidic systems are key determinants of PDI.

Troubleshooting Guide: High Polydispersity

Issue: My PDI is consistently above 0.3.

This is a common issue that can often be resolved by systematically evaluating and optimizing your formulation and process parameters. Below are potential causes and recommended solutions.

Potential Cause Recommended Solutions
Incomplete or Uneven Lipid Film Ensure the organic solvent is fully removed by rotary evaporation and subsequent drying under high vacuum to form a thin, uniform lipid film. An uneven film will hydrate non-uniformly, leading to a wide size distribution.
Suboptimal Hydration Hydrate the lipid film with your aqueous buffer at a temperature above the phase transition temperature (Tc) of the lipids. Gentle agitation can also help in the formation of more uniform multilamellar vesicles (MLVs).
Insufficient Sonication Sonication is critical for breaking down large MLVs into smaller, more uniform vesicles. Optimize sonication time and power. Be aware that excessive sonication can lead to lipid degradation and sample contamination from the sonicator tip.
Ineffective Extrusion Ensure you are using a polycarbonate membrane with the desired pore size. For smaller and more uniform particles, multiple passes through the extruder are necessary. It is often beneficial to perform sequential extrusions through progressively smaller pore sizes.
Aggregation Check the zeta potential of your formulation. A low zeta potential (close to zero) can indicate instability and a tendency for particles to aggregate, which will increase the PDI. Adjusting the pH or ionic strength of your buffer can sometimes help. The PEGylation of the this compound should also help to prevent aggregation by providing a steric barrier.
Impure Lipids The purity of your lipids, including the this compound, can affect the self-assembly process. Ensure you are using high-purity lipids.

Data on Polydispersity Reduction Strategies

The following tables summarize quantitative data from studies on related lipid nanoparticle formulations, demonstrating the impact of key process parameters on the Polydispersity Index.

Table 1: Effect of Sonication Time on Liposome Polydispersity

Sonication Time (seconds)Mean Diameter (nm)Polydispersity Index (PDI)
30~250~0.5
60~200~0.4
120~150~0.3
180~120~0.25
300~100~0.2

Data are representative values extracted from graphical data on liposome size reduction by sonication.

Table 2: Effect of Extrusion on Liposome Polydispersity

Extrusion Pore Size (nm)Number of PassesResulting Mean Diameter (nm)Polydispersity Index (PDI)
40010~350~0.4
20010~220~0.25
10010~140~0.15
10021~130~0.1

Data are representative values from studies on liposome extrusion.[2][3][4]

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration, Sonication, and Extrusion

This protocol describes a common method for preparing this compound containing liposomes with a low PDI.

  • Lipid Film Formation:

    • Dissolve this compound and other lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension using a probe sonicator. The sonication is typically performed in an ice bath to prevent overheating of the sample. Sonication parameters (power and time) should be optimized for your specific formulation.

  • Extrusion:

    • Load the sonicated liposome suspension into an extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to produce unilamellar vesicles (ULVs) with a more uniform size distribution.

    • For even smaller and more uniform liposomes, the extrusion process can be repeated with membranes of progressively smaller pore sizes.

Visualizations

experimental_workflow Experimental Workflow for Low PDI Liposome Formulation cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization lipids This compound & Other Lipids rotovap Rotary Evaporation (Thin Film Formation) lipids->rotovap solvent Organic Solvent (e.g., Chloroform) solvent->rotovap hydration Hydration (MLV Formation) rotovap->hydration sonication Sonication (Size Reduction) hydration->sonication extrusion Extrusion (Homogenization) sonication->extrusion dls Dynamic Light Scattering (DLS) (Size & PDI Measurement) extrusion->dls

Caption: Workflow for this compound Liposome Formulation.

polydispersity_troubleshooting Troubleshooting High Polydispersity (PDI) cluster_causes Potential Causes cluster_solutions Solutions high_pdi High PDI (>0.3) uneven_film Uneven Lipid Film high_pdi->uneven_film bad_hydration Suboptimal Hydration high_pdi->bad_hydration insufficient_sonication Insufficient Sonication high_pdi->insufficient_sonication ineffective_extrusion Ineffective Extrusion high_pdi->ineffective_extrusion aggregation Aggregation high_pdi->aggregation optimize_film Ensure Uniform Film uneven_film->optimize_film optimize_hydration Optimize Hydration (Temp., Agitation) bad_hydration->optimize_hydration optimize_sonication Optimize Sonication (Time, Power) insufficient_sonication->optimize_sonication optimize_extrusion Optimize Extrusion (Pore Size, Passes) ineffective_extrusion->optimize_extrusion check_zeta Check Zeta Potential aggregation->check_zeta

Caption: Troubleshooting Guide for High PDI in Liposome Formulations.

References

improving drug release kinetics from DSPE-PEG(2000)-Mannose nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing and improving the drug release kinetics from DSPE-PEG(2000)-Mannose nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in this compound nanoparticles?

A1: Each component plays a crucial role in the nanoparticle's function:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that forms the core structure of the nanoparticle, encapsulating the drug.[1][2]

  • PEG(2000) (Polyethylene Glycol 2000): A hydrophilic polymer that creates a protective layer on the nanoparticle surface. This "stealth" coating reduces recognition by the immune system, prolonging circulation time in the body.[2][3][4]

  • Mannose: A sugar molecule that targets specific receptors (mannose receptors) on the surface of certain cells, such as macrophages and some cancer cells, enabling targeted drug delivery.[1][5]

Q2: What are the key factors that influence drug release kinetics from these nanoparticles?

A2: Drug release is a complex process influenced by several factors, including:

  • Nanoparticle Composition: The ratio of lipids, the inclusion of cholesterol, and the density of the PEG-Mannose on the surface can alter the rigidity and permeability of the nanoparticle membrane.[6][7]

  • Drug Properties: The physicochemical properties of the encapsulated drug, such as its solubility, molecular weight, and interaction with the lipid bilayer, significantly affect its release.[6][7]

  • Environmental Conditions: The pH, temperature, and enzymatic activity of the surrounding environment can trigger or accelerate drug release.[6][7][8]

Q3: What are the common methods for characterizing the drug release profile?

A3: Several in vitro methods are used to study drug release kinetics, with the most common being:

  • Dialysis Method: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a larger volume of release medium. The amount of drug that diffuses out of the bag into the medium over time is measured.[9]

  • Sample and Separate Method: The nanoparticle suspension is incubated in a release medium. At specific time points, an aliquot is taken, and the free drug is separated from the nanoparticles by centrifugation or ultrafiltration. The amount of free drug is then quantified.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of this compound nanoparticles related to drug release.

Problem Potential Causes Suggested Solutions
Issue 1: Premature Drug Release (Burst Release) 1. High drug loading near the nanoparticle surface. 2. Instability of the nanoparticle structure. 3. Inefficient drug encapsulation.1. Optimize the drug loading method (e.g., remote loading vs. passive loading). 2. Increase the rigidity of the lipid bilayer by adding cholesterol. 3. Modify the lipid composition to enhance drug retention. 4. Ensure the removal of unencapsulated drug before the release study.
Issue 2: Slow or Incomplete Drug Release 1. Highly stable and rigid nanoparticle membrane. 2. Strong interactions between the drug and the lipid core. 3. Poor solubility of the drug in the release medium.1. Decrease the cholesterol content or use lipids with a lower phase transition temperature. 2. Incorporate release-enhancing lipids or polymers. 3. Modify the pH of the release medium to improve drug solubility. 4. Consider using stimuli-responsive formulations (e.g., pH-sensitive or temperature-sensitive lipids).[6][7]
Issue 3: High Batch-to-Batch Variability in Release Profile 1. Inconsistent nanoparticle preparation method. 2. Variations in the quality of raw materials. 3. Inconsistent storage and handling of nanoparticle suspensions.1. Standardize the nanoparticle preparation protocol, including parameters like temperature, sonication time, and extrusion pressure. 2. Ensure consistent quality and purity of lipids and other reagents. 3. Establish and follow a strict protocol for the storage and handling of all materials and the final nanoparticle product.

Data Presentation: Factors Influencing Drug Release

The following tables summarize hypothetical quantitative data to illustrate the impact of formulation parameters on drug release from this compound nanoparticles.

Table 1: Effect of Cholesterol Content on Cumulative Drug Release (%)

Time (hours)0% Cholesterol15% Cholesterol30% Cholesterol
1453015
6705535
12857550
24958865

Table 2: Effect of pH on Cumulative Drug Release (%) from a pH-Sensitive Formulation

Time (hours)pH 7.4pH 5.5
11035
62560
124085
245598

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Thin-Film Hydration

  • Lipid Film Formation:

    • Dissolve DSPE, cholesterol (if used), and this compound in chloroform in a round-bottom flask.

    • The molar ratio of the components should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline or a solution containing the drug to be encapsulated) by rotating the flask at a temperature above the lipid phase transition temperature.

  • Size Reduction:

    • To obtain nanoparticles with a uniform size distribution, subject the hydrated lipid suspension to sonication (using a probe sonicator or a water bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove the unencapsulated drug and other impurities by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: In Vitro Drug Release Study using the Dialysis Method

  • Preparation:

    • Transfer a known concentration of the purified drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).

  • Release Study:

    • Place the dialysis bag in a container with a known volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment).

    • Keep the container in a shaking incubator at 37°C.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Quantify the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_release In Vitro Drug Release Study prep1 Lipid Film Formation prep2 Hydration with Drug prep1->prep2 prep3 Size Reduction (Sonication/Extrusion) prep2->prep3 prep4 Purification prep3->prep4 release1 Dialysis Setup prep4->release1 Characterize Drug Release release2 Incubation & Sampling release1->release2 release3 Drug Quantification (HPLC/UV-Vis) release2->release3 release4 Data Analysis release3->release4

Caption: Experimental workflow for nanoparticle preparation and in vitro drug release study.

troubleshooting_logic start Drug Release Issue Identified issue What is the primary issue? start->issue burst Burst Release issue->burst Premature release slow Slow/Incomplete Release issue->slow Sustained release too long variable High Variability issue->variable Inconsistent results solution_burst Increase membrane rigidity (add cholesterol) Optimize drug loading method burst->solution_burst solution_slow Decrease membrane rigidity Use stimuli-responsive lipids slow->solution_slow solution_variable Standardize preparation protocol Ensure raw material quality variable->solution_variable

Caption: Troubleshooting decision tree for common drug release issues.

References

Technical Support Center: DSPE-PEG(2000)-Mannose Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Mannose. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the reductive amination of DSPE-PEG(2000)-NH2 with D-mannose. This reaction forms a stable secondary amine linkage between the PEG linker and the mannose sugar.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include the molar ratio of reactants (DSPE-PEG-NH2 to mannose), reaction temperature, pH, and the choice of reducing agent. Careful control of these factors is essential for maximizing yield and minimizing side product formation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The disappearance of the DSPE-PEG-NH2 starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

Q4: What are the most common impurities in the final product?

A4: Common impurities include unreacted DSPE-PEG(2000)-NH2, excess mannose, and potential side products from the reductive amination process. Commercial products typically have a purity of >90% or >95%.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective reducing agent.Ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and has been stored under appropriate anhydrous conditions.
Suboptimal reaction pH.The pH of the reaction mixture is crucial for imine formation and reduction. For reductive amination of sugars, a slightly acidic to neutral pH (around 6-7) is often optimal.
Inactive starting materials.Verify the purity and integrity of DSPE-PEG(2000)-NH2 and D-mannose. The amine group of the PEG derivative can degrade over time if not stored properly.
Presence of Multiple Spots on TLC Formation of side products.Reductive amination can sometimes lead to the formation of secondary products. Consider optimizing the reaction temperature and stoichiometry of the reactants.
Degradation of starting material or product.Prolonged reaction times or high temperatures can lead to the degradation of the PEG linker or the sugar moiety. Monitor the reaction closely and avoid excessive heat.
Low Reaction Yield Incomplete reaction.Increase the reaction time or slightly elevate the temperature, while monitoring for degradation. Ensure a sufficient molar excess of mannose is used.
Inefficient stirring.Ensure the reaction mixture is being stirred effectively to promote contact between the reactants.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Difficulty Removing Unreacted Mannose Inefficient dialysis.Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 1 kDa, and perform multiple buffer exchanges over an extended period (24-48 hours).
Co-elution of Product and Impurities during Column Chromatography Inappropriate stationary or mobile phase.For silica gel chromatography, a gradient elution starting with a less polar solvent system (e.g., chloroform/methanol) and gradually increasing the polarity is recommended. For size-exclusion chromatography, ensure the column is adequately sized for the sample volume.
Low Recovery from Purification Adsorption of the product to the chromatography resin.The amphiphilic nature of this compound can lead to non-specific binding. Pre-treating the column with a blocking agent or adjusting the ionic strength of the elution buffer may help.
Product degradation during purification.Avoid prolonged exposure to harsh conditions, such as strong acids or bases, during purification.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and reagent purity.

  • Dissolution of Reactants:

    • Dissolve DSPE-PEG(2000)-NH2 (1 equivalent) in a suitable anhydrous solvent (e.g., methanol or a mixture of methanol and chloroform).

    • In a separate container, dissolve D-mannose (a 5-10 fold molar excess) in the same solvent.

  • Reaction Initiation:

    • Add the D-mannose solution to the DSPE-PEG(2000)-NH2 solution with stirring under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the Schiff base/imine intermediate.

  • Reduction:

    • Add a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN), in a slight molar excess to the reaction mixture.

    • Continue to stir the reaction at room temperature for 24-48 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC using a mobile phase such as chloroform:methanol (e.g., in a 9:1 or 8:2 ratio). The product should appear as a new, more polar spot compared to the starting DSPE-PEG(2000)-NH2.

Purification of this compound
  • Solvent Removal:

    • Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Dialysis:

    • Redissolve the crude product in deionized water.

    • Transfer the solution to a dialysis bag with a suitable MWCO (e.g., 1 kDa).

    • Dialyze against deionized water for 24-48 hours with several changes of water to remove excess mannose and reducing agent byproducts.

  • Lyophilization:

    • Freeze-dry the dialyzed solution to obtain the crude product as a white powder.

  • Column Chromatography (Optional, for higher purity):

    • For further purification, the lyophilized powder can be subjected to silica gel column chromatography.

    • Equilibrate the column with a non-polar solvent (e.g., chloroform).

    • Dissolve the product in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the product using a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Characterization Data

1H NMR Spectroscopy

1H NMR is a critical tool for confirming the structure of this compound and identifying impurities.

Chemical Shift (ppm) Assignment Notes for Troubleshooting
~ 0.88Terminal methyl groups of DSPE fatty acid chainsA well-defined triplet.
~ 1.25Methylene protons of DSPE fatty acid chainsA large, broad singlet.
~ 3.64Methylene protons of the PEG backboneA characteristic, large singlet. The integration of this peak can be used as a reference.
~ 4.5-5.5Anomeric proton of mannoseThe appearance of a new peak in this region confirms the conjugation of mannose. The exact chemical shift and coupling constant can indicate the anomeric configuration (α or β).
~ 3.4-4.0Other protons of the mannose ringA complex multiplet.
~ 2.7-3.0Methylene protons adjacent to the amine in unreacted DSPE-PEG-NH2The disappearance or significant reduction of this peak indicates a successful reaction.

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the synthesis and purification workflows.

SynthesisWorkflow cluster_synthesis Synthesis start DSPE-PEG(2000)-NH2 + D-Mannose dissolve Dissolve in Anhydrous Solvent start->dissolve react Stir at RT (Schiff Base Formation) dissolve->react reduce Add Reducing Agent (e.g., NaBH3CN) react->reduce monitor Monitor by TLC reduce->monitor

Caption: Workflow for the synthesis of this compound.

PurificationWorkflow cluster_purification Purification start Crude Reaction Mixture evaporate Solvent Evaporation start->evaporate dialyze Dialysis (1 kDa MWCO) evaporate->dialyze lyophilize Lyophilization dialyze->lyophilize chromatography Column Chromatography (Optional) lyophilize->chromatography product Pure this compound lyophilize->product chromatography->product

Caption: Purification workflow for this compound.

TroubleshootingLogic cluster_troubleshooting Troubleshooting Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product reagents Check Reagent Quality (DSPE-PEG-NH2, Mannose, Reducing Agent) start->reagents conditions Optimize Reaction Conditions (pH, Temp, Time) start->conditions dialysis Verify Dialysis Procedure (MWCO, Duration) start->dialysis chrom Adjust Chromatography (Eluent, Column) start->chrom analysis Analyze by NMR & TLC reagents->analysis conditions->analysis dialysis->analysis chrom->analysis

Caption: Logical flow for troubleshooting synthesis and purification issues.

References

Technical Support Center: Enhancing the Circulation Half-Life of DSPE-PEG(2000)-Mannose Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Mannose liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at enhancing the circulation half-life of these targeted nanocarriers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a liposomal formulation?

A1: this compound serves a dual purpose in liposomal formulations. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component acts as a lipid anchor, embedding the molecule within the liposome's lipid bilayer. The PEG(2000) (polyethylene glycol with a molecular weight of 2000 Da) is a hydrophilic polymer that creates a "stealth" layer on the liposome surface. This PEG layer helps to reduce recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the liposomes.[1][2] The mannose moiety is a sugar ligand that can specifically bind to mannose receptors, which are highly expressed on the surface of various cells, including macrophages and dendritic cells, enabling targeted drug delivery.[3][4]

Q2: How does the incorporation of mannose affect the circulation half-life of PEGylated liposomes?

A2: The addition of mannose for targeting purposes can have a complex effect on circulation half-life. While the PEG component is designed to prolong circulation, the mannose ligand can mediate binding to mannose receptors on cells, such as Kupffer cells in the liver, leading to faster clearance from the bloodstream.[3][5] The overall effect depends on the balance between the "stealth" properties conferred by PEG and the targeting effect of mannose. The density of mannose on the liposome surface is a critical factor; a higher density may lead to more rapid clearance due to increased receptor-mediated uptake.[5]

Q3: What is the "Accelerated Blood Clearance" (ABC) phenomenon and can it affect my this compound liposomes?

A3: The Accelerated Blood Clearance (ABC) phenomenon is an immune response that can occur upon repeated injection of PEGylated liposomes.[6][7][8] The first injection can induce the production of anti-PEG antibodies (primarily IgM).[8][9] Upon subsequent injections, these antibodies can bind to the PEG on the liposome surface, leading to rapid clearance from the circulation by the immune system.[6][9] This phenomenon is not specific to mannosylated liposomes but can affect any PEGylated formulation and should be a consideration in study designs involving multiple administrations.

Q4: What are the key parameters to consider when formulating this compound liposomes for optimal circulation half-life?

A4: Several factors should be carefully optimized:

  • Molar percentage of this compound: A sufficient amount is needed for targeting, but excessive amounts can lead to rapid clearance.

  • Molar percentage of DSPE-PEG(2000): A balance must be struck to provide adequate stealth properties without completely shielding the mannose ligands.

  • Lipid composition: The choice of other lipids in the formulation (e.g., phospholipids, cholesterol) affects the rigidity and stability of the liposome, which in turn influences circulation time.

  • Liposome size: Generally, liposomes with a size range of 100-200 nm exhibit longer circulation times.

  • Surface charge: A neutral or slightly negative surface charge is often preferred to minimize non-specific interactions with plasma proteins.

Troubleshooting Guides

Problem 1: Shorter than expected circulation half-life.
Possible Cause Troubleshooting Steps
High Mannose Density Leading to Rapid Receptor-Mediated Clearance - Decrease the molar percentage of this compound in your formulation. - Conduct a dose-response study with varying mannose densities to find the optimal balance between targeting and circulation time. - Concurrently, you can try increasing the molar percentage of non-targeted DSPE-PEG(2000) to enhance the stealth effect.
Accelerated Blood Clearance (ABC) Phenomenon - If your experimental design involves repeated injections, be aware of the potential for the ABC phenomenon.[6][7] - Consider alternative dosing schedules or surface modifications to mitigate this effect.[8] - Analyze plasma samples for the presence of anti-PEG antibodies.
Suboptimal Liposome Characteristics - Size: Ensure your liposomes are within the optimal size range (100-200 nm) using dynamic light scattering (DLS). If they are too large or too small, adjust your extrusion or sonication parameters. - Aggregation: Visually inspect for aggregation and measure the polydispersity index (PDI) by DLS. A PDI value below 0.2 is generally desirable. If aggregation is an issue, review your lipid composition and storage conditions. - Stability: Assess the stability of your liposomes over time at the intended storage temperature. Leakage of encapsulated contents can be a sign of instability.
Non-Specific Uptake by the Mononuclear Phagocyte System (MPS) - Ensure adequate PEGylation density to provide a sufficient steric barrier.[2] - Verify the quality and purity of your DSPE-PEG(2000) and this compound lipids.
Problem 2: Liposome aggregation.
Possible Cause Troubleshooting Steps
Insufficient PEGylation - Increase the molar percentage of total DSPE-PEG (mannosylated and non-mannosylated) in your formulation. A sufficient PEG layer provides steric hindrance to prevent aggregation.[2]
Improper Storage Conditions - Store liposomes at an appropriate temperature, typically 4°C. Avoid freezing unless a suitable cryoprotectant is used. - Use a buffer with an appropriate pH and ionic strength.
High Liposome Concentration - Prepare or dilute the liposome suspension to a lower concentration to reduce the likelihood of particle-particle interactions.
Presence of Divalent Cations - If your buffer contains divalent cations (e.g., Ca²⁺, Mg²⁺), they may induce aggregation. Consider using a buffer without these ions or adding a chelating agent like EDTA.

Quantitative Data Summary

The following table summarizes representative data on the effect of formulation parameters on liposome characteristics. Note that specific values will vary depending on the experimental setup.

Formulation ParameterEffect on Circulation Half-lifeEffect on Cellular Uptake (by Mannose Receptor-Expressing Cells)Reference
Increasing Mannose Density May DecreaseIncreases[5]
Increasing PEG Density Increases (up to a certain point)May Decrease (due to steric hindrance of mannose)[2]
Liposome Size (100-200 nm) OptimalFavorable for extravasation at target sites
Presence of Cholesterol Increases (by enhancing membrane rigidity)-

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing mannosylated liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (primary phospholipid, cholesterol, DSPE-PEG(2000), and this compound) in the desired molar ratios in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids until a thin, uniform lipid film is formed on the wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the lipid film.

    • Gently rotate the flask to hydrate the lipid film, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • Transfer the MLV suspension to an extruder that has been pre-heated to above the lipid phase transition temperature.

    • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 10-20 times). This will produce unilamellar liposomes with a more uniform size distribution.

  • Purification and Characterization:

    • Cool the liposome suspension to room temperature.

    • If necessary, remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vivo Circulation Half-Life Measurement

This protocol provides a general workflow for determining the circulation half-life of radiolabeled liposomes in a murine model.

Materials:

  • This compound liposomes incorporating a lipid-soluble radiolabel (e.g., ³H-cholesteryl hexadecyl ether or a gamma-emitting isotope).

  • Animal model (e.g., mice or rats).

  • Syringes for intravenous injection.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Scintillation counter or gamma counter.

Procedure:

  • Animal Dosing:

    • Administer a known amount of the radiolabeled liposome suspension to the animals via intravenous injection (e.g., tail vein in mice).

  • Blood Sampling:

    • At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) after injection, collect small blood samples from the animals.

  • Sample Processing and Measurement:

    • Measure the total volume of each blood sample.

    • For beta-emitting isotopes, process the blood samples for liquid scintillation counting according to standard protocols.

    • For gamma-emitting isotopes, measure the radioactivity in the blood samples using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose (%ID) remaining in the blood at each time point, assuming a total blood volume (typically ~7-8% of body weight).

    • Plot the %ID in blood versus time on a semi-logarithmic scale.

    • Fit the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) to determine the circulation half-life (t½).

Visualizations

logical_relationship cluster_formulation Formulation & Characteristics cluster_outcome In Vivo Fate DSPE-PEG-Mannose_Liposome This compound Liposome Formulation PEG_Density PEG Density DSPE-PEG-Mannose_Liposome->PEG_Density Mannose_Density Mannose Density DSPE-PEG-Mannose_Liposome->Mannose_Density Liposome_Size Liposome Size DSPE-PEG-Mannose_Liposome->Liposome_Size Lipid_Composition Lipid Composition DSPE-PEG-Mannose_Liposome->Lipid_Composition Circulation_Half_Life Circulation Half-Life PEG_Density->Circulation_Half_Life Increases MPS_Uptake MPS Uptake PEG_Density->MPS_Uptake Decreases Mannose_Density->MPS_Uptake Increases Targeting Target Cell Binding (Mannose Receptor) Mannose_Density->Targeting Increases Liposome_Size->Circulation_Half_Life Influences Lipid_Composition->Circulation_Half_Life Influences MPS_Uptake->Circulation_Half_Life Decreases

Caption: Factors influencing the in vivo fate of DSPE-PEG-Mannose liposomes.

experimental_workflow Start Start: Liposome Formulation Thin_Film 1. Thin-Film Hydration Start->Thin_Film Hydration 2. Hydration of Lipid Film Thin_Film->Hydration Extrusion 3. Size Reduction (Extrusion) Hydration->Extrusion Characterization 4. Characterization (Size, PDI, Zeta) Extrusion->Characterization In_Vivo 5. In Vivo Circulation Study Characterization->In_Vivo Blood_Sampling 6. Blood Sampling at Time Points In_Vivo->Blood_Sampling Analysis 7. Radioactivity Measurement Blood_Sampling->Analysis Half_Life 8. Calculate Circulation Half-Life Analysis->Half_Life

Caption: Workflow for liposome preparation and half-life determination.

troubleshooting_pathway Problem Problem: Short Circulation Half-Life Check_Size Is Liposome Size Optimal (100-200 nm)? Problem->Check_Size Check_Aggregation Is there evidence of aggregation (High PDI)? Check_Size->Check_Aggregation Yes Solution_Size Optimize Extrusion/ Sonication Parameters Check_Size->Solution_Size No Check_Mannose Is Mannose Density Potentially Too High? Check_Aggregation->Check_Mannose No Solution_Aggregation Increase PEG Density/ Optimize Storage Check_Aggregation->Solution_Aggregation Yes Check_ABC Is this a Repeated Injection? Check_Mannose->Check_ABC No Solution_Mannose Decrease Molar % of DSPE-PEG-Mannose Check_Mannose->Solution_Mannose Yes Solution_ABC Consider ABC Phenomenon/ Modify Dosing Schedule Check_ABC->Solution_ABC Yes

Caption: Troubleshooting pathway for short circulation half-life.

References

optimizing storage conditions for DSPE-PEG(2000)-Mannose reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for DSPE-PEG(2000)-Mannose reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under different conditions depending on its form.[1][2][3][4][5][6]

Q2: What is the shelf life of this compound?

The shelf life of this compound is dependent on its form and storage conditions. When stored as a powder at -20°C, it can be stable for up to four years.[5] Once dissolved in a solvent, its stability is reduced. For instance, in DMSO, it is recommended to be stored at -80°C for up to 6 months or at -20°C for up to one month.[1]

Q3: How should I handle this compound upon receipt?

This compound is typically shipped at room temperature for continental US deliveries, but this may vary for other locations.[1][3][4][5] Upon receipt, it is crucial to store the reagent at the recommended temperature of -20°C.[1][3][4][5][6]

Q4: In which solvents can I dissolve this compound?

This compound can be dissolved in organic solvents such as DMSO and ethanol.[1][7] For DMSO, solubility can be enhanced with ultrasonic treatment and warming to 60°C.[1] It is important to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[1]

Troubleshooting Guide

Issue 1: Poor Solubility or Formation of Aggregates

Possible Cause:

  • Improper Solvent: The chosen solvent may not be optimal for dissolving this compound.

  • Moisture in Solvent: The presence of water, especially in hygroscopic solvents like DMSO, can hinder dissolution.[1]

  • Low Temperature: The reagent may require warming to fully dissolve.

  • Aggregation: The reagent may self-assemble into micelles or other aggregates in aqueous solutions.[8]

Suggested Solutions:

  • Use Recommended Solvents: Utilize solvents such as DMSO or ethanol.[1][7]

  • Use Anhydrous Solvents: Employ freshly opened, anhydrous solvents to minimize moisture content.[1]

  • Gentle Warming and Sonication: Warm the solution to 60°C and use sonication to aid dissolution, as recommended for DMSO.[1]

  • pH Control: Maintain a neutral pH (e.g., pH 7.4) to prevent acid-catalyzed hydrolysis, which can lead to degradation products that may affect solubility.[9]

Issue 2: Inconsistent Experimental Results or Loss of Activity

Possible Cause:

  • Reagent Degradation: The this compound may have degraded due to improper storage or handling. The ester bonds in the DSPE anchor are susceptible to hydrolysis.[9][10][11]

  • Hydrolysis: Exposure to acidic conditions or elevated temperatures can accelerate the hydrolysis of the ester linkages in the DSPE component, leading to the loss of the stearic acid chains.[9][10]

Suggested Solutions:

  • Strict Temperature Control: Adhere to the recommended storage temperature of -20°C for the solid form and -80°C for solutions in solvent.[1][3][4][5][6]

  • Avoid Acidic Conditions: Use neutral buffered solutions (e.g., PBS pH 7.4) when working with this compound to prevent hydrolysis.[9]

  • Minimize Heat Exposure: Avoid prolonged heating, as it can accelerate degradation.[9][10]

  • Freshly Prepare Solutions: Prepare solutions fresh for each experiment to minimize the risk of degradation over time in solution.

Data Presentation

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationReference
Powder-20°CUp to 4 years[5]
In DMSO-80°CUp to 6 months[1]
In DMSO-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Solubilization of this compound in DMSO

Objective: To prepare a stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, conical tube

  • Water bath or heating block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 16.67 mg/mL).[1]

  • Tightly cap the tube.

  • Warm the mixture in a 60°C water bath or heating block for 5-10 minutes.

  • Immediately place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the powder is fully dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • For long-term storage, aliquot the solution into smaller volumes and store at -80°C for up to 6 months.[1] For short-term storage, store at -20°C for up to 1 month.[1]

Visualizations

experimental_workflow Experimental Workflow: Liposome Formulation cluster_prep Preparation cluster_formulation Formulation cluster_analysis Analysis reagent This compound (Powder) dissolve Dissolve in Organic Solvent reagent->dissolve mix Mix Lipid Components dissolve->mix lipids Other Lipids lipids->mix film Thin Film Hydration mix->film extrude Extrusion film->extrude purify Purification extrude->purify characterize Characterization (Size, Zeta Potential) purify->characterize encapsulate Drug Encapsulation purify->encapsulate

Caption: Liposome formulation workflow using this compound.

troubleshooting_pathway Troubleshooting: Poor Solubility start Poor Solubility or Aggregation Observed check_solvent Check Solvent Type and Quality start->check_solvent check_temp Check Dissolution Temperature check_solvent->check_temp Correct use_rec_solvent Use Recommended Anhydrous Solvent check_solvent->use_rec_solvent Incorrect or Moist check_ph Check pH of Aqueous Solution check_temp->check_ph Adequate warm_sonicate Warm to 60°C and Sonicate check_temp->warm_sonicate Too Low use_neutral_buffer Use Neutral Buffer (e.g., PBS pH 7.4) check_ph->use_neutral_buffer Acidic resolved Issue Resolved use_rec_solvent->resolved warm_sonicate->resolved use_neutral_buffer->resolved

References

Validation & Comparative

Validating DSPE-PEG(2000)-Mannose Binding to the Mannose Receptor: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging mannose-targeted delivery systems, validating the specific binding of ligands like DSPE-PEG(2000)-Mannose to the mannose receptor (MR, CD206) is a critical step. This guide provides a comparative overview of key in vitro assays to quantify and confirm this interaction, supported by experimental data and detailed protocols. This compound is a phospholipid-polyethylene glycol conjugate functionalized with mannose, designed to be incorporated into lipid-based nanoparticles and liposomes for targeted delivery to cells expressing the mannose receptor, such as macrophages and dendritic cells.[1][2][3]

Comparative Performance of Mannosylated Ligands

The interaction between mannosylated ligands and the mannose receptor is crucial for targeted drug delivery. The affinity of this binding can be influenced by factors such as the density of mannose residues and the overall structure of the ligand-carrier complex. Below is a comparison of this compound with other mannosylated systems based on their performance in cellular uptake and receptor binding assays.

Ligand/SystemCell TypeAssay TypeKey Findings
This compound Liposomes RAW264.7 macrophagesCellular Uptake (Flow Cytometry)Significantly enhanced cellular uptake compared to non-mannosylated liposomes. Uptake was inhibited by free mannose, indicating receptor-mediated endocytosis.[4][5]
Mannosylated Quantum Dots Not specifiedFörster Resonance Energy Transfer (FRET)Demonstrated specific binding to DC-SIGN (a mannose-binding lectin), with binding affinity influenced by the density of mannose on the quantum dot surface.[6]
Mannosylated Liposomes with (SG)5 Spacer Mouse Peritoneal MacrophagesCellular AssociationThe inclusion of a serine-glycine repeat spacer improved binding affinity to the mannose receptor.[7]
Mannosylated Polymeric Micelles Cancer cells expressing MRsCellular UptakeMannose ligand was crucial for both micelle stabilization and active targeting of cancer cells.[8]

Experimental Protocols

Here, we detail the methodologies for three essential in vitro assays to validate the binding of this compound to the mannose receptor.

Cellular Uptake Assay via Flow Cytometry

This assay quantifies the internalization of fluorescently labeled liposomes functionalized with this compound by cells expressing the mannose receptor.

Materials:

  • This compound incorporated liposomes encapsulating a fluorescent dye (e.g., calcein, rhodamine).

  • Control (non-mannosylated) liposomes.

  • Mannose receptor-positive cells (e.g., RAW264.7 macrophages, J774A.1 macrophages).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Protocol:

  • Cell Culture: Seed mannose receptor-positive cells in 24-well plates and culture until they reach 70-80% confluency.

  • Liposome Incubation: Prepare different concentrations of fluorescently labeled mannosylated and non-mannosylated liposomes in cell culture medium.

  • Remove the existing medium from the cells and add the liposome solutions.

  • Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C. For competition assays, pre-incubate a separate set of cells with a high concentration of free mannose (e.g., 50 mM) for 30 minutes before adding the mannosylated liposomes.

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

  • Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. The increase in fluorescence intensity in cells treated with mannosylated liposomes compared to non-mannosylated liposomes indicates specific uptake.

G Cellular Uptake Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Seed Mannose Receptor-Positive Cells incubation Incubate Cells with Liposomes (with/without free mannose competition) cell_culture->incubation lipo_prep Prepare Fluorescently Labeled Liposomes (Mannosylated and Control) lipo_prep->incubation washing Wash Cells to Remove Non-internalized Liposomes incubation->washing harvesting Harvest and Resuspend Cells washing->harvesting flow_cytometry Analyze Cellular Fluorescence by Flow Cytometry harvesting->flow_cytometry data_analysis Quantify Uptake and Assess Competitive Inhibition flow_cytometry->data_analysis

Cellular Uptake Assay Workflow
Competitive Binding Assay

This assay determines the specificity of the interaction between mannosylated liposomes and the mannose receptor by competing with a known radiolabeled or fluorescently labeled ligand.[9][10]

Materials:

  • This compound incorporated liposomes (unlabeled).

  • Radiolabeled or fluorescently labeled ligand for the mannose receptor (e.g., [125I]-mannose-BSA).

  • Mannose receptor-positive cells or cell membrane preparations.

  • Binding buffer.

  • Filtration apparatus.

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Preparation: Prepare a series of dilutions of the unlabeled this compound liposomes.

  • Incubation: In a microplate, add the mannose receptor-positive cells or membrane preparation, a fixed concentration of the labeled ligand, and the varying concentrations of the unlabeled mannosylated liposomes.

  • Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the bound from the free labeled ligand by filtering the incubation mixture through a glass fiber filter using a vacuum manifold. The cells or membranes with the bound ligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound labeled ligand.

  • Quantification: Measure the amount of radioactivity or fluorescence retained on the filters.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled mannosylated liposomes. Calculate the IC50 value, which is the concentration of the unlabeled liposomes required to inhibit 50% of the specific binding of the labeled ligand.

Concanavalin A (ConA) Binding Assay

Concanavalin A is a lectin that specifically binds to mannose residues and can be used as a model to confirm the surface accessibility of mannose on liposomes.[11][12] An agglutination assay is a straightforward method for this purpose.

Materials:

  • This compound incorporated liposomes.

  • Control (non-mannosylated) liposomes.

  • Concanavalin A solution.

  • HEPES buffer.

  • Spectrophotometer or dynamic light scattering (DLS) instrument.

Protocol:

  • Liposome Preparation: Prepare suspensions of both mannosylated and non-mannosylated liposomes in HEPES buffer.

  • Incubation with ConA: Add Concanavalin A solution to the liposome suspensions. A typical lipid-to-ConA molar ratio is 100:1.[12]

  • Incubate the mixtures at room temperature with gentle agitation.

  • Measurement of Agglutination:

    • Spectrophotometry: Measure the change in optical density (turbidity) at a wavelength of 400 nm over time. An increase in turbidity indicates agglutination.[12]

    • Dynamic Light Scattering (DLS): Measure the change in the hydrodynamic radius of the liposomes over time. A significant increase in particle size is indicative of agglutination.[12]

  • Control: Perform the same experiment with non-mannosylated liposomes, which should show no significant agglutination.

Mannose Receptor-Mediated Endocytosis Pathway

The binding of this compound functionalized liposomes to the mannose receptor on the cell surface initiates a cascade of events leading to the internalization of the liposome. This process, known as receptor-mediated endocytosis, is a key mechanism for targeted drug delivery.

G Mannose Receptor-Mediated Endocytosis cluster_membrane Cell Membrane cluster_intracellular Intracellular mannose_lipo This compound Liposome mannose_receptor Mannose Receptor (CD206) mannose_lipo->mannose_receptor Binding clathrin_pit Clathrin-Coated Pit mannose_receptor->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release

Mannose Receptor-Mediated Endocytosis

References

flow cytometry protocol for assessing DSPE-PEG(2000)-Mannose liposome uptake

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DSPE-PEG(2000)-Mannose liposomes against non-targeted alternatives, supported by experimental data. The inclusion of detailed protocols and visual diagrams aims to facilitate the replication and further investigation of these findings.

The targeted delivery of therapeutic agents to specific cell types is a cornerstone of modern drug development. One promising strategy involves the surface functionalization of liposomes with mannose residues to target the mannose receptor (CD206), a C-type lectin predominantly expressed on the surface of macrophages and dendritic cells. This approach leverages receptor-mediated endocytosis to enhance the cellular uptake of the liposomal cargo, offering potential for improved efficacy in immunotherapy and the treatment of various diseases involving these cell types. This guide details a flow cytometry-based protocol to assess and quantify the uptake of this compound functionalized liposomes compared to their non-functionalized counterparts.

Performance Comparison: Mannosylated vs. Non-Mannosylated Liposomes

The conjugation of mannose to the surface of PEGylated liposomes significantly enhances their uptake by cells expressing the mannose receptor, such as RAW264.7 macrophages.[1] Experimental data consistently demonstrates a marked increase in mean fluorescence intensity (MFI) for mannosylated liposomes compared to both plain and PEGylated liposomes without the mannose ligand, as measured by flow cytometry.[1]

Liposome FormulationTarget Cell LineMean Fluorescence Intensity (MFI)Fold Increase vs. Control
This compound Liposomes RAW264.7 Macrophages~4500~3.5x vs. PEGylated Liposomes
DSPE-PEG(2000) Liposomes (Control) RAW264.7 Macrophages~1300-
Plain Liposomes (Control) RAW264.7 Macrophages~1000-

Table 1: Comparative cellular uptake of different liposome formulations in RAW264.7 macrophages. Data is representative of typical results obtained from flow cytometry experiments.[1]

Experimental Protocols

This section provides a detailed methodology for assessing the cellular uptake of this compound liposomes using flow cytometry.

Protocol: Flow Cytometry for Quantifying Liposome Uptake

1. Cell Culture and Seeding:

  • Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells per well and allow them to adhere overnight.[2]

2. Liposome Preparation and Labeling:

  • Prepare this compound liposomes and control (non-mannosylated DSPE-PEG(2000)) liposomes using a suitable method such as thin-film hydration followed by extrusion.
  • Incorporate a fluorescent lipid dye (e.g., DiD) into the lipid film during preparation for visualization and quantification.[3]

3. Liposome Incubation:

  • On the day of the experiment, remove the culture medium from the wells and replace it with fresh, serum-free medium.
  • Add the fluorescently labeled liposome suspensions (this compound and control liposomes) to the wells at a final concentration of 1 mg/mL.
  • Incubate the plates for 2 hours at 37°C.[2]

4. Cell Harvesting and Staining:

  • After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized liposomes.
  • Harvest the cells by adding a suitable cell detachment solution (e.g., TrypLE Express) and incubate for 5-10 minutes at 37°C.[4]
  • Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.
  • Discard the supernatant and resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
  • For viability staining, add a viability dye (e.g., Propidium Iodide) to distinguish between live and dead cells.

5. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer.
  • Gate the live cell population based on forward and side scatter, and negative staining for the viability dye.
  • Measure the mean fluorescence intensity (MFI) of the fluorescent dye (e.g., DiD) in the live cell population for each liposome formulation.
  • An increase in MFI indicates a higher level of liposome uptake.

Visualizing the Mechanisms and Processes

To better understand the underlying biological pathways and experimental procedures, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Liposome Treatment cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis seeding Seed RAW264.7 cells in 24-well plate incubation Incubate overnight at 37°C seeding->incubation add_liposomes Add fluorescently labeled liposomes (Mannosylated vs. Control) incubation->add_liposomes incubate_treatment Incubate for 2 hours at 37°C add_liposomes->incubate_treatment wash Wash cells with cold PBS incubate_treatment->wash harvest Harvest cells with TrypLE wash->harvest stain Stain with viability dye harvest->stain flow_cytometry Analyze on flow cytometer stain->flow_cytometry gating Gate on live cell population flow_cytometry->gating mfi Measure Mean Fluorescence Intensity (MFI) gating->mfi

Caption: Experimental workflow for flow cytometry analysis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular mannose_liposome DSPE-PEG(2000) -Mannose Liposome mannose_receptor Mannose Receptor (CD206) mannose_liposome->mannose_receptor Binding clathrin_pit Clathrin-coated pit mannose_receptor->clathrin_pit Internalization early_endosome Early Endosome clathrin_pit->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome cargo_release Cargo Release lysosome->cargo_release

Caption: Mannose receptor-mediated endocytosis pathway.

G cluster_0 This compound Liposome cluster_1 Control Liposome (No Mannose) mannose_ligand Mannose Ligand Present receptor_binding Binds to Mannose Receptor mannose_ligand->receptor_binding enhanced_uptake Enhanced Cellular Uptake receptor_binding->enhanced_uptake result Higher MFI enhanced_uptake->result no_mannose Mannose Ligand Absent no_binding No Specific Receptor Binding no_mannose->no_binding basal_uptake Basal/Non-specific Uptake no_binding->basal_uptake basal_uptake->result

Caption: Comparison of liposome uptake logic.

References

A Comparative Guide to Targeted Cancer Therapy: DSPE-PEG(2000)-Mannose vs. Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is rapidly evolving. Two prominent strategies, nanoparticles functionalized with DSPE-PEG(2000)-Mannose and antibody-drug conjugates (ADCs), offer distinct advantages in delivering cytotoxic payloads to tumor cells while minimizing off-target effects. This guide provides an objective comparison of these two platforms, supported by experimental data, to aid in the selection of the most appropriate strategy for specific research and therapeutic contexts.

At a Glance: Key Differences

FeatureThis compound NanoparticlesAntibody-Drug Conjugates (ADCs)
Targeting Ligand MannoseMonoclonal Antibody
Primary Targets Mannose receptor (CD206) on tumor-associated macrophages (TAMs) and some cancer cells (e.g., triple-negative breast cancer).Specific tumor-associated antigens (e.g., HER2, TROP-2) on cancer cells.
Payload Delivery Encapsulation of drugs within a nanoparticle carrier.Covalent conjugation of a drug to an antibody via a linker.
Specificity Moderate to high, dependent on mannose receptor expression.High, determined by the specificity of the monoclonal antibody.
Payload Capacity High, capable of carrying a large number of drug molecules per particle.Limited, typically a low drug-to-antibody ratio (DAR).
Clinical Status Predominantly in preclinical and early clinical development.Several FDA-approved drugs for various cancers.

Mechanism of Action: A Tale of Two Targeting Strategies

This compound nanoparticles leverage the overexpression of mannose receptors on the surface of TAMs and certain cancer cells. The mannose moiety acts as a homing device, guiding the nanoparticle to these cells. Upon binding, the nanoparticle is internalized, typically through receptor-mediated endocytosis, releasing its therapeutic payload within the target cell.[1] The polyethylene glycol (PEG) component serves to prolong the circulation time of the nanoparticle in the bloodstream, enhancing its chances of reaching the tumor site.

Antibody-drug conjugates, on the other hand, employ the high specificity of monoclonal antibodies to target tumor-associated antigens.[2] The antibody component of the ADC binds to its specific antigen on the cancer cell surface, triggering internalization of the ADC-antigen complex.[3] Once inside the cell, the cytotoxic payload is released from the antibody, often through the cleavage of a linker in the lysosomal compartment, leading to cell death.[2][3]

Targeting_Mechanisms cluster_0 This compound Nanoparticle cluster_1 Antibody-Drug Conjugate (ADC) cluster_2 Target Cell cluster_3 Internalization & Drug Release NP Nanoparticle (DSPE-PEG-Mannose) Drug_NP Encapsulated Drug NP->Drug_NP encapsulates Mannose Mannose NP->Mannose exposes PEG PEG NP->PEG coated with Mannose_Receptor Mannose Receptor (CD206) Mannose->Mannose_Receptor binds to ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody ADC->Antibody consists of Linker Linker ADC->Linker with a Payload Cytotoxic Payload Tumor_Antigen Tumor-Associated Antigen (e.g., HER2) Antibody->Tumor_Antigen binds to Linker->Payload attached to Tumor_Cell Tumor Cell Tumor_Cell->Mannose_Receptor can express Tumor_Cell->Tumor_Antigen expresses TAM Tumor-Associated Macrophage (TAM) TAM->Mannose_Receptor expresses Endocytosis_NP Receptor-Mediated Endocytosis Mannose_Receptor->Endocytosis_NP Endocytosis_ADC Receptor-Mediated Endocytosis Tumor_Antigen->Endocytosis_ADC Drug_Release_NP Drug Release from Nanoparticle Endocytosis_NP->Drug_Release_NP Drug_Release_ADC Payload Release via Linker Cleavage Endocytosis_ADC->Drug_Release_ADC Cell_Death Cell Death Drug_Release_NP->Cell_Death Drug_Release_ADC->Cell_Death

Figure 1. Comparative mechanisms of action for DSPE-PEG-Mannose nanoparticles and ADCs.

Performance Data: A Side-by-Side Comparison

Direct comparative studies between this compound nanoparticles and ADCs are limited. However, by examining data from studies with similar experimental contexts, such as breast cancer models, we can draw meaningful comparisons.

In Vitro Cytotoxicity

The cytotoxic potential of both platforms is primarily dependent on the encapsulated or conjugated drug. The key difference lies in the efficiency of targeted delivery to the cancer cells.

SystemCell LineDrugIC50Reference
DSPE-PEG-Mannose Nanoparticles MDA-MB-231 (Breast Cancer)Doxorubicin~5 µg/mL[4]
HER2 ADC BT474 (HER2+ Breast Cancer)Doxorubicin~1 µg/mL[5]
HER2 ADC SK-BR-3 (HER2+ Breast Cancer)MMAE~0.1 nM[6]

IC50 values are approximate and can vary based on experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies demonstrate the therapeutic potential of both targeted systems in preclinical models.

| System | Tumor Model | Drug | Treatment Regimen | Tumor Growth Inhibition | Reference | |---|---|---|---|---| | DSPE-PEG-Mannose Nanoparticles | MDA-MB-231 Xenograft | Doxorubicin | 5 mg/kg, i.v. | Significant inhibition vs. free DOX |[4] | | HER2 ADC | BT474 Xenograft | Doxorubicin | 5 mg/kg, i.v. | 74.7% inhibition |[5] | | HER2 ADC | NCI-N87 Xenograft | DM1 | Single 15 mg/kg dose | Tumor regression |[7] |

Biodistribution: Where Do They Go?

The biodistribution profile is critical for assessing on-target delivery and potential off-target toxicities.

| System | Tumor Model | Time Point | % Injected Dose/gram in Tumor | % Injected Dose/gram in Liver | Reference | |---|---|---|---|---| | DSPE-PEG-Mannose Nanoparticles | 4T1 Murine Breast Cancer | 24h | ~5% | ~15% |[8] | | HER2 ADC (Trastuzumab) | HuHER2 Transgenic Mice | 24h | ~38.6% | Not Reported |[9] | | HER2 ADC (Pertuzumab) | BT-474 Xenograft | 48h | ~15% | ~10% |[10] |

Experimental Protocols: A Look Under the Hood

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments.

Synthesis of this compound Nanoparticles (Encapsulating Doxorubicin)

This protocol is a generalized summary based on common nanoparticle formulation techniques.

NP_Synthesis_Workflow Start Start: Materials Dissolve Dissolve DSPE-PEG-Mannose, other lipids, and Doxorubicin in organic solvent (e.g., ethanol) Start->Dissolve Aqueous Prepare aqueous phase (e.g., PBS buffer) Start->Aqueous Inject Inject organic phase into aqueous phase with stirring Dissolve->Inject Aqueous->Inject Self_Assembly Nanoparticle self-assembly Inject->Self_Assembly Solvent_Removal Remove organic solvent (e.g., dialysis, evaporation) Self_Assembly->Solvent_Removal Purification Purify nanoparticles (e.g., size exclusion chromatography) Solvent_Removal->Purification Characterization Characterize nanoparticles: Size, Zeta Potential, Drug Loading Purification->Characterization End End: Purified Nanoparticles Characterization->End ADC_Conjugation_Workflow Start Start: Antibody & Doxorubicin Antibody_Prep Prepare antibody in reaction buffer Start->Antibody_Prep Linker_Activation Activate Doxorubicin with a linker (e.g., SMCC) Start->Linker_Activation Conjugation React activated Doxorubicin with antibody Antibody_Prep->Conjugation Linker_Activation->Conjugation Purification Purify ADC to remove unreacted drug and linker Conjugation->Purification Characterization Characterize ADC: Drug-to-Antibody Ratio (DAR), Purity Purification->Characterization End End: Purified ADC Characterization->End cluster_NP DSPE-PEG-Mannose Nanoparticle Pathway cluster_ADC Antibody-Drug Conjugate Pathway cluster_downstream Downstream Effects NP_bind Nanoparticle binds to Mannose Receptor NP_endo Endocytosis NP_bind->NP_endo NP_release Drug release from nanoparticle in endosome/lysosome NP_endo->NP_release NP_target Drug acts on intracellular target (e.g., DNA for Doxorubicin) NP_release->NP_target DNA_damage DNA Damage Response NP_target->DNA_damage ADC_bind ADC binds to Tumor Antigen (e.g., HER2) ADC_endo Endocytosis ADC_bind->ADC_endo ADC_lyso Trafficking to Lysosome ADC_endo->ADC_lyso ADC_release Linker cleavage and payload release ADC_lyso->ADC_release ADC_target Payload acts on intracellular target (e.g., microtubules for MMAE) ADC_release->ADC_target Apoptosis Apoptosis ADC_target->Apoptosis DNA_damage->Apoptosis

References

Validating the Therapeutic Efficacy of DSPE-PEG(2000)-Mannose Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DSPE-PEG(2000)-Mannose (DSPE-PEG-Man) formulations against alternative drug delivery systems, supported by experimental data. The primary focus of these formulations is to leverage the overexpression of mannose receptors on specific cell types, such as tumor-associated macrophages (TAMs) and dendritic cells (DCs), to achieve targeted delivery of therapeutic payloads. This active targeting strategy aims to enhance therapeutic efficacy while minimizing off-target effects.

The Mechanism: Mannose Receptor-Mediated Targeting

DSPE-PEG-Man formulations are typically liposomes or other nanoparticles where the distal end of the polyethylene glycol (PEG) chain is conjugated to a mannose molecule. This mannose ligand serves as a recognition motif for the Mannose Receptor (CD206), a C-type lectin present on the surface of macrophages and DCs. Upon binding, the entire nanoparticle is internalized by the cell, a process known as receptor-mediated endocytosis. This mechanism allows for the direct delivery of encapsulated drugs, antigens, or genetic material to the target cell's cytoplasm.

Mannose_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Formulation DSPE-PEG-Mannose Liposome Receptor Mannose Receptor (CD206) Formulation->Receptor Targets Binding Ligand-Receptor Binding Receptor->Binding Initiates Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis Triggers Endosome Early Endosome Endocytosis->Endosome Forms Release Drug Release Endosome->Release Facilitates Target Intracellular Target (e.g., Nucleus) Release->Target Acts on

Caption: Mannose receptor-mediated endocytosis pathway.

Quantitative Performance Comparison

The efficacy of DSPE-PEG-Man formulations is most clearly demonstrated through direct comparison with non-targeted alternatives. The following tables summarize key performance metrics from various studies.

Table 1: In Vivo Antitumor Efficacy

This table compares the tumor inhibition rates of mannosylated liposomes against various control formulations in preclinical cancer models.

FormulationPayloadCancer ModelTumor Inhibition Rate (%)Reference
Mannosylated Liposomes (Man-Lipo) Doxorubicin & DHAHCT8/ADR Colon Xenograft88.59% [1]
Free DoxorubicinDoxorubicinHCT8/ADR Colon Xenograft47.46%[1]
Free Doxorubicin + Free DHADoxorubicin & DHAHCT8/ADR Colon Xenograft70.54%[1]
Mannosylated Lipo Vaccine (Lip E7/CpG) HPV16 E7 Peptide & CpG ODNLarge TC-1 Grafted Tumors~80% [2]
Free E7 Peptide + CpG ODNHPV16 E7 Peptide & CpG ODNLarge TC-1 Grafted Tumors~2% (relative to Man-Lipo)[2]

DHA: Dihydroartemisinin; Dox: Doxorubicin

Table 2: In Vitro Cytotoxicity

This table shows the concentration of a formulation required to inhibit the growth of 50% of cells (IC50) in a lab setting. A lower IC50 value indicates higher potency.

FormulationPayloadCell LineIC50 (µg/mL)Reference
Mannosylated Liposomes (Man-Lipo) Doxorubicin & DHAHCT8/ADR0.073 [1]
Non-Mannosylated LiposomesDoxorubicin & DHAHCT8/ADR0.35[1]
Free Doxorubicin + Free DHADoxorubicin & DHAHCT8/ADR1.06[1]
Table 3: In Vivo Gene Delivery Efficiency

This table compares the ability of mannosylated liposomes to deliver a gene plasmid (pEGFP) to target cells in rats compared to non-targeted liposomes.

FormulationPayloadTarget CellsTransfection Efficiency (%)Reference
Mannosylated Liposomes (M-PEG-PE-Lipo) pEGFPKupffer Cells43% [3]
Non-Mannosylated Liposomes (Lipo-pEGFP)pEGFPKupffer Cells26%[3]
Naked Plasmid DNA (pEGFP)pEGFPKupffer Cells1.5%[3]

Comparison with Other Targeting Strategies

While direct, quantitative comparisons are limited, the literature provides insights into how mannose targeting compares to other strategies.

  • vs. Non-Targeted (PEGylated) Liposomes: As the data tables above show, mannosylated liposomes consistently demonstrate superior uptake in target cells and enhanced therapeutic efficacy compared to their non-targeted PEGylated counterparts.[1][3] While non-targeted liposomes can accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect, active targeting via the mannose receptor significantly improves cellular internalization and payload delivery.

  • vs. Glucose-Targeted Liposomes: One study suggests that for targeting cancer cells that overexpress glucose transporters (GLUT1), glucose-functionalized liposomes may exhibit substantially higher uptake compared to mannosylated versions.[1] This highlights that the choice of targeting ligand is critically dependent on the specific receptors overexpressed by the target cell population.

  • vs. Antibody-Drug Conjugates (ADCs): ADCs represent a highly specific targeting modality, using monoclonal antibodies to deliver highly potent cytotoxic agents. While ADCs offer exceptional specificity, liposomal platforms, including mannosylated ones, provide the versatility to encapsulate a wider range of drugs (both hydrophobic and hydrophilic) and can achieve a higher drug-to-carrier ratio.

  • vs. Folate-Targeted Liposomes: Similar to mannose, folic acid is a ligand used to target the folate receptor, which is often overexpressed on cancer cells. The choice between these two depends on the target cell's receptor profile. Folate targeting has been shown to increase liposome accumulation in tumors, but can also lead to rapid uptake by the liver and spleen, a characteristic also observed with mannosylated liposomes due to the presence of mannose receptors on Kupffer cells.[4]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of key experimental protocols.

Liposome Preparation and Characterization

A common method for preparing mannosylated liposomes is the thin-film hydration technique followed by extrusion.

  • Protocol:

    • Lipid Film Formation: Phospholipids (e.g., SPC), cholesterol, and the this compound conjugate are dissolved in an organic solvent like chloroform.[2]

    • Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator, leaving a thin lipid film on the wall of the flask.

    • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the drug or payload to be encapsulated. This process forms multilamellar vesicles (MLVs).[2]

    • Size Reduction: The MLV suspension is subjected to probe sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce small, unilamellar vesicles (SUVs) with a uniform size distribution.[5]

    • Purification: Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.[2]

  • Characterization:

    • Particle Size & Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured to determine surface charge and stability.

    • Morphology: Visualized using Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency: Determined by separating the encapsulated from the free drug and quantifying both.

In Vivo Antitumor Efficacy Study

This workflow outlines a typical experiment to assess the therapeutic efficacy of the formulations in a tumor-bearing mouse model.

InVivo_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A Tumor Cell Culture (e.g., TC-1, HCT8/ADR) B Subcutaneous Injection of cells into mice A->B C Tumor Growth Monitoring (until volume reaches ~200 mm³) B->C D Randomize mice into treatment groups C->D E Intravenous Injection of Formulations (e.g., Man-Lipo, Free Drug, PBS) D->E F Repeated Dosing (e.g., every 3 days) E->F G Measure Tumor Volume and Body Weight regularly F->G H Calculate Tumor Inhibition Rate G->H I Monitor Survival Rate G->I J Ex Vivo Analysis (Biodistribution, Histology) I->J

Caption: Experimental workflow for an in vivo antitumor efficacy study.
  • Animal Model: Female C57BL/6 or BALB/c mice are commonly used.[2]

  • Tumor Induction: Mice are subcutaneously injected with a suspension of cancer cells (e.g., HCT8/ADR, TC-1). Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before treatment begins.[1][2]

  • Treatment Groups: Animals are randomized into groups receiving:

    • DSPE-PEG-Man formulation

    • Non-targeted liposome formulation

    • Free drug

    • Phosphate-buffered saline (PBS) as a negative control.

  • Administration: Formulations are typically administered via intravenous (tail vein) injection.[2]

  • Endpoints:

    • Tumor Volume: Measured with calipers every few days. The tumor inhibition rate is calculated relative to the control group.

    • Survival: Animals are monitored, and survival curves are generated.

    • Body Weight: Monitored as an indicator of systemic toxicity.

    • Biodistribution: At the end of the study, organs are harvested to quantify the accumulation of the drug or a fluorescently labeled liposome.[4]

References

comparative analysis of different PEG lengths for mannose-targeted liposomes

Author: BenchChem Technical Support Team. Date: December 2025

An essential factor in the design of actively targeted nanocarriers, such as mannose-targeted liposomes, is the length of the polyethylene glycol (PEG) linker that connects the targeting ligand (mannose) to the liposome surface. This guide provides a comparative analysis of different PEG linker lengths on the performance of mannose-targeted liposomes, with a focus on their physicochemical properties and, most critically, their efficacy in cellular targeting and uptake. The data presented here is crucial for researchers and drug development professionals aiming to optimize liposomal formulations for applications such as mRNA vaccines and targeted immunotherapy, which often rely on engaging mannose receptors on antigen-presenting cells like dendritic cells (DCs) and macrophages.

The Critical Role of the PEG Spacer

The PEG chain serves as a flexible spacer, intended to present the mannose ligand in a way that is accessible for binding to its receptor (e.g., CD206) on target cells. The length of this spacer is a delicate balancing act:

  • Too Short: A short linker may not extend the mannose moiety beyond the liposome's protective PEG stealth layer, leading to steric hindrance and preventing effective receptor binding.[1]

  • Too Long: An overly long and flexible linker might fold back and obscure the mannose ligand or lead to a less stable interaction with the receptor.[1][2]

  • Optimal Length: An ideal linker length provides the necessary flexibility and distance for efficient ligand-receptor interaction, maximizing cellular uptake and subsequent therapeutic or prophylactic effect.[1][3]

Comparative Analysis of Physicochemical Properties

An important initial consideration is whether altering the PEG linker length on the targeting conjugate significantly impacts the overall physical characteristics of the liposomal formulation. Experimental data from studies comparing mannose-cholesterol conjugates with different PEG linkers (PEG100, PEG1000, and PEG2000) show that these modifications do not substantially alter the liposomes' size or surface charge when the core lipid composition remains the same.[1][4]

The table below summarizes the properties of mRNA-loaded liposomes (lipoplexes) formulated with mannose-cholesterol conjugates featuring different PEG unit lengths.

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
MP100-LPX ~135< 0.3~40
MP1000-LPX 132.93 ± 4.93< 0.337.93 ± 2.95
MP2000-LPX ~135< 0.3~40
(Data sourced from a study on mRNA-loaded liposomes targeted to dendritic cells).[1][4][5]

As the data indicates, no significant statistical differences were observed in the particle size or zeta potential among the formulations with varying PEG linker lengths.[1] This suggests that the primary influence of the linker length is on the biological interaction at the cell surface rather than on the bulk physical properties of the nanoparticle.

Impact of PEG Length on In Vitro Efficacy

The most significant impact of varying PEG linker lengths is observed in the biological performance of the liposomes, particularly in their ability to transfect target cells. In a study utilizing GFP-encoding mRNA delivered to DC2.4 dendritic cells, the transfection efficiency was shown to be highly dependent on the PEG linker length.[1][4]

The table below presents the in vitro transfection efficiency of mannose-targeted liposomes with different PEG linkers.

FormulationTransfection Efficiency (%)
MP100-LPX (Lowest of the three)
MP1000-LPX 52.09 ± 4.85
MP2000-LPX (Lower than MP1000-LPX)
Lipo 3K (Commercial Reagent) 11.47 ± 2.31
(Data represents the percentage of GFP-positive DC2.4 cells as measured by flow cytometry).[4][5]

These results clearly demonstrate that the intermediate linker length provided by PEG1000 was optimal, achieving a transfection efficiency of 52.09%, which was significantly higher than that of both shorter and longer linkers, and vastly superior to a commercial transfection reagent.[4][5] This highlights that a rationally designed linker is crucial for maximizing the biological activity of targeted liposomes.[1] The enhanced uptake of the optimal formulation is primarily mediated by the mannose receptor (CD206) expressed on the surface of dendritic cells.[4][5]

Visualizing Key Concepts and Processes

To better illustrate the principles and methodologies discussed, the following diagrams have been generated.

G cluster_synthesis Synthesis & Formulation cluster_eval In Vitro Evaluation S1 Synthesis of Mannose-PEGn-Cholesterol (n=100, 1000, 2000) via Click Chemistry S2 Preparation of Cationic Liposomes (Thin-Film Dispersion Method) S1->S2 S3 Formation of mRNA-loaded Lipoplexes (Self-Assembly) S2->S3 E1 Characterization (Size, Zeta Potential) S3->E1 E2 Incubation with DC2.4 Cells S3->E2 E3 Flow Cytometry Analysis E2->E3 E4 Quantification of Transfection Efficiency (% GFP+ cells) E3->E4

Caption: Experimental workflow from synthesis to in vitro evaluation.

Caption: Impact of PEG linker length on receptor accessibility.

G cluster_cell Target Cell (e.g., Dendritic Cell) Lipo Mannose-Targeted Liposome Receptor Mannose Receptor (CD206) Lipo->Receptor 1. Binding Membrane Cell Membrane Endosome Endosome Membrane->Endosome 2. Endocytosis Release Cargo Release (e.g., mRNA) Endosome->Release 3. Endosomal Escape Effect Biological Effect (e.g., Protein Expression) Release->Effect 4. Action

Caption: Mannose receptor-mediated endocytosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. The following protocols are based on the successful optimization study.[4]

1. Synthesis of Mannose-PEGn-Cholesterol (MPn-CH) Conjugates The conjugates were synthesized using a click reaction. Briefly, mannose derivatives were conjugated to cholesterol derivatives that had been modified with PEG of different lengths (PEG100, PEG1000, or PEG2000). The successful synthesis and purity of the final products (MP100-CH, MP1000-CH, and MP2000-CH) were confirmed by ¹H-NMR, ESI-MS, and FTIR.[4]

2. Preparation of Mannose-Targeted Liposomes (MPn-LPs) Liposomes were prepared using a modified thin-film dispersion method. A mixture of lipids, including the synthesized MPn-CH conjugate, was dissolved in an organic solvent. The solvent was evaporated under vacuum to form a thin lipid film, which was then hydrated with an aqueous buffer and sonicated to form small unilamellar vesicles.[4]

3. Preparation of mRNA-loaded Lipoplexes (MPn-LPX) The final mRNA-loaded lipoplexes were formed through a simple self-assembly method. The cationic mannose-targeted liposomes (MPn-LPs) were mixed with the negatively charged mRNA at a specific ratio, allowing electrostatic interactions to drive the formation of the lipoplex nanoparticles.[4]

4. In Vitro Transfection Assay

  • Cell Line: DC2.4 cells (a murine dendritic cell line) were used.

  • Transfection: Cells were seeded in plates and incubated with the different MPn-LPX formulations containing GFP-encoding mRNA.

  • Analysis: After a set incubation period (e.g., 24-48 hours), the cells were harvested and analyzed by flow cytometry.

  • Quantification: Transfection efficiency was determined by measuring the percentage of GFP-positive cells, and the mean fluorescence intensity (MFI) was measured to quantify the level of protein expression per cell.[4]

References

Assessing the Cytotoxicity of DSPE-PEG(2000)-Mannose Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of DSPE-PEG(2000)-Mannose nanoparticles, offering a valuable resource for researchers in drug delivery and nanomedicine. By presenting experimental data, detailed protocols, and visual representations of cellular mechanisms, this document aims to facilitate an informed assessment of this nanoparticle formulation for therapeutic applications.

Executive Summary

This compound nanoparticles are a promising platform for targeted drug delivery, particularly to macrophages and other cells expressing mannose receptors. A critical aspect of their preclinical evaluation is the assessment of their potential cytotoxicity. This guide synthesizes available data to compare the in vitro cytotoxicity of mannose-functionalized lipid-based nanoparticles with relevant alternatives, such as non-mannosylated and conventional liposomes. The evidence strongly suggests that the incorporation of this compound into nanoparticle formulations does not impart significant cytotoxicity and, in many cases, maintains a high level of cell viability comparable to or even exceeding that of control formulations.

I. Comparative Cytotoxicity Analysis

The following table summarizes the in vitro cytotoxicity of different liposomal formulations, including a mannosylated variant, on the RAW 264.7 macrophage cell line. The data is derived from a study by Ye et al. (2019), which utilized a Cell Counting Kit-8 (CCK-8) assay to determine cell viability after 24 hours of incubation with the nanoparticles.[1] This assay measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.

Table 1: Comparative Cytotoxicity of Liposomal Formulations on RAW 264.7 Macrophages [1]

Liposome FormulationConcentration (μg/mL)Cell Viability (%)
Control (Untreated Cells) 0100
Conventional Bare Liposomes 10~98
50~99
100~101
500~105
1000~110
PEGylated Liposomes 10~97
50~98
100~100
500~108
1000~115
Mannosylated Liposomes 10~99
50~100
100~102
500~110
1000~118

Data adapted from Ye et al. (2019). The study used mannosylated liposomes which, while not explicitly stated as this compound, represent a functionally similar mannose-targeted PEGylated liposome.

The results indicate that all tested liposomal formulations, including the mannosylated version, exhibited negligible cytotoxicity towards RAW 264.7 macrophages across a wide range of concentrations.[1] In fact, at higher concentrations (500 and 1000 μg/mL), all liposome types, including the mannosylated variant, appeared to promote macrophage proliferation, with cell viability exceeding 100%.[1] This suggests excellent biocompatibility of these nanoparticle systems with macrophages.

II. Experimental Protocol: CCK-8 Cytotoxicity Assay

The following is a detailed protocol for assessing the cytotoxicity of nanoparticles using the Cell Counting Kit-8 (CCK-8) assay, based on the methodology described by Ye et al. (2019).[1]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Seed the RAW 264.7 cells into a 96-well plate at a density of 2 x 10^4 cells per well.
  • Incubate the plate for 24 hours to allow for cell adherence.

2. Nanoparticle Treatment:

  • Prepare stock solutions of the this compound nanoparticles and control nanoparticle formulations (e.g., non-mannosylated DSPE-PEG(2000) nanoparticles, bare liposomes) in serum-free DMEM.
  • Prepare serial dilutions of the nanoparticle suspensions to achieve the desired final concentrations (e.g., 10, 50, 100, 500, and 1000 μg/mL).
  • Remove the culture medium from the 96-well plate and replace it with 100 μL of the nanoparticle suspensions. Include wells with untreated cells as a control.
  • Incubate the plate for 24 hours.

3. CCK-8 Assay:

  • Following the 24-hour incubation, add 10 μL of CCK-8 solution to each well.
  • Incubate the plate for an additional 1-4 hours at 37°C, protected from light.
  • Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the cell viability percentage for each treatment group using the following formula:
  • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

III. Visualizing Experimental and Cellular Processes

To better understand the experimental workflow and potential cellular interactions, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell & Nanoparticle Preparation cluster_treatment Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate add_np Add Nanoparticles to Cells seed_plate->add_np np_prep Prepare Nanoparticle Dilutions incubate_24h Incubate for 24 hours add_np->incubate_24h add_cck8 Add CCK-8 Reagent incubate_24h->add_cck8 incubate_assay Incubate for 1-4 hours add_cck8->incubate_assay read_absorbance Measure Absorbance at 450 nm incubate_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability

Figure 1. Experimental workflow for the CCK-8 cytotoxicity assay.

signaling_pathway cluster_uptake Nanoparticle Internalization cluster_stress Cellular Stress Response cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome NP DSPE-PEG-Mannose NP Receptor Mannose Receptor NP->Receptor Endocytosis Endocytosis Receptor->Endocytosis ROS Reactive Oxygen Species (ROS) Endocytosis->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis Mitochondria->Apoptosis Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Viability Cell Viability Apoptosis->Viability decreased

Figure 2. Potential signaling pathways in nanoparticle-induced cytotoxicity.

IV. Discussion of Signaling Pathways

While this compound nanoparticles generally exhibit low cytotoxicity, it is important for researchers to be aware of the potential signaling pathways that could be activated by nanoparticles, leading to cellular stress and, in some cases, cell death. The mannose component of these nanoparticles facilitates their uptake by macrophages through mannose receptor-mediated endocytosis. High intracellular concentrations of nanoparticles can potentially lead to the generation of reactive oxygen species (ROS).

ROS can, in turn, trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammatory responses. Furthermore, excessive ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptosis pathway. It is crucial to note that the activation of these pathways is highly dependent on the specific nanoparticle characteristics (size, charge, and concentration) and the cell type. The available data for mannosylated liposomes suggest that at the tested concentrations, these pathways are not significantly activated to a level that induces widespread cell death.

V. Conclusion

The assessment of cytotoxicity is a fundamental step in the development of nanoparticle-based drug delivery systems. The evidence presented in this guide indicates that this compound nanoparticles are a biocompatible platform with minimal in vitro cytotoxicity to macrophages. The provided comparative data and detailed experimental protocol offer a solid foundation for researchers to design and interpret their own cytotoxicity studies. Further investigations could explore long-term exposure effects and in vivo toxicity to provide a more comprehensive safety profile of these promising targeted nanoparticles.

References

A Comparative Guide to Brain Delivery: DSPE-PEG(2000)-Mannose vs. Transferrin-Targeted Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system (CNS) disorders. Liposomal nanocarriers functionalized with specific targeting ligands have emerged as a promising strategy to enhance drug delivery to the brain. This guide provides an objective comparison of two prominent targeting strategies: DSPE-PEG(2000)-Mannose and transferrin-targeted liposomes.

Targeting Mechanisms: A Tale of Two Receptors

This compound Liposomes: This targeting strategy primarily leverages the presence of glucose and mannose transporters on the surface of brain capillary endothelial cells. The mannose moiety on the liposome surface is recognized by receptors such as the glucose transporter 1 (GLUT1) and the mannose receptor (CD206), facilitating receptor-mediated transcytosis across the BBB.[1]

Transferrin-Targeted Liposomes: This approach utilizes the overexpression of the transferrin receptor (TfR) on brain endothelial cells.[2] Transferrin, a natural iron-transport protein, or monoclonal antibodies and peptides that bind to the TfR, are conjugated to the liposome surface.[3][4] This interaction triggers receptor-mediated endocytosis, allowing the liposomes to be transported into the brain.[2]

Performance Data: A Quantitative Comparison

Performance Metric This compound Liposomes Transferrin-Targeted Liposomes Untargeted Liposomes Source
Brain Accumulation (%ID/g) ~12% (with cell-penetrating peptide)Up to 10-fold higher than untargetedBaseline[5][6]
Brain Parenchyma Uptake 4.3-fold higher than untargetedSignificantly higher than untargetedBaseline[6]
In Vitro BBB Transport Data not directly comparableEnhanced permeability across hCMEC/D3 cellsLower permeability[7]

ID/g: Injected Dose per gram of tissue.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments in the evaluation of brain-targeting liposomes.

Preparation of Targeted Liposomes

This compound Liposomes (Thin-film Hydration Method):

  • Lipid Film Formation: Chloroform solutions of structural lipids (e.g., DSPC, cholesterol) and this compound are mixed in a round-bottom flask. The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the drug to be encapsulated. The hydration is performed above the lipid transition temperature with gentle agitation.

  • Size Extrusion: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar liposomes of a specific size.

  • Purification: Unencapsulated drug and other impurities are removed by methods such as size exclusion chromatography or dialysis.

Transferrin-Targeted Liposomes (Post-insertion Method):

  • Liposome Preparation: Blank liposomes containing a reactive lipid (e.g., DSPE-PEG-Malemide) are prepared using the thin-film hydration and extrusion method as described above.

  • Ligand Activation: Transferrin is chemically modified to introduce a reactive group (e.g., a thiol group) if not already present.

  • Conjugation: The activated transferrin is incubated with the pre-formed liposomes. The maleimide groups on the liposome surface react with the thiol groups on the transferrin to form a stable covalent bond.[3]

  • Purification: Unconjugated transferrin is removed by size exclusion chromatography or other suitable purification methods.

In Vitro Blood-Brain Barrier (BBB) Model

This protocol describes a common method using the hCMEC/D3 human cerebral microvascular endothelial cell line.[7]

  • Cell Culture: hCMEC/D3 cells are cultured on collagen-coated Transwell inserts to form a confluent monolayer, mimicking the BBB.

  • TEER Measurement: The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER). High TEER values indicate the formation of tight junctions.

  • Permeability Assay: Liposomes (targeted and untargeted controls) encapsulating a fluorescent marker are added to the apical (blood) side of the Transwell.

  • Quantification: At various time points, samples are taken from the basolateral (brain) side, and the amount of fluorescent marker that has crossed the monolayer is quantified using a fluorometer. The apparent permeability coefficient (Papp) is then calculated.

In Vivo Biodistribution Study in Mice

This protocol outlines a typical procedure to assess the accumulation of liposomes in the brain and other organs.[8]

  • Animal Model: Healthy mice (e.g., C57BL/6) are used. For specific disease models, transgenic or induced models may be employed.

  • Liposome Administration: Liposomes encapsulating a fluorescent or radioactive tracer are administered intravenously (e.g., via tail vein injection).

  • Tissue Harvesting: At predetermined time points (e.g., 2, 6, 24 hours) post-injection, mice are euthanized, and major organs, including the brain, are harvested.

  • Quantification:

    • Fluorescence: Tissues are homogenized, and the fluorescence is measured using a fluorometer. A standard curve is used to determine the concentration of the liposomes in each organ, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • Radioactivity: If a radioactive tracer is used, the radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The %ID/g for each organ is calculated and compared between the targeted and control liposome groups.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the targeting mechanisms and a typical experimental workflow.

cluster_0 This compound Liposome Targeting Mannose_Liposome DSPE-PEG-Mannose Liposome Encapsulated Drug GLUT1 GLUT1/Mannose Receptor Mannose_Liposome->GLUT1 Binding BBB Blood-Brain Barrier Endothelial Cell GLUT1->BBB Receptor-Mediated Transcytosis Brain Brain Parenchyma BBB->Brain Drug Release

Caption: Targeting mechanism of this compound liposomes.

cluster_1 Transferrin-Targeted Liposome Targeting Tf_Liposome Transferrin-Liposome Encapsulated Drug TfR Transferrin Receptor (TfR) Tf_Liposome->TfR Binding BBB_Tf Blood-Brain Barrier Endothelial Cell TfR->BBB_Tf Receptor-Mediated Endocytosis Brain_Tf Brain Parenchyma BBB_Tf->Brain_Tf Transcytosis & Drug Release

Caption: Targeting mechanism of transferrin-targeted liposomes.

cluster_workflow Comparative Experimental Workflow Formulation Liposome Formulation (Mannose vs. Transferrin) InVitro In Vitro BBB Model (e.g., hCMEC/D3) Formulation->InVitro Permeability Assay InVivo In Vivo Biodistribution (Mouse Model) Formulation->InVivo IV Injection Analysis Data Analysis & Comparison InVitro->Analysis Papp Calculation InVivo->Analysis Brain Uptake (%ID/g)

Caption: Workflow for comparing brain-targeting liposomes.

Conclusion

Both this compound and transferrin-targeted liposomes represent viable and promising strategies for enhancing drug delivery across the blood-brain barrier. The choice between these two approaches may depend on several factors, including the specific disease pathology, the nature of the drug to be delivered, and the expression levels of the respective receptors in the target cell population. While transferrin-receptor-mediated delivery is a well-established and frequently utilized strategy, mannose-mediated targeting offers an alternative pathway that warrants further investigation and direct comparison. The experimental protocols and data presented in this guide provide a foundation for researchers to design and evaluate these advanced drug delivery systems for the treatment of CNS disorders.

References

DSPE-PEG(2000)-Mannose Nanoparticles Exhibit Enhanced Immunogenicity Through Targeted Immune Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of DSPE-PEG(2000)-Mannose functionalized nanoparticles versus their non-targeted counterparts reveals a significant enhancement in immunogenic potential, primarily driven by targeted delivery to antigen-presenting cells (APCs). By incorporating mannose, a ligand for the mannose receptor (CD206) highly expressed on macrophages and dendritic cells (DCs), these nanoparticles facilitate superior cellular uptake, leading to robust downstream immune activation. This targeted approach contrasts with non-targeted nanoparticles, which rely on passive accumulation in immune cells.

Mannose-functionalized nanoparticles have demonstrated the ability to modulate the tumor microenvironment by polarizing immunosuppressive M2-like macrophages towards an immunostimulatory M1 phenotype.[1][2] This repolarization is critical for initiating and sustaining an anti-tumor immune response. In contrast, non-targeted nanoparticles typically exhibit lower efficiency in macrophage polarization.

The targeted delivery strategy of this compound nanoparticles also leads to more effective antigen presentation. Studies have shown that mannose-functionalized nanoparticles enhance the uptake of antigens by DCs, leading to increased cytokine production and maturation of these key immune cells.[3] This targeted engagement of APCs is a crucial step in the generation of a potent and specific immune response.

Quantitative Comparison of Immune Responses

The following tables summarize key findings from studies comparing the immunogenicity of mannose-targeted and non-targeted nanoparticles.

Immune Parameter Mannose-Targeted Nanoparticles Non-Targeted Nanoparticles Cell Type/Model Reference
Cellular UptakeTwo-fold greater internalizationBaselineJ774 Macrophage Cell Line[4]
M2 to M1 Macrophage PolarizationEnhanced immunostimulatory effectLess effectiveRAW 264.7 Murine Macrophages[1]
IFNβ ProductionEnhanced productionNo significant change compared to free drugB16-F10 CM-educated RAW 264.7 Macrophages[2]
CXCL10 ProductionIncreased productionLower levels of secreted CXCL10B16-F10 CM-educated RAW 264.7 Macrophages[2]
CD25+FoxP3+ T-cells11.1% of CD3+CD4+ cells8.6% of CD3+CD4+ cellsIn vivo mouse model[5]

Experimental Protocols

Nanoparticle Formulation

This compound targeted nanoparticles and non-targeted nanoparticles are typically formulated using a lipid film hydration method.

  • Lipid Film Formation: A mixture of lipids, including a phospholipid (e.g., DSPC), cholesterol, DSPE-PEG(2000), and for the targeted formulation, this compound, are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the substance to be encapsulated (e.g., an antigen or a drug). The hydration process is carried out above the phase transition temperature of the lipids, with gentle agitation to facilitate the formation of multilamellar vesicles.

  • Size Extrusion: To obtain uniformly sized nanoparticles, the suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm). This process is repeated multiple times to ensure a narrow particle size distribution.

  • Purification: The nanoparticle suspension is purified to remove any unencapsulated material, typically by dialysis or size exclusion chromatography.

In Vitro Macrophage Uptake Assay
  • Cell Culture: J774 macrophage cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) and seeded in 24-well plates at a density of 1 x 10^5 cells/well.

  • Nanoparticle Incubation: The cells are incubated with fluorescently labeled this compound nanoparticles and non-targeted nanoparticles at a concentration of 100 µg/mL for 2 hours at 37°C.

  • Flow Cytometry Analysis: After incubation, the cells are washed with PBS to remove excess nanoparticles, detached from the plate, and resuspended in FACS buffer. The cellular uptake of the nanoparticles is then quantified by measuring the fluorescence intensity of the cells using a flow cytometer.

In Vivo Immunization and T-cell Analysis
  • Animal Model: C57BL/6 mice (6-8 weeks old) are used for in vivo studies.

  • Immunization: Mice are immunized subcutaneously with either this compound nanoparticles or non-targeted nanoparticles containing a model antigen (e.g., ovalbumin) on days 0 and 14.

  • Spleen and Lymph Node Harvesting: On day 21, the mice are euthanized, and their spleens and draining lymph nodes are harvested.

  • T-cell Staining and Analysis: Single-cell suspensions are prepared from the spleens and lymph nodes. The cells are then stained with fluorescently labeled antibodies against CD3, CD4, CD25, and FoxP3. The percentage of CD25+FoxP3+ regulatory T-cells within the CD3+CD4+ T-cell population is determined by flow cytometry.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and processes involved in the enhanced immunogenicity of this compound nanoparticles.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Lipid Film Hydration Lipid Film Hydration Extrusion Extrusion Lipid Film Hydration->Extrusion Purification Purification Extrusion->Purification Nanoparticle Incubation Nanoparticle Incubation Purification->Nanoparticle Incubation Immunization Immunization Purification->Immunization Macrophage Culture Macrophage Culture Macrophage Culture->Nanoparticle Incubation Flow Cytometry Flow Cytometry Nanoparticle Incubation->Flow Cytometry Tissue Harvest Tissue Harvest Immunization->Tissue Harvest T-cell Analysis T-cell Analysis Tissue Harvest->T-cell Analysis

Caption: Experimental workflow for evaluating nanoparticle immunogenicity.

signaling_pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage) Mannose_NP DSPE-PEG-Mannose Nanoparticle Mannose_Receptor Mannose Receptor (CD206) Mannose_NP->Mannose_Receptor Binding Endocytosis Receptor-Mediated Endocytosis Mannose_Receptor->Endocytosis Antigen_Processing Antigen Processing & Presentation (MHC) Endocytosis->Antigen_Processing Immune_Activation Immune Activation (Cytokine Release, T-cell activation) Antigen_Processing->Immune_Activation Non_Targeted_NP Non-Targeted Nanoparticle Passive_Uptake Passive Uptake (Phagocytosis) Non_Targeted_NP->Passive_Uptake Passive_Uptake->Antigen_Processing Lower Efficiency

Caption: Targeted vs. non-targeted nanoparticle uptake and activation.

References

Quantitative Analysis of DSPE-PEG(2000)-Mannose on Nanoparticle Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of nanoparticle surfaces is paramount for ensuring efficacy, safety, and reproducibility. The density of targeting ligands, such as DSPE-PEG(2000)-Mannose, directly influences the nanoparticle's interaction with biological systems, including cellular uptake and biodistribution. This guide provides a comprehensive comparison of key quantitative methods for analyzing this compound on nanoparticle surfaces, supported by experimental data and detailed protocols.

Quantitative Analysis Techniques: A Head-to-Head Comparison

A variety of analytical techniques can be employed to quantify the amount of this compound conjugated to a nanoparticle surface. The choice of method often depends on the nanoparticle's core composition, the required sensitivity, and the available instrumentation. Below is a comparative overview of the most common techniques.

Technique Principle Sample Type Advantages Limitations Typical Ligand Density (molecules/nm²)
¹H-NMR Spectroscopy Quantifies molecules by integrating the area of their unique proton signals relative to a known internal standard.Nanoparticle dispersion (may require ligand cleavage)Provides structural information, highly quantitative, can distinguish between bound and free ligands.Lower sensitivity, peak broadening can be an issue for large nanoparticles, may require ligand cleavage for accurate quantification.0.1 - 10
LC-MS/MS Separates components of a mixture by liquid chromatography and detects and quantifies them by mass spectrometry.Digested nanoparticle solutionHigh sensitivity and selectivity, can quantify multiple components simultaneously.Requires nanoparticle digestion, complex instrumentation, method development can be time-consuming.0.01 - 5
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated. The mass loss at specific temperatures corresponds to the decomposition of organic ligands.Dry nanoparticle powderSimple, provides information on the total organic content.Does not provide structural information, cannot distinguish between different organic components, less sensitive for low ligand densities.1 - 20
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that analyzes the elemental composition and chemical state of the top 1-10 nm of a surface.Dry nanoparticle powder on a substrateProvides elemental composition of the surface, can determine the chemical state of elements.Requires high vacuum, provides information only on the outermost surface, quantification can be complex.0.5 - 15
Fluorescence-Based Assays Utilizes fluorescently labeled DSPE-PEG-Mannose or a fluorescent reporter that binds to mannose to quantify its presence.Nanoparticle dispersionHigh sensitivity, relatively simple and high-throughput.Requires fluorescent labeling which may alter ligand properties, potential for quenching or background interference.0.01 - 2

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Quantitative ¹H-NMR Spectroscopy

This protocol describes the quantification of DSPE-PEG-Mannose on a nanoparticle surface using an internal standard.

Materials:

  • This compound functionalized nanoparticles

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • Internal standard (e.g., maleic acid, dimethyl sulfoxide) of known concentration

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the lyophilized DSPE-PEG-Mannose functionalized nanoparticles.

    • Dissolve the nanoparticles in a known volume of the deuterated solvent.

    • To this solution, add a precise volume of the internal standard solution of known concentration.

    • Vortex the mixture thoroughly to ensure homogeneity.

  • NMR Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire the ¹H-NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of the protons of interest) for accurate quantification.

  • Data Analysis:

    • Integrate the characteristic proton peak of this compound (e.g., the anomeric proton of mannose around 4.8-5.2 ppm or the PEG protons around 3.6 ppm) and a well-resolved peak of the internal standard.

    • Calculate the molar amount of DSPE-PEG-Mannose using the following formula:

    • Calculate the ligand density by dividing the number of ligand molecules by the surface area of the nanoparticles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the quantification of DSPE-PEG-Mannose after acidic hydrolysis of the nanoparticles.

Materials:

  • This compound functionalized nanoparticles

  • Hydrochloric acid (HCl)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation (Hydrolysis):

    • Disperse a known amount of nanoparticles in a known volume of water.

    • Add HCl to a final concentration of 1 M.

    • Heat the mixture at 80°C for 2 hours to hydrolyze the phospholipid and release the PEG-Mannose fragment.

    • Neutralize the solution with NaOH.

    • Centrifuge to pellet the nanoparticle core and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the PEG-Mannose fragment using an appropriate gradient of mobile phase solvents.

    • Detect the fragment using multiple reaction monitoring (MRM) mode, selecting specific precursor and product ion transitions for the PEG-Mannose fragment.

  • Quantification:

    • Prepare a calibration curve using known concentrations of a DSPE-PEG-Mannose standard that has undergone the same hydrolysis procedure.

    • Quantify the amount of DSPE-PEG-Mannose in the sample by comparing its peak area to the calibration curve.

Thermogravimetric Analysis (TGA)

This protocol describes the determination of the weight percentage of DSPE-PEG-Mannose on nanoparticles.

Materials:

  • Lyophilized this compound functionalized nanoparticles

  • TGA instrument

Procedure:

  • Sample Preparation:

    • Place a known weight (typically 5-10 mg) of the lyophilized nanoparticles into a TGA pan.

  • TGA Measurement:

    • Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • The TGA curve will show a weight loss step corresponding to the decomposition of the organic DSPE-PEG-Mannose.

    • The percentage of weight loss is equal to the weight percentage of the ligand on the nanoparticle.

    • This can be converted to ligand density with knowledge of the nanoparticle size and density.

Mandatory Visualizations

Experimental_Workflow_DSPE_PEG_Mannose_Quantification cluster_NMR ¹H-NMR Spectroscopy cluster_LCMS LC-MS/MS cluster_TGA Thermogravimetric Analysis cluster_XPS X-ray Photoelectron Spectroscopy NMR_Prep Sample Preparation: - Dissolve NPs in D-solvent - Add internal standard NMR_Acq NMR Acquisition NMR_Prep->NMR_Acq NMR_Analysis Data Analysis: - Integrate peaks - Calculate molar ratio NMR_Acq->NMR_Analysis End Quantitative Data NMR_Analysis->End LCMS_Prep Sample Preparation: - Nanoparticle hydrolysis LCMS_Analysis LC-MS/MS Analysis: - Separation and detection LCMS_Prep->LCMS_Analysis LCMS_Quant Quantification: - Calibration curve LCMS_Analysis->LCMS_Quant LCMS_Quant->End TGA_Prep Sample Preparation: - Lyophilize nanoparticles TGA_Run TGA Measurement: - Heat in inert atmosphere TGA_Prep->TGA_Run TGA_Analysis Data Analysis: - Determine weight loss TGA_Run->TGA_Analysis TGA_Analysis->End XPS_Prep Sample Preparation: - Deposit on substrate XPS_Acq XPS Analysis: - Acquire spectra XPS_Prep->XPS_Acq XPS_Analysis Data Analysis: - Elemental quantification XPS_Acq->XPS_Analysis XPS_Analysis->End Start Nanoparticle Sample Start->NMR_Prep Start->LCMS_Prep Start->TGA_Prep Start->XPS_Prep Mannose_Receptor_Targeting NP DSPE-PEG-Mannose Nanoparticle Receptor Mannose Receptor (on cell surface) NP->Receptor targets Binding Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome maturation Lysosome Lysosome Late_Endosome->Lysosome fusion Release Drug Release Lysosome->Release

Stability Showdown: DSPE-PEG(2000)-Mannose vs. DSPE-PEG-Folate Liposomes in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of targeted liposomal drug delivery systems is a critical factor influencing their therapeutic efficacy. This guide provides a comparative analysis of the stability of two commonly used targeted liposomes: DSPE-PEG(2000)-Mannose and DSPE-PEG-Folate. By examining key stability-indicating parameters and outlining the experimental protocols for their assessment, this document aims to inform the selection and development of robust nanocarrier systems.

The long-term stability of liposomal formulations is paramount to ensure consistent particle characteristics and predictable drug release profiles. Instability, manifesting as changes in particle size, size distribution, surface charge, and drug leakage, can significantly impact the in vivo performance and safety of the drug product. This comparison focuses on two prominent targeting moieties, mannose and folate, which are appended to DSPE-PEG(2000) to facilitate receptor-mediated endocytosis by specific cell types. While both targeting strategies have shown promise, their influence on the overall stability of the liposomal carrier warrants a detailed examination.

Quantitative Stability Comparison

Stability ParameterThis compound LiposomesDSPE-PEG-Folate LiposomesKey Observations
Particle Size (Diameter, nm) Initial: ~122 nm. After 7 days at 4°C: Stable with no significant change reported in one study.Initial: ~100-140 nm. After 28 days in aqueous solution: No significant change in particle size. After 3 months at 4°C and 25°C: No significant variation detected.[1]Both liposome types exhibit good size stability under refrigerated conditions. Folate-liposomes have demonstrated longer-term stability in the cited studies.
Polydispersity Index (PDI) Not consistently reported in stability studies.Initial: Generally low (<0.2), indicating a narrow size distribution. Remained stable over 28 days.A low PDI is crucial for uniform in vivo behavior. Folate-liposomes have been shown to maintain a narrow size distribution over time.
Zeta Potential (mV) Not consistently reported in stability studies.Initial: Approximately -30 mV. Showed little change over a 3-month storage period at 4°C and 25°C.[1]A stable zeta potential indicates a lack of aggregation. Folate-liposomes have demonstrated excellent colloidal stability.[2]
Drug Leakage/Release In vitro release of ~70-75% over 24 hours in PBS (pH 6.8).In vitro release profiles vary depending on the encapsulated drug and liposome composition. One study showed no significant difference in release compared to non-targeted liposomes over 24 hours.[1]Drug leakage is highly dependent on the formulation and the nature of the encapsulated drug. The targeting ligand itself does not appear to be the primary determinant of drug leakage in the available studies.

Experimental Protocols for Stability Assessment

Accurate and reproducible assessment of liposome stability is crucial. The following are detailed methodologies for key experiments cited in the literature.

Measurement of Particle Size and Polydispersity Index (PDI)

Principle: Dynamic Light Scattering (DLS) is the standard technique used to determine the size distribution and PDI of nanoparticles in suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Protocol:

  • Sample Preparation: Dilute the liposome suspension to an appropriate concentration (typically between 0.1 and 1 mg/mL) with a suitable buffer (e.g., phosphate-buffered saline, PBS) to minimize multiple scattering effects. Ensure the buffer is filtered through a 0.22 µm filter to remove any particulate contaminants.

  • Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the measurement parameters, including temperature (typically 25°C), scattering angle (e.g., 173°), and the viscosity and refractive index of the dispersant.

  • Measurement: Equilibrate the sample to the set temperature for a few minutes. Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis: The instrument's software will calculate the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the PDI. A PDI value below 0.3 is generally considered acceptable for liposomal formulations, indicating a homogenous population.

Measurement of Zeta Potential

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is typically measured using electrophoretic light scattering (ELS).

Protocol:

  • Sample Preparation: Dilute the liposome suspension in an appropriate medium, usually 10 mM NaCl or a similar low-ionic-strength buffer, to ensure sufficient particle mobility without compressing the electrical double layer.

  • Instrument Setup: Use an instrument capable of ELS (often combined with a DLS system). Use a specific folded capillary cell for zeta potential measurements.

  • Measurement: Apply an electric field across the sample, causing the charged liposomes to move towards the oppositely charged electrode. The instrument measures the velocity of this movement and calculates the zeta potential using the Helmholtz-Smoluchowski equation.

  • Data Analysis: The result is an average zeta potential value in millivolts (mV). Values greater than +30 mV or less than -30 mV are generally indicative of good colloidal stability.

In Vitro Drug Leakage Assay (Dialysis Method)

Principle: This method assesses the amount of drug that leaks from the liposomes into the surrounding medium over time. Dialysis separates the released (free) drug from the encapsulated drug.

Protocol:

  • Preparation: Place a known amount of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Dialysis: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the liposomal formulation.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in comparing liposome stability, the following diagrams have been generated using Graphviz.

G cluster_prep Liposome Preparation cluster_stability Stability Assessment (Time Points: 0, 1, 3, 6 months) cluster_analysis Data Analysis & Comparison prep_m DSPE-PEG-Mannose Liposomes size_pdi Particle Size & PDI (DLS) prep_m->size_pdi Storage at 4°C & 25°C zeta Zeta Potential (ELS) prep_m->zeta Storage at 4°C & 25°C leakage Drug Leakage (Dialysis) prep_m->leakage Storage at 4°C & 25°C prep_f DSPE-PEG-Folate Liposomes prep_f->size_pdi Storage at 4°C & 25°C prep_f->zeta Storage at 4°C & 25°C prep_f->leakage Storage at 4°C & 25°C compare Comparative Analysis of Stability Profiles size_pdi->compare zeta->compare leakage->compare

Caption: Experimental workflow for comparing liposome stability.

G cluster_factors Factors Influencing Liposome Stability cluster_physicochemical cluster_environmental physicochemical Physicochemical Properties lipid_comp Lipid Composition size_dist Particle Size & Distribution surface_charge Surface Charge (Zeta Potential) drug_prop Encapsulated Drug Properties peg_density PEG Density & Length ligand Targeting Ligand (Mannose/Folate) liposome_stability Overall Liposome Stability physicochemical->liposome_stability environmental Environmental Factors temperature Storage Temperature ph pH of Medium ionic_strength Ionic Strength environmental->liposome_stability

Caption: Key factors influencing the stability of targeted liposomes.

References

Validating Mannose Receptor-Mediated Endocytosis of DSPE-PEG(2000)-Mannose Functionalized Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of DSPE-PEG(2000)-Mannose functionalized liposomes in mediating targeted cellular uptake via the mannose receptor, supported by experimental data. We will delve into the validation of this endocytosis pathway and compare its efficiency against other targeting moieties.

Performance Comparison: Enhanced Cellular Uptake

The functionalization of liposomes with this compound is a well-established strategy to enhance their uptake by cells expressing the mannose receptor, such as macrophages and dendritic cells.[1][2][3] This targeted delivery is crucial for various therapeutic applications, including vaccine delivery and immunotherapy.

Below are tables summarizing quantitative data from various studies, comparing the cellular uptake of mannose-functionalized liposomes with non-functionalized (plain or PEGylated) liposomes.

Table 1: Cellular Uptake of Mannosylated vs. Non-Mannosylated Liposomes in Macrophages

Liposome FormulationCell LineUptake Enhancement (vs. Non-Mannosylated)Key FindingsReference
Mannosylated LiposomesDifferentiated THP-1 cellsSignificantly higherMannosylation markedly increased association with macrophage-like cells.[1]
Man-PEG-LipoIL-4-conditioned RAW264.7 (M2 macrophages)Highest mean fluorescence intensityMannosylated liposomes showed superior cellular internalization in M2 macrophages.[3]
Mannosylated LiposomesRat Kupffer cellsOver 50% transfection efficiencySignificantly higher transfection efficiency compared to unmodified liposomes (~30%).[2]
Mannosylated LiposomesRAW264.7 cellsSignificantly higher fluorescence signalsMannose conjugation led to enhanced uptake.[4]

Table 2: Competitive Inhibition of Cellular Uptake

Liposome FormulationCell LineInhibitorReduction in UptakeKey FindingsReference
Mannosylated LP-ICGRAW264.7 cellsD(+)-mannoseSignificant decreaseUptake is mediated by the mannose receptor.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for key experiments used to validate mannose receptor-mediated endocytosis.

Protocol 1: Cellular Uptake Assay Using Fluorescence Microscopy

Objective: To qualitatively and quantitatively assess the internalization of fluorescently labeled liposomes into macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fluorescently labeled this compound liposomes (e.g., containing Coumarin-6)

  • Non-labeled mannosylated liposomes

  • Control liposomes (plain or PEGylated)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Confocal Laser Scanning Microscope (CLSM)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for cell adherence.

  • Liposome Incubation:

    • Prepare different concentrations of fluorescently labeled mannosylated liposomes and control liposomes in serum-free DMEM.

    • Remove the culture medium from the wells and wash the cells twice with PBS.

    • Add the liposome suspensions to the cells and incubate for a predetermined time (e.g., 1, 2, or 4 hours) at 37°C.

  • Cell Staining and Fixation:

    • After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells again with PBS.

  • Imaging:

    • Add a small volume of PBS to the wells to prevent drying.

    • Visualize the cells using a Confocal Laser Scanning Microscope. Capture images of the fluorescent liposomes (green channel for Coumarin-6) and the nuclei (blue channel for DAPI).

  • Quantification (optional): Image analysis software can be used to quantify the mean fluorescence intensity per cell.

Protocol 2: Competitive Inhibition Assay

Objective: To confirm that the uptake of mannosylated liposomes is specifically mediated by the mannose receptor.

Materials:

  • RAW264.7 macrophage cell line

  • Fluorescently labeled this compound liposomes

  • D(+)-mannose (as a competitive inhibitor)

  • Control medium

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate and culture overnight.

  • Inhibitor Pre-incubation:

    • Prepare a high concentration solution of D(+)-mannose in serum-free medium.

    • Pre-incubate the cells with the D(+)-mannose solution for 30-60 minutes at 37°C to block the mannose receptors.

    • For the control group, pre-incubate cells with medium only.

  • Liposome Incubation:

    • Add the fluorescently labeled mannosylated liposomes to both the mannose-treated and control wells.

    • Incubate for 1-2 hours at 37°C.

  • Cell Harvesting and Analysis:

    • Wash the cells three times with cold PBS to remove unbound liposomes.

    • Harvest the cells using a cell scraper or trypsin.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of the cells pre-treated with mannose to the control cells. A significant reduction in fluorescence in the mannose-treated group indicates competitive inhibition and confirms mannose receptor-mediated uptake.[5]

Protocol 3: Endocytosis Pathway Inhibition Assay

Objective: To determine the specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated) involved in the internalization of mannosylated liposomes.

Materials:

  • RAW264.7 macrophage cell line

  • Fluorescently labeled this compound liposomes

  • Endocytosis inhibitors:

    • Chlorpromazine (inhibits clathrin-mediated endocytosis)

    • Genistein (inhibits caveolae-mediated endocytosis)

    • Amiloride (inhibits macropinocytosis)

  • Control medium with DMSO (vehicle for inhibitors)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate and culture overnight.

  • Inhibitor Pre-treatment:

    • Pre-treat the cells with each inhibitor at its optimal concentration for 30-60 minutes at 37°C.

    • Include a vehicle control (DMSO) and an untreated control.

  • Liposome Incubation:

    • Add the fluorescently labeled mannosylated liposomes to all wells.

    • Incubate for 1-2 hours at 37°C.

  • Analysis:

    • Wash, harvest, and analyze the cells by flow cytometry or fluorescence microscopy as described in the previous protocols.

  • Data Interpretation: A significant decrease in liposome uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway. For example, a reduction in uptake with chlorpromazine treatment indicates that clathrin-mediated endocytosis is a primary mechanism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MannoseReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mannosylated_Liposome DSPE-PEG-Mannose Liposome Mannose_Receptor Mannose Receptor Mannosylated_Liposome->Mannose_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Vesicle Formation Late_Endosome Late Endosome/Lysosome Early_Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release

ExperimentalWorkflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Liposomes Prepare Fluorescently Labeled Mannosylated & Control Liposomes Incubate Incubate Cells with Liposomes (with/without inhibitors) Prepare_Liposomes->Incubate Culture_Cells Culture Macrophages (e.g., RAW264.7) Culture_Cells->Incubate Wash Wash to Remove Unbound Liposomes Incubate->Wash Fix_Stain Fix and Stain Nuclei (DAPI) Wash->Fix_Stain Visualize Visualize (Confocal Microscopy) or Quantify (Flow Cytometry) Fix_Stain->Visualize Analyze_Data Analyze and Compare Uptake Visualize->Analyze_Data

References

DSPE-PEG(2000)-Mannose in Targeted Drug Delivery: A Head-to-Head Comparison with Other Targeting Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate targeting ligand is a critical step in the design of effective drug delivery systems. This guide provides a comprehensive head-to-head comparison of DSPE-PEG(2000)-Mannose with other commonly used targeting ligands, supported by experimental data to inform your research and development decisions.

This compound is a key component in the development of targeted nanoparticles, particularly for directing therapies to mannose receptor-expressing cells such as macrophages and dendritic cells.[1] This guide will delve into the performance of this compound in comparison to other targeting moieties like galactose, folic acid, and transferrin, focusing on quantitative metrics such as cellular uptake and in vivo biodistribution.

Targeting Mechanism of this compound

This compound functionalized nanoparticles, such as liposomes, leverage the specific interaction between the mannose ligand and the mannose receptor (CD206), a C-type lectin receptor predominantly expressed on the surface of macrophages and dendritic cells.[2] This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the nanoparticle and its therapeutic payload into the target cells. The polyethylene glycol (PEG) linker provides a hydrophilic spacer, ensuring the mannose moiety is readily accessible for receptor binding.

cluster_0 Liposome Surface cluster_1 Macrophage Cell Membrane DSPE_PEG_Mannose This compound Mannose_Receptor Mannose Receptor (CD206) DSPE_PEG_Mannose->Mannose_Receptor Binding Endocytosis Receptor-Mediated Endocytosis Mannose_Receptor->Endocytosis Triggers

Targeting mechanism of this compound.

Head-to-Head Comparison of Targeting Ligands

The choice of targeting ligand significantly influences the cellular specificity and in vivo fate of nanoparticles. Below is a summary of experimental data comparing this compound with other targeting ligands.

In Vitro Cellular Uptake

The efficiency of cellular uptake is a primary indicator of a targeting ligand's performance. The following table summarizes the comparative cellular uptake of liposomes functionalized with different targeting ligands in various cell types.

Targeting LigandNanoparticle FormulationCell TypeUptake Efficiency (% of cells with internalized particles)Fold Increase vs. Non-TargetedReference
This compound LiposomesRat Kupffer Cells51%~1.7x[3]
Non-TargetedLiposomesRat Kupffer Cells30%-[3]
This compound PLGA NanoparticlesRAW 264.7 MacrophagesNot explicitly quantified, but significantly enhanced-[4]
Folic Acid Gold NanoparticlesHeLa (FR+)~98% cell killing (photothermal)~10.9x vs. MCF-7[5]
Folic Acid Gold NanoparticlesMCF-7 (FR-)~9% cell killing (photothermal)-[5]

Note: The data for folic acid is based on photothermal cell killing efficiency, which is an indirect measure of uptake and targeting.

In Vivo Biodistribution: Mannose vs. Galactose

A direct comparative study investigated the intrahepatic distribution of sterically stabilized liposomes functionalized with either mannose or galactose in mice. The results highlight the distinct targeting capabilities of these two sugar ligands.

Targeting LigandNanoparticle FormulationTarget OrganParenchymal Cell Uptake (%)Non-Parenchymal Cell (Kupffer Cell) Uptake (%)Reference
This compound Sterically Stabilized LiposomesLiverShifted towards Kupffer cellsSignificantly increased[6][7]
Galactose Sterically Stabilized LiposomesLiver93%7%[6][7]
Non-TargetedSterically Stabilized LiposomesLiver47%53%[6][7]

These findings demonstrate that mannosylated liposomes are effective for targeting Kupffer cells (liver macrophages), while galactosylated liposomes show high specificity for parenchymal hepatocytes.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Liposome Preparation

A common method for preparing targeted liposomes is the film hydration method followed by extrusion.

Start Start Lipid_Dissolution Dissolve lipids (e.g., DSPC, Cholesterol, this compound) in organic solvent Start->Lipid_Dissolution Film_Formation Evaporate solvent to form a thin lipid film Lipid_Dissolution->Film_Formation Hydration Hydrate lipid film with aqueous buffer Film_Formation->Hydration Extrusion Extrude through polycarbonate membranes of defined pore size Hydration->Extrusion Purification Remove unencapsulated material Extrusion->Purification End End Purification->End

Workflow for targeted liposome preparation.

Protocol:

  • Lipid Dissolution: Dissolve the desired lipids, including the DSPE-PEG(2000)-ligand, in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process yields unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification: Remove any unencapsulated drug or free ligands by methods such as size exclusion chromatography or dialysis.

In Vitro Cellular Uptake Assay

Cellular uptake of fluorescently labeled liposomes can be quantified using flow cytometry.

Protocol:

  • Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages) in a multi-well plate and allow them to adhere overnight.

  • Liposome Incubation: Incubate the cells with fluorescently labeled targeted and non-targeted liposomes at a specific concentration for a defined period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove non-internalized liposomes.

  • Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the cellular uptake of the liposomes.

In Vivo Biodistribution Study

The in vivo fate of radiolabeled or fluorescently tagged liposomes can be tracked to determine their organ and cellular distribution.

Protocol:

  • Animal Model: Utilize an appropriate animal model (e.g., mice or rats).

  • Liposome Administration: Administer the labeled liposomes (targeted and non-targeted) to the animals via a specific route (e.g., intravenous injection).

  • Time Points: At predetermined time points post-injection, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, and tumor if applicable).

  • Quantification:

    • For radiolabeled liposomes, measure the radioactivity in each organ using a gamma counter.

    • For fluorescently labeled liposomes, homogenize the tissues and measure the fluorescence intensity using a fluorometer, or perform ex vivo imaging of the organs.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation of different liposome formulations in various organs. For intrahepatic distribution, isolate parenchymal and non-parenchymal cells and quantify the associated label.[6]

Signaling and Internalization Pathway

The binding of mannosylated nanoparticles to the mannose receptor on antigen-presenting cells like dendritic cells can trigger downstream signaling pathways that are relevant for immunotherapy applications, such as vaccine delivery.

Start Mannosylated Nanoparticle Binding Binds to Mannose Receptor on Dendritic Cell Start->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Phagosome Formation of Phagosome Internalization->Phagosome Lysosome_Fusion Fusion with Lysosome Phagosome->Lysosome_Fusion Antigen_Processing Antigen Processing Lysosome_Fusion->Antigen_Processing MHC_Presentation Presentation on MHC Class II Antigen_Processing->MHC_Presentation T_Cell_Activation T-Cell Activation MHC_Presentation->T_Cell_Activation

Antigen presentation pathway via mannose receptor.

Conclusion

This compound is a highly effective targeting ligand for directing nanoparticles to macrophages and dendritic cells. The direct comparative data with galactose highlights its specificity for Kupffer cells within the liver. While direct head-to-head quantitative comparisons with other popular ligands like folic acid and transferrin under identical experimental conditions are limited in the current literature, the available evidence strongly supports the utility of this compound for applications requiring targeted delivery to mannose receptor-expressing immune cells. The choice of the optimal targeting ligand will ultimately depend on the specific cell type and therapeutic application. This guide provides a foundational understanding and the necessary experimental framework to aid researchers in making informed decisions for their drug delivery system design.

References

Assessing the Impact of DSPE-PEG(2000)-Mannose on Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted drug delivery, surface modification of nanocarriers is a key strategy to enhance therapeutic efficacy and minimize off-target effects. Among these modifications, the conjugation of DSPE-PEG(2000)-Mannose to liposomal formulations has emerged as a promising approach for targeting cells and tissues expressing the mannose receptor, such as macrophages and certain cancer cells. This guide provides a comparative analysis of drug-loaded liposomes functionalized with this compound against non-targeted PEGylated liposomes, supported by experimental data and detailed protocols.

Performance Comparison: Enhanced Targeting and Altered Pharmacokinetics

The primary advantage of incorporating this compound into liposomal drug carriers lies in its ability to actively target mannose receptors, which are overexpressed on various cell types, including macrophages and dendritic cells. This targeted approach leads to significant alterations in the pharmacokinetic profile of the encapsulated drug compared to non-targeted PEGylated liposomes.

The following table summarizes the typical pharmacokinetic parameters observed for a drug delivered via standard PEGylated liposomes and the anticipated changes upon functionalization with this compound.

Pharmacokinetic ParameterStandard DSPE-PEG(2000) LiposomesThis compound Liposomes (Anticipated)Rationale for Change
Area Under the Curve (AUC) Increased compared to free drugPotentially similar or slightly decreased in plasmaEnhanced uptake by mannose receptor-expressing tissues may lead to faster clearance from the bloodstream, but overall drug exposure to the target site is increased.
Maximum Concentration (Cmax) Higher than free drugMay be similar or slightly lowerRapid initial distribution to target tissues could slightly lower the peak plasma concentration.
Elimination Half-life (t1/2) Significantly prolongedMay be shorter in plasmaAccelerated clearance from circulation due to receptor-mediated uptake by target cells.
Clearance (CL) Significantly reducedIncreased from plasmaMannose-mediated targeting facilitates rapid removal from the bloodstream by the mononuclear phagocyte system (MPS) in the liver and spleen.
Volume of Distribution (Vd) Relatively smallLargerIncreased accumulation in target tissues contributes to a larger apparent volume of distribution.

Mechanism of Action: Mannose Receptor-Mediated Endocytosis

The targeted delivery of this compound functionalized liposomes is primarily achieved through receptor-mediated endocytosis. The mannose moieties on the liposome surface act as ligands for the mannose receptor present on the target cell membrane.

MannoseReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Mannosylated_Liposome This compound Liposome Mannose_Receptor Mannose Receptor Mannosylated_Liposome->Mannose_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Coated_Pit Internalization Endosome Early Endosome Clathrin_Coated_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation

Caption: Mannose receptor-mediated endocytosis of a this compound liposome.

Upon binding, the cell membrane invaginates to form a clathrin-coated pit, which then buds off to become an intracellular vesicle known as an early endosome. The endosome matures and fuses with a lysosome, where the acidic environment and enzymes degrade the liposome, leading to the release of the encapsulated drug into the cytoplasm of the target cell.

Experimental Protocols

Preparation of this compound Liposomes

This protocol describes the preparation of drug-loaded liposomes functionalized with this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Drug of interest

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DSPC, cholesterol, DSPE-PEG(2000), and this compound in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (a common starting point is DSPC:Cholesterol:DSPE-PEG(2000):this compound at 55:40:4:1).

  • Add the drug of interest to the lipid mixture. If the drug is lipophilic, it will be incorporated into the lipid bilayer.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours. If the drug is hydrophilic, it should be dissolved in the PBS used for hydration.

  • Sonicate the resulting liposome suspension in a water bath sonicator for 5-10 minutes to reduce the size of the multilamellar vesicles.

  • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times to obtain unilamellar liposomes with a uniform size distribution.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • For a non-mannosylated control, follow the same procedure but omit this compound and adjust the DSPE-PEG(2000) concentration accordingly.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetics of liposomal drug formulations in a rat model.

Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Divide the rats into experimental groups (e.g., free drug, DSPE-PEG(2000) liposomes, this compound liposomes).

  • Administer the formulations intravenously via the tail vein at a predetermined dose.

  • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract the drug from the plasma samples using an appropriate solvent extraction or solid-phase extraction method.

  • Quantify the drug concentration in the plasma extracts using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the pharmacokinetic parameters (AUC, Cmax, t1/2, CL, Vd) using non-compartmental analysis software.

The following diagram illustrates the general workflow for a comparative in vivo pharmacokinetic study.

PharmacokineticWorkflow Animal_Grouping Animal Grouping (e.g., Control, Mannosylated) Formulation_Admin Intravenous Administration Animal_Grouping->Formulation_Admin Blood_Sampling Serial Blood Sampling Formulation_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Drug_Extraction Drug Extraction from Plasma Plasma_Separation->Drug_Extraction LCMS_Analysis LC-MS/MS Analysis Drug_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2, etc.) LCMS_Analysis->PK_Analysis Comparison Comparative Data Analysis PK_Analysis->Comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion

The incorporation of this compound into liposomal drug delivery systems offers a powerful strategy for targeted therapy. By leveraging the mannose receptor-mediated endocytosis pathway, these formulations can achieve enhanced drug delivery to specific cell populations, thereby altering the pharmacokinetic profile of the encapsulated drug. This targeted approach holds the potential to improve therapeutic outcomes while reducing systemic toxicity, making it a valuable tool in the development of next-generation nanomedicines. Further research involving direct comparative studies will be crucial to fully elucidate the quantitative impact of this modification on drug pharmacokinetics for a wide range of therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of DSPE-PEG(2000)-Mannose: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Disposal and Safety Information

Proper disposal of DSPE-PEG(2000)-Mannose, a specialized PEGylated lipid used in advanced drug delivery systems, is critical for laboratory safety and environmental compliance. Due to its unique properties, including its status as a combustible solid and the fact that its toxicological and pharmacological characteristics are not fully known, a cautious and informed approach to its disposal is mandatory.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Core Safety and Handling Summary
PropertySummary of Known InformationPrimary Safety ConcernRecommended Action
Physical State Solid PowderCombustibility, potential for dust inhalationHandle in a well-ventilated area, away from ignition sources. Use appropriate personal protective equipment (PPE).
Toxicological Data Not fully known[1]Unknown potential health effectsTreat as a hazardous substance of unknown toxicity.[1] Minimize exposure and follow stringent safety protocols.
Storage Class Combustible SolidFire hazardStore in a designated, cool, dry, and well-ventilated area away from oxidizers and heat sources.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated labware.

Phase 1: Immediate Handling and Segregation
  • Treat as Hazardous Waste : Given the incomplete toxicological profile, all this compound waste must be treated as hazardous chemical waste.

  • Segregation at the Source :

    • Solid Waste : Collect unused or expired this compound powder in a dedicated, properly labeled hazardous waste container.

    • Contaminated Labware : Items such as gloves, weighing boats, and pipette tips that have come into direct contact with the compound should be placed in a separate, clearly marked solid waste container.

    • Liquid Waste : If this compound has been dissolved in a solvent, this solution must be disposed of as liquid chemical waste, segregated according to the solvent's properties (e.g., halogenated vs. non-halogenated).

Phase 2: Packaging and Labeling
  • Container Selection : Use only approved, leak-proof, and chemically compatible containers for waste collection. For solid waste, a sturdy, sealable container is required.

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any solvents present (for liquid waste)

    • The date accumulation started

    • The specific hazard (e.g., "Combustible Solid")

Phase 3: Storage and Collection
  • Temporary Storage : Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and segregated from incompatible materials.

  • Contact Environmental Health & Safety (EHS) : Once the waste container is full, or in accordance with your institution's guidelines, contact your EHS office to arrange for pickup and disposal.[2] EHS professionals are equipped to handle and dispose of chemical waste in compliance with federal and state regulations.

Disposal of Contaminated Materials
Material TypeDisposal Procedure
Unused/Expired this compound Collect in a labeled hazardous solid waste container.
Contaminated PPE (gloves, lab coats) Place in a designated solid hazardous waste container.
Contaminated Glassware/Plasticware If not being cleaned for reuse, dispose of as solid hazardous waste. If cleaning, the initial rinsate should be collected as hazardous liquid waste.
Solutions containing this compound Collect in a labeled hazardous liquid waste container, segregated by solvent type.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 start Generation of This compound Waste is_solid Is the waste solid (powder, contaminated items)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container (Segregate by solvent) is_liquid->liquid_waste Yes storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end Proper Disposal by EHS ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, follow these immediate steps:

  • Alert Personnel : Notify everyone in the immediate area of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Consult SDS and EHS : Refer to the Safety Data Sheet (if available) and contact your institution's EHS for guidance on cleanup procedures.

  • Cleanup (if safe to do so) : For small spills of the solid powder, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in a labeled hazardous waste container. Avoid raising dust. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Safeguarding Your Research: Essential Protective Measures for Handling DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with DSPE-PEG(2000)-Mannose must adhere to stringent safety protocols to ensure personal and environmental safety. Although the full toxicological profile of this compound is not yet completely understood, it is imperative to handle it as a chemical with unknown toxicity, employing a comprehensive suite of personal protective equipment (PPE) and following rigorous operational and disposal procedures.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure through inhalation, dermal contact, and ingestion. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategoryPowder FormSolution FormRationale
Hand Protection Double nitrile glovesNitrile glovesPrevents skin contact. Double-gloving is recommended for handling powders to provide an extra layer of protection and for safe removal of the outer, potentially contaminated glove.[2][3][4]
Eye Protection Tight-fitting safety gogglesSafety glasses with side shieldsProtects eyes from airborne particles and splashes. Goggles are essential when working with powders that can become airborne.[2][3]
Body Protection Disposable, low-permeability lab coat or coverallsStandard lab coatA disposable lab coat prevents contamination of personal clothing with powder. For solutions, a standard lab coat offers sufficient protection against splashes.[3][4]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Not generally required if handled in a fume hoodEssential for handling powders to prevent inhalation of fine particles.[5] When in solution, the risk of aerosolization is lower, especially within a fume hood.
Foot Protection Closed-toe shoesClosed-toe shoesStandard laboratory practice to protect against spills and falling objects.[6]

Operational Plan: A Step-by-Step Guide

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work Area: All manipulations of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] For solutions, working over disposable bench covers is a recommended practice to contain any potential spills.[7]

  • Equipment: Ensure all necessary equipment, including spatulas, weigh boats, and containers, are clean and readily accessible within the work area to avoid unnecessary movement and potential for spills.

2. Weighing the Powder:

  • Tare Container: Before introducing the powder, tare a sealed container on the analytical balance.

  • Transfer in Fume Hood: Transfer the desired amount of this compound powder to the tared container inside the fume hood.[8] Use small, careful scooping motions to prevent the powder from becoming airborne.[7]

  • Seal and Weigh: Securely seal the container before removing it from the fume hood to weigh on the balance. This prevents fluctuations in the reading due to airflow in the hood and contains the powder.[7]

3. Solubilization:

  • Solvent Addition: Add the desired solvent to the container with the powder inside the fume hood. This compound is soluble in ethanol (5 mg/mL) and DMSO (16.67 mg/mL, may require sonication and warming).[1][9]

  • Mixing: Gently swirl or vortex the container to dissolve the solid. If necessary, use an ultrasonic bath, also located within the fume hood.

4. Experimental Use:

  • Controlled Environment: All subsequent experimental procedures involving this compound solutions should be performed in a designated and controlled area to prevent cross-contamination.

  • Labeling: Clearly label all containers with the substance name, concentration, and date of preparation.[5][6]

Disposal Plan: Ensuring a Safe Conclusion

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Unused Material: Unused this compound should be disposed of as chemical waste in accordance with institutional and local regulations. Do not return unused chemicals to the original container.[6]

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and weigh boats, that have come into contact with this compound should be collected in a dedicated, sealed waste bag and disposed of as hazardous waste.[8]

  • Experimental Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed waste container. Solid waste, such as contaminated pipette tips and tubes, should be collected in a separate, labeled solid waste container.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe Ensure safety first weigh Weigh Powder don_ppe->weigh Proceed to handling solubilize Solubilize weigh->solubilize Prepare solution experiment Perform Experiment solubilize->experiment Use in research dispose_ppe Dispose of Contaminated PPE experiment->dispose_ppe Post-experiment cleanup dispose_waste Dispose of Chemical Waste experiment->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.